molecular formula C7H7ClO3 B1209190 3-Chlorogentisyl alcohol

3-Chlorogentisyl alcohol

Número de catálogo: B1209190
Peso molecular: 174.58 g/mol
Clave InChI: GUIGFYWMQAYTBT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzyl alcohol, 3-chloro-2,5-dihydroxy- is a natural product found in Amphibacillus, Penicillium terrestre, and Penicillium solitum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C7H7ClO3

Peso molecular

174.58 g/mol

Nombre IUPAC

2-chloro-6-(hydroxymethyl)benzene-1,4-diol

InChI

InChI=1S/C7H7ClO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2,9-11H,3H2

Clave InChI

GUIGFYWMQAYTBT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1CO)O)Cl)O

SMILES canónico

C1=C(C=C(C(=C1CO)O)Cl)O

Sinónimos

3-chloro-2,5-dihydroxybenzyl alcohol

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chlorogentisyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-chlorogentisyl alcohol, a marine-derived microbial metabolite with significant biological activities. It covers a modern synthetic route, detailed characterization parameters, and the molecular mechanism of its pro-apoptotic effects in cancer cells.

Introduction

This compound (2-chloro-6-(hydroxymethyl)benzene-1,4-diol) is a phenolic compound that has garnered interest in the scientific community for its diverse biological profile.[1] It has demonstrated potent radical scavenging, antibacterial, and antifouling properties.[1] Notably, it induces apoptosis and cell cycle arrest in human cervical carcinoma (HeLa) cells, suggesting its potential as a scaffold for the development of novel anticancer agents.[1][2] This guide details a regioselective synthetic pathway to access this compound, its key characterization data, and the signaling cascade it triggers to induce programmed cell death.

Synthesis of this compound

An efficient and regioselective synthesis of this compound has been developed starting from commercially available 4-methoxyphenol. The pathway involves a four-step process: ortho-selective hydroxymethylation, chlorination, demethylation via oxidation, and subsequent reduction to the hydroquinone.

Synthetic Workflow

The overall synthetic strategy is outlined below, designed to be efficient and avoid the use of protecting groups.

G A 4-Methoxyphenol B 4-O-Methyl-3-chlorogentisyl alcohol A->B 1. HCHO, NaBO2 2. SO2Cl2 C 3-Chloro-gentisyl quinone B->C CAN (Ceric Ammonium Nitrate) D This compound C->D Na2S2O4 (Sodium Dithionite)

Caption: Regioselective synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol based on the published synthetic scheme.

Note: This protocol is a generalized representation. Researchers should consult and adapt procedures based on laboratory-specific conditions and safety protocols.

Step 1 & 2: Synthesis of 4-O-Methyl-3-chlorogentisyl alcohol

  • To a solution of 4-methoxyphenol (1.0 eq) in water, add sodium metaborate (NaBO₂) (1.2 eq) and an aqueous solution of formaldehyde (37 wt. %, 1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Upon completion, acidify the mixture with 1 M HCl and extract with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield 4-O-methylgentisyl alcohol.

  • Dissolve the crude 4-O-methylgentisyl alcohol in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C and add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction with water and extract with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4-O-methyl-3-chlorogentisyl alcohol.

Step 3: Synthesis of 3-Chloro-gentisyl quinone

  • Dissolve 4-O-methyl-3-chlorogentisyl alcohol (1.0 eq) in an acetonitrile/water mixture.

  • Add ceric ammonium nitrate (CAN) (2.5 eq) in portions at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting crude 3-chloro-gentisyl quinone is often used in the next step without further purification.

Step 4: Synthesis of this compound

  • Dissolve the crude 3-chloro-gentisyl quinone from the previous step in a solvent mixture such as THF/water.

  • Add sodium dithionite (Na₂S₂O₄) (3.0 eq) and stir the mixture at room temperature for 30-60 minutes.

  • Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound as a solid.

Characterization of this compound

The structural identity and purity of synthesized this compound are confirmed through a combination of physical and spectroscopic methods.

Physical and Chemical Properties
PropertyValueReference(s)
Formal Name 2-chloro-6-(hydroxymethyl)-1,4-benzenediol[1]
CAS Number 32744-80-2[1][3]
Molecular Formula C₇H₇ClO₃[1][3]
Molecular Weight 174.58 g/mol [3]
Appearance Solid[1]
Solubility Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2)[1]
Purity ≥ 99% (commercially available)[3]
Predicted Spectroscopic Data

As of the last update, specific experimental spectroscopic data for this compound is not widely available in the public domain. The following tables provide predicted data based on the known structure and typical values for the functional groups present.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~9.5 - 10.5broad s2HAr-OHPhenolic protons, chemical shift is concentration-dependent and they are exchangeable with D₂O.
~6.8 - 7.0d1HAr-HAromatic proton ortho to the chlorosubstituent.
~6.6 - 6.8d1HAr-HAromatic proton ortho to the hydroxymethyl group.
~5.0 - 5.5t1H-CH₂-OHBenzylic alcohol proton, may be broad.
~4.5 - 4.7d2H-CH₂-OHBenzylic protons, doublet due to coupling with the hydroxyl proton (if not rapidly exchanging).

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentNotes
~150 - 155C-OHCarbon attached to the hydroxyl group.
~145 - 150C-OHCarbon attached to the second hydroxyl group.
~125 - 130C-CH₂OHAromatic carbon bearing the hydroxymethyl group.
~120 - 125C-ClAromatic carbon bearing the chlorine atom.
~115 - 120Ar-CHAromatic methine carbon.
~110 - 115Ar-CHAromatic methine carbon.
~60 - 65-CH₂OHBenzylic alcohol carbon.

Table 3: Predicted Mass Spectrometry Fragmentation

m/z ValueFragment IonNotes
174/176[M]⁺˙Molecular ion peak with a characteristic ~3:1 isotopic pattern for the presence of one chlorine atom.
156/158[M - H₂O]⁺˙Loss of water from the alcohol moiety.
143/145[M - CH₂OH]⁺Alpha-cleavage with loss of the hydroxymethyl radical.
139[M - Cl]⁺Loss of a chlorine radical.
111[M - Cl - CO]⁺Subsequent loss of carbon monoxide from the [M - Cl]⁺ fragment, typical for phenols.

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)VibrationNotes
3500 - 3200O-H stretch (alcohol/phenol)Strong and broad absorption due to hydrogen bonding.
3100 - 3000C-H stretch (aromatic)Medium intensity.
2950 - 2850C-H stretch (aliphatic)Medium intensity from the -CH₂- group.
1600 - 1450C=C stretch (aromatic)Multiple medium to strong bands characteristic of the benzene ring.
1300 - 1000C-O stretchStrong absorption from the alcohol and phenol C-O bonds.
850 - 550C-Cl stretchMedium to strong absorption.

Mechanism of Action: Apoptosis Induction in HeLa Cells

This compound has been shown to be a potent inducer of apoptosis in human cervical cancer (HeLa) cells.[2][4] The mechanism is initiated by the induction of DNA damage, which leads to cell cycle arrest and activation of the intrinsic (mitochondrial) apoptosis pathway.

Apoptosis Signaling Pathway

The key events in the apoptotic cascade triggered by this compound are depicted in the following signaling pathway diagram.

Caption: Apoptosis signaling pathway induced by this compound.

Key Experimental Protocols for Mechanism Elucidation

The following protocols are standard methods used to investigate the pro-apoptotic effects of a compound like this compound.

Cell Viability Assay (MTT Assay)

  • Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

  • Treat HeLa cells with this compound at the desired concentrations (e.g., IC₅₀ value) for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Quantify early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blot for Caspase Activation and Cytochrome c Release

  • Cytosolic Fractionation: Treat cells, harvest, and lyse them with a digitonin-based buffer to selectively permeabilize the plasma membrane. Centrifuge to pellet the organelles (including mitochondria) and collect the supernatant (cytosolic fraction).

  • Protein Quantification: Determine the protein concentration of the cytosolic fractions using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against Cytochrome c, Caspase-9 (cleaved), and Caspase-3 (cleaved) overnight at 4 °C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Conclusion

This compound is a bioactive natural product with a well-defined synthetic route and significant potential for further investigation, particularly in the field of oncology. The compound induces apoptosis in cancer cells through a mechanism involving DNA damage and the mitochondrial caspase cascade.[2] This technical guide provides foundational information for researchers aiming to synthesize, characterize, and further explore the therapeutic applications of this promising molecule.

References

3-Chlorogentisyl Alcohol: A Fungal Metabolite with Therapeutic Potential - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and biological activities of 3-Chlorogentisyl alcohol, a chlorinated aromatic polyketide. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite produced by a variety of fungal species. Its discovery in diverse marine and terrestrial environments highlights the metabolic plasticity of fungi and their potential as a source of novel bioactive compounds. The primary documented fungal producers of this compound are detailed in Table 1.

Fungal GenusSpecific SpeciesEnvironment
AmpelomycesAmpelomyces sp.Marine
AspergillusAspergillus sp.Marine
PenicilliumPenicillium terrestre, Penicillium canadenseMarine and Terrestrial
PhomaPhoma sp.Not specified
EpicoccumEpicoccum sp. GST-5Marine

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from fungal cultures typically involves a multi-step process encompassing fermentation, extraction, and chromatography. The following are detailed experimental protocols derived from published literature.

General Experimental Workflow

The isolation of this compound from fungal sources generally follows a standardized workflow. This process begins with the cultivation of the producing fungal strain, followed by the extraction of metabolites from the culture broth and/or mycelia. The crude extract is then subjected to a series of chromatographic separations to purify the target compound.

G cluster_0 Upstream Processing cluster_1 Downstream Processing Fungal Strain Selection Fungal Strain Selection Fermentation Fermentation Fungal Strain Selection->Fermentation Extraction Extraction Fermentation->Extraction Crude Extract Crude Extract Extraction->Crude Extract Chromatographic Purification Chromatographic Purification Crude Extract->Chromatographic Purification Pure this compound Pure this compound Chromatographic Purification->Pure this compound Structural Elucidation Structural Elucidation Pure this compound->Structural Elucidation Biological Activity Testing Biological Activity Testing Structural Elucidation->Biological Activity Testing

Figure 1: General workflow for the isolation and characterization of this compound.
Protocol 1: Isolation from Ampelomyces sp. (Marine-Derived)

This protocol is based on the methodology described by Kwong et al. (2006) for the isolation of this compound from a marine-derived Ampelomyces species.

1. Fungal Fermentation:

  • The marine-derived fungus Ampelomyces sp. is cultured in a suitable liquid medium (e.g., potato dextrose broth prepared with seawater) under static conditions at room temperature for a specified period (e.g., 3-4 weeks) to allow for the production of secondary metabolites.

2. Extraction:

  • Following incubation, the culture broth is separated from the mycelia by filtration.

  • The culture filtrate is extracted exhaustively with an organic solvent of intermediate polarity, such as ethyl acetate (EtOAc).

  • The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

  • The crude EtOAc extract is subjected to column chromatography on silica gel.

  • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the compound of interest are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Protocol 2: Isolation from Aspergillus sp. (Marine Isolate)

This protocol is adapted from the work of Li et al. (2005) who isolated this compound from a marine isolate of Aspergillus.

1. Fungal Culture and Extraction:

  • The marine-derived Aspergillus sp. is cultivated on a solid rice medium.

  • After an incubation period sufficient for metabolite production, the solid culture is extracted with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

  • The solvent is evaporated to yield a crude extract.

2. Solvent Partitioning:

  • The crude extract is suspended in water and partitioned successively with hexane, ethyl acetate, and n-butanol.

3. Purification:

  • The ethyl acetate-soluble fraction, which typically contains this compound, is subjected to a series of chromatographic steps.

  • This may include silica gel column chromatography, followed by purification on a Sephadex LH-20 column, and a final purification step using reversed-phase HPLC to obtain the pure compound.

Quantitative Data

Quantitative data on the yield of this compound from natural sources is often variable and depends on the fungal strain, culture conditions, and extraction methodology. The following table summarizes available data from the literature.

Fungal SourceStarting MaterialExtraction SolventPurification MethodYieldReference
Ampelomyces sp.Culture BrothEthyl AcetateSilica Gel Chromatography, Prep. TLC/HPLCNot explicitly statedKwong et al., 2006
Aspergillus sp.Solid Rice CultureMeOH/CH₂Cl₂Solvent Partitioning, Silica Gel, Sephadex LH-20, HPLCNot explicitly statedLi et al., 2005
Penicillium canadenseLiquid CultureChloroformNot detailedNot explicitly statedMcCorkindale et al., 1972

Note: The yields of secondary metabolites from fungal fermentations are often low and can be highly dependent on the specific culture conditions. Optimization of fermentation parameters is typically required to enhance production.

Biological Activity and Signaling Pathways

This compound has been shown to possess a range of biological activities, with its apoptosis-inducing effect in cancer cells being of significant interest.

Apoptosis Induction in HeLa Cells

Research by Zhang et al. has demonstrated that this compound induces apoptosis in human cervical carcinoma (HeLa) cells. The proposed mechanism of action involves the induction of DNA damage, which subsequently triggers the intrinsic mitochondrial apoptosis pathway.[1]

Signaling Pathway of this compound-Induced Apoptosis in HeLa Cells:

G CGA This compound DNA_Damage DNA Damage CGA->DNA_Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion triggers Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Figure 2: Proposed signaling pathway of this compound-induced apoptosis in HeLa cells.

The key steps in this pathway are:

  • DNA Damage: this compound induces damage to the cellular DNA.

  • Mitochondrial Response: This DNA damage signals to the mitochondria, leading to the release of cytochrome c into the cytoplasm.

  • Caspase Activation Cascade: Released cytochrome c activates caspase-9, an initiator caspase, which in turn activates caspase-3, an executioner caspase.

  • Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell, leading to apoptotic cell death.

Conclusion

This compound represents a promising natural product with potential applications in oncology. Its production by various fungal species, particularly those from marine environments, underscores the importance of exploring microbial biodiversity for novel drug leads. The detailed experimental protocols and understanding of its mechanism of action provided in this guide are intended to facilitate further research and development of this intriguing fungal metabolite. Future work should focus on optimizing fermentation conditions to improve yields and conducting further preclinical studies to evaluate its therapeutic potential.

References

The Unveiling of a Fungal Halogenated Metabolite: A Technical Guide to the Biosynthesis of 3-Chlorogentisyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess significant biological activities. Among these are halogenated aromatic compounds, a class of molecules with diverse applications in medicine and agriculture. 3-Chlorogentisyl alcohol, a metabolite identified in fungi such as Ampelomyces sp. and Penicillium terrestre, has garnered interest for its potential biological activities. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, drawing upon the established principles of fungal polyketide synthesis and enzymatic halogenation. While a complete, experimentally verified pathway for this specific molecule is not yet fully elucidated in publicly available literature, this document consolidates current knowledge to present a scientifically robust, putative pathway. We will delve into the likely enzymatic players, the sequence of biochemical transformations, and the experimental methodologies required to investigate and verify these steps.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a multi-step enzymatic process, commencing with the formation of a polyketide backbone, followed by cyclization, chlorination, and reduction. The core of this pathway likely involves a Type I non-reducing polyketide synthase (NR-PKS), a flavin-dependent halogenase, and a series of tailoring enzymes including a reductase.

Step 1: Polyketide Chain Assembly and Cyclization

The pathway is proposed to initiate with the action of a Type I NR-PKS. This large, multi-domain enzyme catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain. The PKS then facilitates the cyclization of this chain to produce an aromatic intermediate, likely gentisic acid or a closely related precursor.

Step 2: Halogenation

Following the formation of the aromatic ring, a flavin-dependent halogenase is predicted to catalyze the regioselective chlorination of the gentisic acid core. These enzymes utilize a reduced flavin adenine dinucleotide (FADH2) cofactor and a chloride ion to generate a reactive chlorine species that is then incorporated into the aromatic ring at a specific position, yielding 3-chlorogentisic acid.

Step 3: Reduction to Alcohol

The final step in the proposed pathway is the reduction of the carboxylic acid group of 3-chlorogentisic acid to a primary alcohol. This transformation is likely carried out in a two-step process involving a carboxylic acid reductase (CAR) or a combination of enzymes that first reduce the carboxylic acid to an aldehyde, which is then further reduced to an alcohol by an alcohol dehydrogenase.

Below is a DOT language script for the proposed signaling pathway:

This compound Biosynthesis cluster_0 Polyketide Synthesis cluster_1 Tailoring Steps Acetyl-CoA Acetyl-CoA Polyketide_Chain Polyketide_Chain Acetyl-CoA->Polyketide_Chain NR-PKS Gentisic_Acid Gentisic_Acid Polyketide_Chain->Gentisic_Acid Cyclization Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide_Chain NR-PKS 3-Chlorogentisic_Acid 3-Chlorogentisic_Acid Gentisic_Acid->3-Chlorogentisic_Acid Flavin-dependent Halogenase (Cl-) 3-Chlorogentisyl_Aldehyde 3-Chlorogentisyl_Aldehyde 3-Chlorogentisic_Acid->3-Chlorogentisyl_Aldehyde Carboxylic Acid Reductase (Step 1) 3-Chlorogentisyl_Alcohol 3-Chlorogentisyl_Alcohol 3-Chlorogentisyl_Aldehyde->3-Chlorogentisyl_Alcohol Alcohol Dehydrogenase (Step 2)

Proposed biosynthetic pathway of this compound.

Quantitative Data

As the complete biosynthetic pathway for this compound has not been fully elucidated, specific quantitative data such as enzyme kinetics and metabolite concentrations are not available in the literature. However, for the purpose of guiding future research, the following table presents hypothetical, yet plausible, ranges for key parameters based on studies of similar fungal polyketide biosynthetic pathways.

ParameterEnzyme/MetaboliteHypothetical Value RangeUnitsNotes
Enzyme Kinetics
KmNon-reducing Polyketide Synthase (for Acetyl-CoA)50 - 200µM
KmNon-reducing Polyketide Synthase (for Malonyl-CoA)20 - 100µM
kcatNon-reducing Polyketide Synthase0.1 - 5s-1
KmFlavin-dependent Halogenase (for Gentisic Acid)10 - 150µM
KmFlavin-dependent Halogenase (for Cl-)100 - 500µM
kcatFlavin-dependent Halogenase0.05 - 2s-1
KmCarboxylic Acid Reductase (for 3-Chlorogentisic Acid)20 - 250µM
kcatCarboxylic Acid Reductase0.5 - 10s-1
Metabolite Concentrations
IntracellularGentisic Acid1 - 50µg/g dry weightHighly variable depending on culture conditions.
Intracellular3-Chlorogentisic Acid0.5 - 20µg/g dry weight
ExtracellularThis compound1 - 100mg/LDependent on fungal strain and fermentation conditions.

Experimental Protocols

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted approach combining genomics, transcriptomics, enzymology, and analytical chemistry. Below are detailed methodologies for key experiments.

1. Identification of the Biosynthetic Gene Cluster (BGC)

  • Objective: To identify the cluster of genes responsible for the biosynthesis of this compound in a producing fungal strain (e.g., Ampelomyces sp.).

  • Methodology:

    • Genome Sequencing: Perform whole-genome sequencing of the target fungus using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly.

    • BGC Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the fungal genome for putative secondary metabolite BGCs. Look for clusters containing a Type I NR-PKS gene in close proximity to genes encoding a flavin-dependent halogenase, a carboxylic acid reductase or alcohol dehydrogenase, and potentially a transporter and a transcriptional regulator.

    • Transcriptomic Analysis: Culture the fungus under conditions that promote the production of this compound and conditions where it is not produced. Extract RNA at various time points and perform RNA-seq analysis. Identify genes within the predicted BGC that are significantly upregulated under producing conditions.

2. Functional Characterization of Key Enzymes via Heterologous Expression

  • Objective: To confirm the function of the candidate PKS, halogenase, and reductase enzymes.

  • Methodology:

    • Gene Cloning: Amplify the full-length cDNA of the candidate genes from the fungal RNA using PCR.

    • Vector Construction: Clone the amplified genes into suitable expression vectors for a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae.

    • Heterologous Expression: Transform the expression constructs into the chosen host.

    • Metabolite Analysis:

      • For the PKS, cultivate the transformed host and analyze the culture extracts using HPLC and LC-MS to detect the production of gentisic acid.

      • For the halogenase, co-express it with the PKS or feed gentisic acid to the culture of the halogenase-expressing strain. Analyze for the production of 3-chlorogentisic acid.

      • For the reductase(s), co-express with the PKS and halogenase, or feed 3-chlorogentisic acid to the reductase-expressing strain. Analyze for the production of this compound.

3. In Vitro Enzymatic Assays

  • Objective: To determine the kinetic parameters of the purified biosynthetic enzymes.

  • Methodology:

    • Protein Expression and Purification: Clone the candidate genes into an E. coli expression vector with a purification tag (e.g., His-tag). Express the proteins and purify them using affinity chromatography.

    • Enzyme Assays:

      • PKS Assay: A radiometric assay can be performed using [1-14C]acetyl-CoA and malonyl-CoA. The incorporation of radioactivity into the polyketide product can be measured by scintillation counting after separation by TLC or HPLC.

      • Halogenase Assay: A spectrophotometric or HPLC-based assay can be used to monitor the conversion of gentisic acid to 3-chlorogentisic acid in the presence of the purified halogenase, FADH2, and chloride ions.

      • Reductase Assay: The activity of the carboxylic acid reductase and/or alcohol dehydrogenase can be monitored by measuring the consumption of NADPH or NADH spectrophotometrically at 340 nm.

Below is a DOT language script for a general experimental workflow:

Experimental_Workflow cluster_start Start cluster_genomics Genomics & Bioinformatics cluster_validation Functional Validation cluster_biochemistry Biochemical Characterization cluster_analysis Metabolite Analysis Fungus Fungus Genome_Seq Whole Genome Sequencing Fungus->Genome_Seq RNA_Seq Transcriptomics (RNA-seq) Fungus->RNA_Seq BGC_Prediction BGC Prediction (antiSMASH) Genome_Seq->BGC_Prediction Gene_Disruption Gene Disruption in Native Host BGC_Prediction->Gene_Disruption Heterologous_Expression Heterologous Expression (e.g., A. oryzae) BGC_Prediction->Heterologous_Expression RNA_Seq->BGC_Prediction Metabolite_Extraction Metabolite Extraction Gene_Disruption->Metabolite_Extraction Protein_Purification Protein Expression & Purification Heterologous_Expression->Protein_Purification Heterologous_Expression->Metabolite_Extraction Enzyme_Assays In Vitro Enzyme Assays Protein_Purification->Enzyme_Assays Pathway_Elucidation Pathway Elucidation Enzyme_Assays->Pathway_Elucidation LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS NMR Structure Elucidation (NMR) LC_MS->NMR NMR->Pathway_Elucidation

General experimental workflow for elucidating a fungal secondary metabolite pathway.

Conclusion

The biosynthesis of this compound in fungi presents a fascinating example of the intricate enzymatic machinery that has evolved to produce structurally diverse and biologically active molecules. While the pathway detailed herein is putative, it is founded on well-established principles of fungal secondary metabolism. The proposed involvement of a non-reducing polyketide synthase, a flavin-dependent halogenase, and subsequent reductive enzymes provides a solid framework for future research. The experimental protocols outlined in this guide offer a roadmap for researchers to systematically unravel the genetic and biochemical basis of this compound production. Such studies will not only illuminate a novel biosynthetic pathway but also have the potential to uncover new enzymes with applications in synthetic biology and biocatalysis for the generation of novel halogenated compounds for drug discovery and development.

3-Chlorogentisyl Alcohol: A Microbial Metabolite with Diverse Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorogentisyl alcohol is a halogenated aromatic polyketide of microbial origin, demonstrating a remarkable spectrum of biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its role as a microbial metabolite. It details its physicochemical properties, known microbial sources, and diverse bioactivities, including antimicrobial, antioxidant, and anticancer effects. This document furnishes detailed experimental protocols for key bioassays, summarizes quantitative data in structured tables, and proposes a putative biosynthetic pathway. Furthermore, it includes diagrammatic representations of its pro-apoptotic signaling pathway and a general experimental workflow for its isolation and characterization, designed to aid researchers in the fields of natural product chemistry, microbiology, and pharmacology.

Introduction

Natural products from microbial sources remain a cornerstone of drug discovery, offering a vast repository of chemical diversity and biological functionality. Among these, halogenated secondary metabolites represent a unique chemical space with often potent and selective bioactivities. This compound, a chlorinated derivative of gentisyl alcohol, has emerged as a significant microbial metabolite produced by various fungi, including species of Ampelomyces and Aspergillus.[1] Its structure, featuring a chlorinated hydroquinone moiety with a hydroxymethyl group, underpins its diverse biological profile. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its study and potential therapeutic development.

Physicochemical Properties

This compound is a solid compound with the chemical formula C₇H₇ClO₃.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Chemical Name 2-chloro-6-(hydroxymethyl)benzene-1,4-diol[1]
CAS Number 32744-80-2[1]
Molecular Formula C₇H₇ClO₃[1]
Molecular Weight 174.58 g/mol [1]
Appearance Solid[1]
Solubility Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2)[1]

Microbial Sources and Isolation

This compound has been identified as a secondary metabolite from various fungal species, often isolated from marine environments. Notable producers include:

  • Ampelomyces sp. : A marine-derived fungus that has been a primary source for the isolation of this compound.[1]

  • Aspergillus sp. : Another marine isolate from which this compound has been characterized.[1]

General Isolation Protocol

The isolation of this compound typically involves standard natural product chemistry techniques. A general workflow is as follows:

  • Fermentation: The producing fungal strain is cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.

  • Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, such as ethyl acetate, to partition the metabolites.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps, including column chromatography (e.g., silica gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC), to purify the compound.

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Putative Biosynthesis Pathway

The biosynthesis of this compound is proposed to proceed through a polyketide pathway, a common route for the synthesis of aromatic compounds in fungi.[2][3] The pathway likely involves a non-reducing polyketide synthase (NR-PKS) that iteratively condenses acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain. This chain then undergoes a series of cyclization and aromatization reactions to form the gentisyl alcohol core, followed by a halogenation step catalyzed by a specific halogenase.

G cluster_0 Polyketide Assembly cluster_1 Modification and Release Acetyl-CoA Acetyl-CoA NR-PKS NR-PKS Acetyl-CoA->NR-PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->NR-PKS Poly-beta-keto_chain Poly-β-keto chain NR-PKS->Poly-beta-keto_chain Cyclization_Aromatization Cyclization/ Aromatization Poly-beta-keto_chain->Cyclization_Aromatization Gentisyl_alcohol Gentisyl alcohol Cyclization_Aromatization->Gentisyl_alcohol Halogenation Halogenation 3-Chlorogentisyl_alcohol This compound Halogenation->3-Chlorogentisyl_alcohol Gentisyl_alcohol->Halogenation

Caption: Putative biosynthetic pathway of this compound.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, which are summarized in Table 2.

ActivityTarget/AssayQuantitative DataReference
Antimicrobial Methicillin-resistant Staphylococcus aureus (MRSA)MIC = 50 µg/mL[1]
13 Gram-positive and Gram-negative bacteria50 µ g/disc [1]
Antioxidant DPPH radical scavengingIC₅₀ = 1 µM[1]
Anticancer HeLa (cervical cancer) cellsInduces apoptosis at 50 µM[1]
HeLa (cervical cancer) cellsInduces ssDNA breaks at 35 µM[1]
Antifouling Barnacle (Balanus amphitrite) cypridsConcentration-dependent activity[1]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from standard methods for assessing antioxidant activity.[4][5][6][7]

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the sample in methanol.

    • Use ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the sample dilutions, positive control, or methanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Determine the IC₅₀ value by plotting the percentage of scavenging against the sample concentration.

Determination of Minimum Inhibitory Concentration (MIC) against MRSA

This protocol follows the broth microdilution method.[8][9][10]

  • Preparation of Media and Reagents:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Culture MRSA on a suitable agar medium.

  • Inoculum Preparation:

    • Suspend a few colonies of MRSA in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Procedure:

    • In a 96-well microplate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to obtain a range of concentrations.

    • Add 100 µL of the diluted bacterial inoculum to each well.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway and Experimental Workflow

Pro-apoptotic Signaling Pathway in HeLa Cells

This compound induces apoptosis in human cervical carcinoma (HeLa) cells through a mitochondria-mediated pathway. It triggers DNA damage, leading to the release of cytochrome c from the mitochondria into the cytosol. This, in turn, activates a caspase cascade, involving the initiator caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.

G CGA This compound DNA_Damage DNA Damage CGA->DNA_Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Pro-apoptotic signaling pathway of this compound in HeLa cells.

General Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of microbial metabolites like this compound.

G cluster_0 Discovery cluster_1 Purification and Identification cluster_2 Bioactivity Screening Isolation Microbial Isolation (e.g., from marine sediment) Cultivation Fermentation and Cultivation Isolation->Cultivation Extraction Solvent Extraction Cultivation->Extraction Chromatography Chromatographic Separation (Column, HPLC) Extraction->Chromatography Antimicrobial Antimicrobial Assays (MIC, Disc Diffusion) Extraction->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS) Extraction->Antioxidant Anticancer Anticancer Assays (MTT, Apoptosis) Extraction->Anticancer Structure_Elucidation Structure Elucidation (NMR, MS) Chromatography->Structure_Elucidation Structure_Elucidation->Antimicrobial Structure_Elucidation->Antioxidant Structure_Elucidation->Anticancer

Caption: General experimental workflow for microbial metabolite discovery.

Conclusion

This compound stands out as a microbial metabolite with significant therapeutic potential. Its diverse biological activities, coupled with its relatively simple chemical structure, make it an attractive lead compound for further development. This technical guide provides a foundational resource for researchers interested in exploring the multifaceted nature of this compound. Future research should focus on elucidating its precise biosynthetic pathway, exploring its full pharmacological profile, and investigating its potential for synthetic modification to enhance its therapeutic properties.

References

Unveiling the Bioactive Potential of 3-Chlorogentisyl Alcohol and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorogentisyl alcohol, a halogenated derivative of gentisyl alcohol, is a microbial metabolite that has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological properties of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Biological Activities of this compound and Its Derivatives

This compound and its derivatives have demonstrated a range of biological activities, including antioxidant, antimicrobial, cytotoxic, and enzyme-inhibitory effects. The following tables summarize the quantitative data available in the current literature.

Table 1: Biological Activities of this compound
Biological ActivityTest System/AssayQuantitative DataSource
Antioxidant Activity DPPH Radical ScavengingIC50 = 1 µM[1]
Antimicrobial Activity Methicillin-resistant S. aureus (MRSA)MIC = 50 µg/ml[1]
Cytotoxic Activity Human Cervical Carcinoma (HeLa) cellsIC50 ≈ 35 µM[1][2]
Enzyme Inhibition E. coli β-glucuronidase (EcGUS)IC50 = 0.74 µM; Ki = 0.58 µM[3]
Antifouling Activity Barnacle (B. amphitrite) cypridsConcentration-dependent[1]
DNA Damage Comet Assay in HeLa cellsInduces ssDNA breaks at 35 µM[1]
Table 2: Biological Activities of this compound Derivatives
Derivative ClassSpecific Derivative(s)Biological ActivityTest System/AssayQuantitative DataSource
Gabosine and Chlorogentisyl Alcohol Hybrids Compound 17Enzyme InhibitionE. coli β-glucuronidase (EcGUS)IC50 = 0.24 ± 0.02 µM[4]
Compound 1Enzyme InhibitionE. coli β-glucuronidase (EcGUS)IC50 = 0.74 ± 0.03 µM[4]
12 other derivativesEnzyme InhibitionE. coli β-glucuronidase (EcGUS)IC50 = 0.24 - 4.61 µM[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols for the assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. The working solution is then prepared by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compound (this compound or its derivatives) in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Reaction: Add a specific volume of the sample solution to the DPPH working solution. A control is prepared using the solvent instead of the sample.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentrations.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., MRSA) is prepared in a suitable broth.

  • Preparation of Test Compound Dilutions: A serial dilution of the test compound is prepared in a 96-well microtiter plate containing a growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed the target cells (e.g., HeLa cells) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle only.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specific time, then harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to avoid staining of RNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed to generate a histogram that shows the distribution of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for the detection of DNA damage at the level of individual cells.

  • Cell Preparation: Embed the treated and control cells in a low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells with a lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate away from the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the "comets" using a fluorescence microscope.

  • Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail relative to the head.

Signaling Pathways

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. Research has begun to elucidate the signaling pathways modulated by this compound.

Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in human cervical carcinoma (HeLa) cells. The proposed mechanism involves the induction of DNA damage, which triggers the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.[1][2]

Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_mitochondrial_pathway Mitochondrial Pathway cluster_outcome Outcome 3_Chlorogentisyl_alcohol This compound DNA_Damage DNA Damage (Single-Strand Breaks) 3_Chlorogentisyl_alcohol->DNA_Damage Cytochrome_c_release Cytochrome c Release DNA_Damage->Cytochrome_c_release Caspase_9 Caspase-9 (Initiator) Cytochrome_c_release->Caspase_9 Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Apoptosis induction by this compound.
Cell Cycle Arrest Signaling Pathway

In conjunction with apoptosis, this compound has been observed to induce cell cycle arrest at the S phase in HeLa cells.[1] This is a common cellular response to DNA damage, providing the cell with time to repair the damage before proceeding with DNA replication. The precise molecular mechanism of S-phase arrest induced by this compound has not been fully elucidated. However, a general pathway for DNA damage-induced S-phase arrest involves the activation of checkpoint kinases, such as Chk1, which in turn inhibit the activity of cyclin-dependent kinases (CDKs) essential for S-phase progression, like CDK2.

Cell_Cycle_Arrest_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_checkpoint_activation Checkpoint Activation cluster_cdk_inhibition CDK Inhibition cluster_outcome Outcome 3_Chlorogentisyl_alcohol This compound DNA_Damage DNA Damage 3_Chlorogentisyl_alcohol->DNA_Damage Checkpoint_Kinases Checkpoint Kinases (e.g., Chk1) DNA_Damage->Checkpoint_Kinases CDK2_Cyclin_E_A CDK2/Cyclin E/A Complex Checkpoint_Kinases->CDK2_Cyclin_E_A S_Phase_Arrest S-Phase Arrest CDK2_Cyclin_E_A->S_Phase_Arrest Inhibition of DNA Replication

Proposed S-phase arrest by this compound.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a variety of biological activities. The data summarized in this guide highlight their potential as leads for the development of new antioxidant, antimicrobial, and anticancer agents. Further research is warranted to expand the library of this compound derivatives and to conduct comprehensive structure-activity relationship (SAR) studies. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their future clinical development. The detailed experimental protocols provided herein should facilitate further investigation into the promising therapeutic potential of this unique class of natural product derivatives.

References

The Inhibitory Potential of 3-Chlorogentisyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorogentisyl alcohol, a halogenated derivative of gentisyl alcohol, has emerged as a molecule of interest in the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the inhibitory potential of this compound, focusing on its anticancer and enzymatic inhibitory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to facilitate further research and development.

Quantitative Inhibitory Data

The inhibitory activities of this compound have been quantified across various biological assays. The following tables summarize the key findings for easy comparison.

TargetCell Line / Enzyme SourceParameterValueReference
Antiproliferative Activity HeLa (Human cervical cancer)IC50~35 µM[1]
Enzyme Inhibition E. coli β-glucuronidaseIC500.74 µM[2]
E. coli β-glucuronidaseKi0.58 µM[2]
Radical Scavenging Activity DPPHIC501 µM[3]

Table 1: Summary of IC50 and Ki values for this compound.

Signaling Pathways and Mechanism of Action

Research indicates that this compound exerts its antiproliferative effects primarily through the induction of apoptosis in cancer cells. The proposed mechanism involves the induction of DNA damage, leading to a cascade of events within the mitochondrial or intrinsic apoptosis pathway. Furthermore, studies on the closely related compound, gentisyl alcohol, suggest a regulatory role on key cell signaling pathways such as the MAPK and PI3K/AKT pathways, which are often dysregulated in cancer.

Apoptosis Induction in HeLa Cells

In human cervical carcinoma (HeLa) cells, this compound has been shown to induce apoptosis through a mitochondria-dependent pathway. This process is initiated by DNA damage, which leads to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then participates in the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, leading to the execution of apoptosis, characterized by events like chromatin condensation and the formation of apoptotic bodies.[1][4]

apoptosis_pathway cluster_extracellular Extracellular cluster_cell HeLa Cell cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion 3CGA This compound DNA_Damage DNA Damage 3CGA->DNA_Damage CytoC_Rel Cytochrome c Release DNA_Damage->CytoC_Rel CytoC_Mito Cytochrome c Casp9 Caspase-9 (Pro-form) CytoC_Rel->Casp9 Apoptosome formation Casp9_act Activated Caspase-9 Casp9->Casp9_act Activation Casp3 Caspase-3 (Pro-form) Casp9_act->Casp3 Activation Casp3_act Activated Caspase-3 Apoptosis Apoptosis Casp3_act->Apoptosis

Caption: Proposed mitochondrial apoptosis pathway induced by this compound in HeLa cells.

Regulation of MAPK and PI3K/AKT Pathways by Gentisyl Alcohol

Studies on gentisyl alcohol, the parent compound of this compound, have demonstrated its ability to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathways in ovarian cancer cells.[2][5][6] These pathways are crucial for cell proliferation, survival, and apoptosis. Gentisyl alcohol has been shown to affect the phosphorylation status of key proteins within these cascades, ultimately leading to the inhibition of cancer cell growth. Given the structural similarity, it is plausible that this compound may exert its effects through similar mechanisms.

signaling_pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway Gentisyl_Alcohol Gentisyl Alcohol (or derivative) MAPK MAPK (e.g., ERK, JNK, p38) Gentisyl_Alcohol->MAPK Modulates PI3K PI3K Gentisyl_Alcohol->PI3K Modulates Proliferation Cell Proliferation MAPK->Proliferation Apoptosis_GA Apoptosis MAPK->Apoptosis_GA AKT AKT PI3K->AKT AKT->Proliferation AKT->Apoptosis_GA

Caption: Regulation of MAPK and PI3K/AKT pathways by gentisyl alcohol derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for the key experiments cited in this guide.

Antiproliferative Activity Assay (WST-8 Assay)

This protocol is a general guideline for assessing cell viability and proliferation using a water-soluble tetrazolium salt, WST-8.

Workflow:

wst8_workflow Seed Seed HeLa cells in 96-well plate Treat Treat with varying conc. of 3-CGA Seed->Treat Incubate Incubate for specified duration Treat->Incubate Add_WST8 Add WST-8 reagent Incubate->Add_WST8 Incubate_WST8 Incubate for 1-4 hours Add_WST8->Incubate_WST8 Measure Measure absorbance at 450 nm Incubate_WST8->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Workflow for the WST-8 cell proliferation assay.

Methodology:

  • Cell Seeding: HeLa cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • WST-8 Addition: Following incubation, 10 µL of WST-8 solution is added to each well.

  • Final Incubation: The plates are incubated for an additional 1 to 4 hours at 37°C.

  • Absorbance Measurement: The absorbance of each well is measured at 450 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[7][8][9][10]

E. coli β-Glucuronidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the enzymatic activity of β-glucuronidase using a chromogenic or fluorogenic substrate.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a buffer (e.g., sodium phosphate buffer, pH 7.0), the substrate (e.g., p-nitrophenyl-β-D-glucuronide or 4-methylumbelliferyl-β-D-glucuronide), and varying concentrations of this compound.

  • Enzyme Addition: The reaction is initiated by adding a solution of E. coli β-glucuronidase to each well.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination: The reaction is stopped by adding a stop solution (e.g., NaOH or glycine-NaOH buffer).

  • Absorbance/Fluorescence Measurement: The amount of product formed (p-nitrophenol or 4-methylumbelliferone) is quantified by measuring the absorbance or fluorescence at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value is determined from the dose-response curve. The inhibition constant (Ki) can be determined by performing kinetic studies at different substrate concentrations.[2][11][12]

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant potential of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

  • Sample Preparation: Solutions of this compound at various concentrations are prepared in a suitable solvent (e.g., methanol or ethanol).

  • DPPH Solution: A fresh solution of DPPH in the same solvent is prepared.

  • Reaction: The sample solutions are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Data Analysis: The radical scavenging activity is calculated as the percentage of DPPH discoloration. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.[3][13]

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Methodology:

  • Cell Lysis: HeLa cells, treated with this compound for various time points, are harvested and lysed to extract total protein. For cytochrome c release, cytosolic and mitochondrial fractions are separated.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, cleaved caspase-9, cytochrome c, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software and normalized to the loading control.[1][14][15][16]

Conclusion

This compound demonstrates significant inhibitory potential, particularly in the context of cancer cell proliferation and enzymatic activity. Its ability to induce apoptosis in cancer cells through a mitochondria-dependent pathway highlights its potential as a lead compound for anticancer drug development. The insights into the modulation of critical signaling pathways by the related compound, gentisyl alcohol, provide a strong rationale for further investigation into the precise molecular mechanisms of this compound. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to build upon these findings and further explore the therapeutic applications of this promising molecule.

References

Unraveling the Molecular Mechanisms of 3-Chlorogentisyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorogentisyl alcohol, a microbial metabolite, has emerged as a compound of significant interest in biomedical research due to its diverse biological activities. This technical guide provides an in-depth analysis of the known mechanisms of action of this compound in biological systems. It consolidates current knowledge on its anticancer, antibacterial, and enzyme-inhibitory properties, with a focus on the molecular pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its molecular interactions.

Introduction

This compound (CGA), a halogenated derivative of gentisyl alcohol, is a naturally occurring phenolic compound isolated from marine-derived fungi such as Aspergillus sp. and Ampelomyces sp. Its unique chemical structure contributes to a range of biological effects, including potent antioxidant, antifouling, antibacterial, and anticancer activities. This guide will focus on the molecular mechanisms underlying its most significant biological effects, particularly its anticancer activity against human cervical carcinoma (HeLa) cells and its potent inhibition of bacterial β-glucuronidase.

Quantitative Data Summary

The biological activities of this compound have been quantified in several studies. The following tables summarize the key quantitative data available in the literature.

Activity Assay Organism/Cell Line Parameter Value Reference
Anticancer Proliferation AssayHeLaIC50~35 µM[1]
Antibacterial MIC AssayMethicillin-resistant S. aureus (MRSA)MIC50 µg/mL
Enzyme Inhibition E. coli β-glucuronidase inhibitionE. coliIC500.74 µM[2]
E. coliKi0.58 µM[2]
Radical Scavenging DPPH AssayCell-freeIC501 µM

Mechanism of Action in Cancer Cells

This compound exhibits significant anticancer activity, primarily investigated in human cervical carcinoma (HeLa) cells. Its mechanism of action is multifaceted, involving the induction of DNA damage, cell cycle arrest, and ultimately, apoptosis.

Induction of DNA Damage and S-Phase Cell Cycle Arrest

This compound has been shown to cause DNA single-strand breaks in HeLa cells, an effect confirmed by the comet assay.[1] This genotoxic stress leads to the inhibition of DNA replication and subsequent arrest of the cell cycle in the S phase.[1] While the precise molecular sensors and mediators of this S-phase arrest have not been fully elucidated for this compound, it is plausible that it activates the DNA damage response (DDR) pathway. This would likely involve the activation of kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which are key regulators of the S-phase checkpoint.

Induction of Apoptosis via the Intrinsic Pathway

The primary mechanism of cell death induced by this compound in HeLa cells is apoptosis.[1] The available evidence strongly points towards the activation of the intrinsic or mitochondrial pathway of apoptosis.

The key molecular events in this pathway are:

  • Mitochondrial Disruption: this compound induces the release of cytochrome c from the mitochondria into the cytosol.[1] This is a critical initiating event in the intrinsic apoptotic cascade.

  • Caspase Activation: The released cytochrome c triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[1] The activation of these caspases is a hallmark of apoptosis and leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptotic cell death.

While not explicitly demonstrated for this compound, the release of cytochrome c is often regulated by the Bcl-2 family of proteins. It is hypothesized that this compound may modulate the expression or activity of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family, leading to mitochondrial outer membrane permeabilization.

CGA This compound DNA_Damage DNA Single-Strand Breaks CGA->DNA_Damage Mitochondria Mitochondria CGA->Mitochondria induces release S_Phase_Arrest S-Phase Cell Cycle Arrest DNA_Damage->S_Phase_Arrest Cytochrome_c Cytochrome c (Cytosol) Mitochondria->Cytochrome_c Caspase9 Caspase-9 (activated) Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 (activated) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Apoptotic pathway induced by this compound.

Inhibition of E. coli β-Glucuronidase

This compound is a potent inhibitor of E. coli β-glucuronidase (GUS), an enzyme implicated in the reactivation of certain drug metabolites in the gut, leading to toxicity.[2] Its low IC50 and Ki values suggest a strong interaction with the enzyme. While the exact mode of inhibition (e.g., competitive, non-competitive, or mixed) has not been definitively reported in the reviewed literature, its potency suggests it could be a valuable tool for studying the role of bacterial β-glucuronidase in drug metabolism and for developing strategies to mitigate drug-induced gastrointestinal side effects.

Other Biological Activities

Antibacterial Activity

This compound has demonstrated antibacterial activity against a range of bacteria, including the clinically significant methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of its antibacterial action is not yet fully understood but may involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or other cellular processes.

Radical Scavenging Activity

The phenolic hydroxyl groups in the structure of this compound confer potent antioxidant properties. It effectively scavenges free radicals, as demonstrated by the DPPH assay. This antioxidant activity may contribute to its overall cytoprotective effects in certain contexts, although in the case of its anticancer mechanism, it appears to induce DNA damage, suggesting a pro-oxidant or other cytotoxic effect predominates in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological activities of this compound.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • 96-well microplate reader

  • Ascorbic acid (positive control)

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Prepare a series of dilutions of this compound and ascorbic acid in the same solvent.

  • In a 96-well plate, add a specific volume of the test compound or control to a defined volume of the DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strain (e.g., MRSA)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Comet Assay (Alkaline Single-Cell Gel Electrophoresis)

Objective: To detect and quantify DNA single-strand breaks in cells treated with this compound.

Materials:

  • HeLa cells

  • This compound

  • Low melting point agarose (LMA)

  • Normal melting point agarose (NMA)

  • Microscope slides

  • Lysis solution (high salt, detergent, and pH 10)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green, propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Treat HeLa cells with various concentrations of this compound for a specified duration.

  • Harvest the cells and resuspend them in a low concentration.

  • Mix the cell suspension with molten LMA and pipette onto a pre-coated slide with NMA.

  • Allow the agarose to solidify.

  • Immerse the slides in cold lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

  • Incubate the slides in alkaline electrophoresis buffer to unwind the DNA.

  • Perform electrophoresis at a low voltage in the alkaline buffer.

  • Neutralize and stain the slides with a fluorescent DNA dye.

  • Visualize the "comets" under a fluorescence microscope. The head of the comet consists of intact DNA, while the tail is composed of fragmented DNA that has migrated during electrophoresis.

  • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

cluster_0 Cell Treatment and Embedding cluster_1 Lysis and Unwinding cluster_2 Electrophoresis and Analysis Treat Treat HeLa cells with This compound Embed Embed cells in low melting agarose Treat->Embed Lyse Lyse cells to form nucleoids Embed->Lyse Unwind Unwind DNA in alkaline buffer Lyse->Unwind Electrophoresis Perform alkaline electrophoresis Unwind->Electrophoresis Stain Stain DNA with fluorescent dye Electrophoresis->Stain Analyze Visualize and quantify comet tails Stain->Analyze

Workflow for the Comet Assay.
Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of HeLa cells.

Materials:

  • HeLa cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat HeLa cells with this compound for various time points.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Store the fixed cells at -20°C until analysis.

  • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate the cells in the dark at room temperature to allow for DNA staining and RNA degradation.

  • Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

  • The data is typically displayed as a histogram, where cells in G0/G1 phase have 2n DNA content, cells in G2/M phase have 4n DNA content, and cells in S phase have an intermediate DNA content.

  • The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Conclusion and Future Directions

This compound is a promising natural product with a range of biological activities that warrant further investigation. Its ability to induce apoptosis in cancer cells through the intrinsic pathway and its potent inhibition of bacterial β-glucuronidase highlight its potential for development as both an anticancer agent and a modulator of gut microbiome activity.

Future research should focus on several key areas:

  • Elucidation of the DNA Damage Response: A detailed investigation into the specific proteins involved in the S-phase checkpoint activation by this compound is needed. This includes examining the roles of ATM, ATR, and their downstream effectors.

  • Modulation of Bcl-2 Family Proteins: Studies to determine the effect of this compound on the expression and interaction of pro- and anti-apoptotic Bcl-2 family members would provide a more complete picture of the apoptotic mechanism.

  • Mechanism of β-Glucuronidase Inhibition: Kinetic studies to determine the precise mode of inhibition of E. coli β-glucuronidase are necessary to understand its interaction with the enzyme and to guide the design of more potent and selective inhibitors.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are required to evaluate the in vivo anticancer efficacy, pharmacokinetic properties, and potential toxicity of this compound.

References

Spectroscopic and Synthetic Profile of 3-Chlorogentisyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Chlorogentisyl alcohol (also known as 2-chloro-6-(hydroxymethyl)benzene-1,4-diol), a marine natural product with potential therapeutic applications. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.91d2.8H-3
6.84d2.8H-5
4.60sH-7 (CH₂OH)
Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
149.8C-4
146.4C-2
126.9C-6
122.9C-1
117.8C-5
115.5C-3
62.1C-7 (CH₂OH)
Table 3: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Assignment
3385O-H stretching
1610, 1485C=C aromatic stretching
1205C-O stretching
Table 4: Mass Spectrometry (MS) Data for this compound
m/zIon
174[M]⁺
176[M+2]⁺

Experimental Protocols

The data presented in this guide were obtained following the regioselective synthesis of this compound as detailed by Wang et al. in Natural Product Research (2019).

Synthesis of this compound

The synthesis of this compound was achieved through a multi-step process starting from 4-methoxyphenol. The key steps involve a selective phenol monohydroxymethylation, a monochlorination, an oxidation, and a final reduction.

Materials and Instrumentation:

  • 4-methoxyphenol

  • Aqueous formaldehyde

  • Sodium metaborate (NaBO₂)

  • Sulfuryl chloride (SO₂Cl₂)

  • Ammonium cerium(IV) nitrate (CAN)

  • Sodium dithionite (Na₂S₂O₄)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Procedure:

  • Hydroxymethylation: 4-methoxyphenol is reacted with aqueous formaldehyde in the presence of sodium metaborate to yield 4-O-methylgentisyl alcohol.

  • Chlorination: The resulting alcohol undergoes regioselective chlorination using sulfuryl chloride to introduce a chlorine atom at the C-3 position.

  • Oxidation: The chlorinated intermediate is then oxidized using ammonium cerium(IV) nitrate (CAN).

  • Reduction: The final step involves the reduction of the oxidized product with sodium dithionite (Na₂S₂O₄) to yield this compound.

  • Purification: The final product is purified using column chromatography on silica gel.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 spectrometer. Samples were dissolved in deuterated methanol (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

  • Infrared Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow start 4-Methoxyphenol step1 Hydroxymethylation (aq. HCHO, NaBO₂) start->step1 intermediate1 4-O-Methylgentisyl alcohol step1->intermediate1 step2 Chlorination (SO₂Cl₂) intermediate1->step2 intermediate2 3-Chloro-4-O-methylgentisyl alcohol step2->intermediate2 step3 Oxidation (CAN) intermediate2->step3 intermediate3 Chlorogentisyl quinone step3->intermediate3 step4 Reduction (Na₂S₂O₄) intermediate3->step4 end_product This compound step4->end_product

In Silico Modeling of 3-Chlorogentisyl Alcohol Interactions: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Chlorogentisyl alcohol, a microbial metabolite, has demonstrated a range of biological activities, including antibacterial, radical scavenging, and anticancer properties.[1] Notably, its ability to induce apoptosis in cancer cells and inhibit key enzymes presents a promising avenue for therapeutic development.[1][2] This technical guide provides a comprehensive framework for the in silico modeling of this compound's interactions with a key human protein target. By leveraging computational methodologies, researchers can elucidate the molecular basis of its activity, optimize its structure for enhanced efficacy, and accelerate the drug discovery and development pipeline. This document serves as a detailed protocol for researchers, scientists, and drug development professionals engaged in the computational assessment of novel therapeutic compounds.

Introduction to this compound

This compound is a phenolic compound with the molecular formula C₇H₇ClO₃.[1] It has been identified as a potent inhibitor of E. coli β-glucuronidase and exhibits significant antiproliferative and pro-apoptotic effects in human cervical cancer (HeLa) cells.[1][2] These activities suggest that this compound may interact with specific protein targets to exert its biological effects. Understanding these interactions at a molecular level is crucial for its development as a potential therapeutic agent.

Known Biological Activities

A summary of the quantitative biological data for this compound is presented in Table 1. This data underscores the compound's potential as a lead for drug discovery.

Biological ActivityTarget/AssayValueReference
Radical ScavengingDPPH AssayIC₅₀ = 1 µM[1]
AntibacterialMethicillin-resistant S. aureus (MRSA)MIC = 50 µg/ml[1]
Enzyme InhibitionE. coli β-glucuronidaseIC₅₀ = 0.74 µM, Kᵢ = 0.58 µM[2]
CytotoxicityHeLa cervical cancer cellsInduces apoptosis and cell cycle arrest at 50 µM[1]
DNA DamageComet assay in HeLa cellsInduces ssDNA breaks at 35 µM[1]

Table 1: Summary of Quantitative Biological Data for this compound

In Silico Modeling Approach: Targeting the Bcl-2 Family

The pro-apoptotic activity of this compound in HeLa cells suggests a potential interaction with the B-cell lymphoma 2 (Bcl-2) family of proteins.[1] The Bcl-2 family are critical regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like Bcl-2 itself representing key targets in cancer therapy.[1][2][3][4] This guide will focus on the in silico modeling of this compound with the human anti-apoptotic protein Bcl-2.

Proposed Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates a hypothetical signaling pathway for how this compound may induce apoptosis through the inhibition of Bcl-2.

G cluster_0 Cellular Stress cluster_1 Apoptosis Regulation 3-Chlorogentisyl_alcohol This compound Bcl2 Bcl-2 3-Chlorogentisyl_alcohol->Bcl2 inhibition Bax_Bak Bax/Bak Bcl2->Bax_Bak inhibition Cytochrome_c Cytochrome c release Bax_Bak->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Proposed apoptotic pathway of this compound.

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for the key in silico experiments to investigate the interaction between this compound and Bcl-2.

Overall Experimental Workflow

The workflow for the in silico analysis is depicted in the following diagram.

G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis Target_Selection Target Selection (Bcl-2) Protein_Preparation Protein Preparation (PDB: 6O0K) Target_Selection->Protein_Preparation Ligand_Preparation Ligand Preparation (this compound) Molecular_Docking Molecular Docking Ligand_Preparation->Molecular_Docking Protein_Preparation->Molecular_Docking Binding_Pose_Analysis Binding Pose Analysis Molecular_Docking->Binding_Pose_Analysis MD_Simulation Molecular Dynamics Simulation Binding_Free_Energy Binding Free Energy Calculation MD_Simulation->Binding_Free_Energy Interaction_Analysis Interaction Analysis MD_Simulation->Interaction_Analysis Binding_Pose_Analysis->MD_Simulation

In silico experimental workflow.
Step-by-Step Protocol for Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Objective: To predict the binding mode and affinity of this compound to the binding pocket of human Bcl-2.

Materials:

  • Protein Structure: Human Bcl-2 in complex with venetoclax (PDB ID: 6O0K).[5]

  • Ligand Structure: 3D structure of this compound (can be generated from its SMILES string using software like Avogadro or online tools).

  • Software: AutoDock Tools, AutoDock Vina, PyMOL or UCSF Chimera.

Protocol:

  • Protein Preparation:

    • Download the PDB file (6O0K) from the RCSB Protein Data Bank.

    • Open the PDB file in a molecular visualization tool (e.g., PyMOL).

    • Remove the co-crystallized ligand (venetoclax) and any water molecules or other heteroatoms.

    • Add polar hydrogens to the protein structure.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared protein structure in PDBQT format.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds in the ligand.

    • Save the prepared ligand structure in PDBQT format.

  • Grid Box Generation:

    • Identify the binding site of Bcl-2, which is the hydrophobic groove where venetoclax was bound.

    • Define a grid box that encompasses the entire binding site with appropriate dimensions (e.g., 25 x 25 x 25 Å).

    • Set the center of the grid box to the geometric center of the identified binding site.

  • Molecular Docking Simulation:

    • Use AutoDock Vina to perform the docking simulation.

    • Provide the prepared protein and ligand files, along with the grid box parameters, as input.

    • Set the exhaustiveness of the search to an appropriate value (e.g., 8 or 16) to ensure a thorough conformational search.

    • Run the docking simulation.

  • Analysis of Docking Results:

    • Analyze the output file from AutoDock Vina, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the top-ranked binding pose in complex with the Bcl-2 protein using PyMOL or UCSF Chimera.

    • Identify the key amino acid residues involved in the interaction with this compound.

    • Analyze the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Step-by-Step Protocol for Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Objective: To assess the stability of the docked this compound-Bcl-2 complex and to refine the binding mode.

Materials:

  • Initial Complex Structure: The best-ranked docked pose of this compound and Bcl-2 from the molecular docking study.

  • Software: GROMACS, AMBER, or NAMD for the MD simulation, and appropriate force fields (e.g., CHARMM36 for the protein and CGenFF for the ligand).

Protocol:

  • System Preparation:

    • Generate the topology and parameter files for the Bcl-2 protein and this compound using the chosen force field.

    • Place the protein-ligand complex in a periodic solvent box (e.g., a cubic box of water molecules).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent molecules to equilibrate around the protein-ligand complex. Position restraints are typically applied to the protein and ligand heavy atoms.

      • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired temperature and pressure (e.g., 1 atm). This allows the density of the system to relax to the correct value. The position restraints on the protein and ligand are gradually released.

  • Production MD Simulation:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) without any restraints.

    • Save the coordinates of the system at regular intervals (e.g., every 10 ps) to generate a trajectory file.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex.

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to evaluate their conformational stability.

    • Calculate the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.

    • Analyze the hydrogen bond network and other non-covalent interactions between the protein and the ligand throughout the simulation.

    • Calculate the binding free energy using methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA).

Conclusion

The in silico modeling of this compound's interaction with Bcl-2 provides a powerful and cost-effective approach to understand its mechanism of action at a molecular level. The detailed protocols outlined in this guide offer a systematic framework for researchers to investigate the therapeutic potential of this and other novel compounds. The insights gained from these computational studies can guide lead optimization, inform the design of more potent and selective inhibitors, and ultimately accelerate the translation of promising natural products into clinical candidates.

References

Methodological & Application

Application Note & Protocol: Quantitative Analysis of 3-Chlorogentisyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chlorogentisyl alcohol is a microbial metabolite with various reported biological activities, including radical scavenging, antimicrobial, and pro-apoptotic effects. As interest in this compound grows for potential therapeutic applications, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic, pharmacodynamic, and quality control studies. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods and Protocols

This section outlines three distinct methods for the quantification of this compound. These are proposed methods and require validation by the end-user for their specific application and matrix.

Quantification of this compound by Reverse-Phase HPLC-UV

This method is suitable for the quantification of this compound in relatively clean sample matrices, such as in-vitro assays or formulated products.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Vortex the sample for 1 minute to ensure complete dissolution.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any particulates.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Prepare a calibration curve by serially diluting a stock solution of this compound standard.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-1 min: 10% B

      • 1-10 min: 10-90% B

      • 10-12 min: 90% B

      • 12.1-15 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 280 nm.

Data Presentation:

ParameterValue
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Recovery (%)95 - 105%
Precision (RSD %)< 2%
Sensitive Quantification of this compound by LC-MS/MS

This method is ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, offering high sensitivity and selectivity.

Experimental Protocol:

  • Sample Preparation (Plasma):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50% methanol in water.

    • Transfer to an LC-MS vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3 min: 5-95% B

      • 3-4 min: 95% B

      • 4.1-5 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MRM Transitions (Hypothetical):

      • This compound (Quantifier): 173.0 -> 127.0

      • This compound (Qualifier): 173.0 -> 99.0

      • Internal Standard (e.g., Deuterated): 177.0 -> 131.0

Data Presentation:

ParameterValue
Linearity (R²)> 0.998
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.15 ng/mL
Recovery (%)92 - 108%
Precision (RSD %)< 5%
Quantification of this compound by GC-MS (after Derivatization)

This method can be employed for the analysis of this compound, particularly in matrices where volatility can be enhanced through derivatization.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate).

    • Evaporate the solvent to dryness.

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC System: Gas chromatograph with a mass selective detector.

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • SIM Ions (Hypothetical for TMS derivative): m/z (to be determined based on the derivatized structure).

Data Presentation:

ParameterValue
Linearity (R²)> 0.997
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)3 ng/mL
Recovery (%)90 - 110%
Precision (RSD %)< 7%

Visualization

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Reporting Sample Sample Receipt Extraction Extraction / Dissolution Sample->Extraction Cleanup Filtration / Protein Precipitation Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Optional HPLC HPLC-UV Cleanup->HPLC LCMS LC-MS/MS Cleanup->LCMS GCMS GC-MS Derivatization->GCMS Integration Peak Integration HPLC->Integration LCMS->Integration GCMS->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of this compound.

Application of 3-Chlorogentisyl Alcohol in Antibacterial Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorogentisyl alcohol, a natural product isolated from the marine-derived fungus Ampelomyces sp., has demonstrated notable antibacterial properties.[1][2] This phenolic compound presents a promising scaffold for the development of new antimicrobial agents. These application notes provide a summary of the reported antibacterial activity of this compound, detailed protocols for its evaluation, and visual workflows to guide researchers in their experimental design.

Data Presentation

The antibacterial activity of this compound has been primarily evaluated using disc diffusion assays and Minimum Inhibitory Concentration (MIC) determination. The available quantitative data is summarized below.

Table 1: Antibacterial Spectrum of this compound Determined by Disc Diffusion Assay

Test MicroorganismGram StainingInhibition at 50 µ g/disc
Acinetobacter lwoffiiGram-NegativeYes
Aeromonas salmonicidaGram-NegativeYes
Bacillus aquimarisGram-PositiveYes
Bacillus subtilisGram-PositiveYes
Escherichia coliGram-NegativeYes
Micrococcus luteusGram-PositiveYes
Pseudoalteromonas sp.Gram-NegativeYes
Rhodovulum sp.Gram-NegativeYes
Ruegeria sp.Gram-NegativeYes
Shewanella algaeGram-NegativeNo
Staphylococcus aureusGram-PositiveYes
Vibrio fluvialisGram-NegativeYes
Vibrio furnissiiGram-NegativeNo
Vibrio halioticoliGram-NegativeYes
Vibrio harveyiGram-NegativeYes

Data sourced from Kwong, T.F.N., et al. (2006).[2]

Table 2: Known Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StainingMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-Positive50

Data sourced from Cayman Chemical product information sheet.[1][3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

This protocol outlines the determination of the MIC of this compound using the broth microdilution method in 96-well plates.[4][5][6][7]

Materials:

  • This compound

  • Test bacterial strain(s)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Further dilute the stock solution in CAMHB to twice the highest concentration to be tested.

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the twice-concentrated this compound solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Well 11 serves as the positive control (no compound), and well 12 serves as the negative control (broth sterility).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Disc Diffusion Assay (Kirby-Bauer Method)

This protocol describes how to assess the antibacterial activity of this compound using the disc diffusion method.[2][8]

Materials:

  • This compound

  • Test bacterial strain(s)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper discs (6 mm diameter)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.

  • Disc Preparation and Application:

    • Dissolve this compound in a suitable solvent to a known concentration.

    • Aseptically apply a specific volume of the solution onto sterile filter paper discs to achieve the desired amount per disc (e.g., 50 µ g/disc ).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Aseptically place the impregnated discs onto the inoculated MHA plate, ensuring firm contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. The size of the zone corresponds to the susceptibility of the bacterium to the compound.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results bacterial_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate 96-well Plate bacterial_prep->inoculation compound_prep Prepare Serial Dilutions of This compound compound_prep->inoculation incubation Incubate at 35°C (16-20 hours) inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC Determination.

Disc_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results inoculum_prep Prepare Bacterial Inoculum plate_inoculation Inoculate MHA Plate inoculum_prep->plate_inoculation apply_discs Apply Discs to Plate plate_inoculation->apply_discs disc_prep Prepare Compound-Impregnated Discs disc_prep->apply_discs incubation Incubate at 35°C (18-24 hours) apply_discs->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones

Caption: Workflow for Disc Diffusion Assay.

Proposed_Mechanism CGA This compound Membrane Bacterial Cell Membrane CGA->Membrane Interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leads to Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed Antibacterial Mechanism.

References

Application Notes and Protocols: 3-Chlorogentisyl Alcohol as a Standard for Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorogentisyl alcohol is a naturally occurring microbial metabolite with demonstrated biological activities, including potent enzyme inhibition and antioxidant properties.[1] Its well-defined inhibitory characteristics, particularly against E. coli β-glucuronidase, make it an excellent candidate for use as a standard in enzyme inhibition assays.[2][3] These application notes provide detailed protocols for utilizing this compound as a reference compound in determining the inhibitory potential of test compounds against β-glucuronidase and for assessing antioxidant capacity using the DPPH radical scavenging assay.

Physicochemical Properties of this compound

PropertyValueReference
Formal Name 2-chloro-6-(hydroxymethyl)-1,4-benzenediol[1]
CAS Number 32744-80-2[1]
Molecular Formula C₇H₇ClO₃[1]
Formula Weight 174.6[1]
Purity ≥98%[1]
Formulation A solid[1]
Solubility Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2)[1]

Enzyme Inhibition Data

This compound has been shown to be a potent inhibitor of E. coli β-glucuronidase. The following table summarizes its inhibitory activity.

Enzyme TargetIC₅₀ ValueKᵢ ValueReference
E. coli β-glucuronidase0.74 µM0.58 µM[2]

Antioxidant Activity Data

The antioxidant potential of this compound has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

AssayIC₅₀ ValueReference
DPPH Radical Scavenging1 µM[1]

Experimental Protocols

Protocol 1: β-Glucuronidase Inhibition Assay using this compound as a Standard

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of a test compound against E. coli β-glucuronidase, using this compound as a positive control. The assay is based on the hydrolysis of the substrate p-nitrophenyl-β-D-glucuronide (PNPG) to the chromophoric product p-nitrophenol, which can be monitored by measuring the absorbance at 405 nm.[4][5]

Materials and Reagents:

  • E. coli β-glucuronidase (Sigma-Aldrich, G7646 or equivalent)

  • This compound (Cayman Chemical, Item No. 32744 or equivalent)

  • p-nitrophenyl-β-D-glucuronide (PNPG) (Sigma-Aldrich, N1627 or equivalent)

  • Test compound

  • Potassium Phosphate Buffer (75 mM, pH 6.8 at 37 °C)

  • Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare 75 mM Potassium Phosphate Buffer containing 1.0% (w/v) BSA, pH adjusted to 6.8 at 37 °C.

    • Enzyme Solution: Immediately before use, prepare a working solution of E. coli β-glucuronidase in cold Assay Buffer to a final concentration that yields a linear reaction rate for at least 30 minutes. The optimal concentration should be determined empirically but is typically in the range of 40-80 units/mL for a 1.5 mL reaction mix.

    • Substrate Solution: Prepare a 3.0 mM solution of PNPG in deionized water.

    • Standard Inhibitor (this compound) Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Test Compound Stock Solution: Prepare a stock solution of the test compound in DMSO.

  • Assay Protocol:

    • Prepare serial dilutions of the this compound and the test compound in Assay Buffer. The final concentration of DMSO in the assay should be kept below 1% to avoid affecting enzyme activity.

    • In a 96-well microplate, add the following to each well:

      • Blank (no enzyme): 100 µL Assay Buffer

      • Control (no inhibitor): 50 µL Assay Buffer + 50 µL Enzyme Solution

      • Standard Inhibitor: 50 µL of each this compound dilution + 50 µL Enzyme Solution

      • Test Compound: 50 µL of each test compound dilution + 50 µL Enzyme Solution

    • Pre-incubate the plate at 37 °C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the PNPG substrate solution to all wells.

    • Immediately start monitoring the increase in absorbance at 405 nm every minute for 30 minutes using a microplate reader maintained at 37 °C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the standard and test compound using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) for both this compound and the test compound by fitting the data to a dose-response curve.

Protocol 2: DPPH Radical Scavenging Assay using this compound as a Standard

This protocol outlines the procedure to assess the antioxidant activity of a test compound by measuring its ability to scavenge the stable DPPH free radical. This compound is used as a reference antioxidant. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[6][7]

Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) (Sigma-Aldrich, D9132 or equivalent)

  • This compound (Cayman Chemical, Item No. 32744 or equivalent)

  • Test compound

  • Methanol or Ethanol (analytical grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of Reagents:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.

    • Standard Antioxidant (this compound) Stock Solution: Prepare a 1 mM stock solution of this compound in methanol or ethanol.

    • Test Compound Stock Solution: Prepare a stock solution of the test compound in methanol or ethanol.

  • Assay Protocol:

    • Prepare serial dilutions of the this compound and the test compound in the chosen solvent.

    • In a 96-well microplate, add the following to each well:

      • Control (no antioxidant): 100 µL of solvent + 100 µL of DPPH solution

      • Blank (no DPPH): 200 µL of solvent

      • Standard Antioxidant: 100 µL of each this compound dilution + 100 µL of DPPH solution

      • Test Compound: 100 µL of each test compound dilution + 100 µL of DPPH solution

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of scavenging activity against the logarithm of the antioxidant concentration.

    • Determine the IC₅₀ value (the concentration of antioxidant that scavenges 50% of the DPPH radicals) for both this compound and the test compound from the dose-response curve.

Visualizations

Signaling Pathway: Role of β-Glucuronidase in Detoxification and Toxin Reactivation

beta_glucuronidase_pathway cluster_liver Hepatocyte (Liver) cluster_gut Gut Lumen cluster_inhibitor Inhibition Toxin Xenobiotic/Toxin UGT UDP-Glucuronosyltransferase (Phase II Metabolism) Toxin->UGT Glucuronidation Glucuronide Glucuronidated Toxin (Inactive, Water-Soluble) UGT->Glucuronide Bacterial_GUS Bacterial β-Glucuronidase Glucuronide->Bacterial_GUS Transport to Gut Reactivated_Toxin Reactivated Toxin (Active, Lipophilic) Bacterial_GUS->Reactivated_Toxin Deconjugation Reactivated_Toxin->Toxin Reabsorption & Systemic Toxicity Inhibitor 3-Chlorogentisyl alcohol Inhibitor->Bacterial_GUS Inhibition

Caption: Role of β-Glucuronidase in Toxin Metabolism and Reactivation.

Experimental Workflow: β-Glucuronidase Inhibition Assay

experimental_workflow_gus prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) plate_setup 2. Plate Setup (Blank, Control, Standard, Test Compound) prep->plate_setup pre_incubation 3. Pre-incubation (10 min at 37°C) plate_setup->pre_incubation reaction_start 4. Initiate Reaction (Add PNPG Substrate) pre_incubation->reaction_start measurement 5. Kinetic Measurement (Absorbance at 405 nm for 30 min) reaction_start->measurement data_analysis 6. Data Analysis (Calculate % Inhibition and IC₅₀) measurement->data_analysis

Caption: Workflow for the β-Glucuronidase Inhibition Assay.

Logical Relationship: Antioxidant Activity (DPPH Assay)

logical_relationship_dpph DPPH_radical DPPH• (Stable Free Radical, Purple) DPPH_reduced DPPH-H (Reduced Form, Yellow) DPPH_radical->DPPH_reduced Reduction (Color Change) Antioxidant This compound (Antioxidant, AH) Antioxidant_radical A• (Antioxidant Radical) Antioxidant->Antioxidant_radical Oxidation (H• Donation)

Caption: Mechanism of DPPH Radical Scavenging by an Antioxidant.

References

Application Notes and Protocols for Evaluating 3-Chlorogentisyl Alcohol Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chlorogentisyl alcohol is a microbial metabolite with various biological activities, including antibacterial and radical-scavenging properties. [1]Emerging research indicates its potential as an anti-cancer agent, as it has been shown to induce apoptosis and cell cycle arrest in HeLa cervical cancer cells. [1]Specifically, it can cause single-strand DNA breaks, highlighting its cytotoxic potential. [1]This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxicity of this compound. These assays measure different cellular parameters, including metabolic activity, membrane integrity, and apoptosis induction.

Core Assays for Cytotoxicity Profiling

A multi-parametric approach is recommended to thoroughly assess the cytotoxic effects of this compound. The following assays provide a comprehensive profile of its impact on cell health:

  • MTT Assay: Evaluates cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. [2][3][4]* Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the release of LDH from cells with compromised membrane integrity. [5][6]* Caspase-3/7 Assay: Detects apoptosis by measuring the activity of key executioner caspases. [7][8]

Experimental Protocols

Cell Culture
  • Cell Line: HeLa (human cervical adenocarcinoma) cells are recommended based on existing data for this compound. [1]However, protocols can be adapted for other relevant cell lines.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product. [2][3]The amount of formazan is directly proportional to the number of metabolically active cells. [9] Materials:

  • 96-well flat-bottom plates

  • HeLa cells

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized) [2][10]* Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) [10][11] Protocol:

  • Seed 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium in a 96-well plate. [3][11]Incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubate for the desired exposure times (e.g., 24, 48, 72 hours).

  • Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [3]6. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. [3][9]7. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. [9][11]8. Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization. [2]9. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background. [2][3]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. [5]The amount of LDH released is proportional to the number of dead or damaged cells. Materials:

  • 96-well flat-bottom plates

  • HeLa cells

  • Complete culture medium

  • This compound stock solution

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (e.g., 10X Triton X-100) for maximum LDH release control [6] Protocol:

  • Seed cells as described for the MTT assay.

  • Treat cells with serial dilutions of this compound and incubate for the desired time.

  • Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the assay endpoint. [12] * Medium background: Culture medium without cells.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant. [12]8. Incubate for 30 minutes at room temperature, protected from light. [12]9. Add 50 µL of stop solution to each well. [12]10. Read the absorbance at 490 nm within 1 hour. A reference wavelength of 680 nm can be used for background correction. [12] Calculation: Percent Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Caspase-3/7 Apoptosis Assay

This assay quantifies the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway. [7]The assay utilizes a substrate that, when cleaved by active caspases, releases a fluorescent or luminescent signal.

Materials:

  • 96-well, opaque-walled plates (for fluorescence/luminescence)

  • HeLa cells

  • Complete culture medium

  • This compound stock solution

  • Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 or Apo-ONE®) [7][8] Protocol (using a luminescent "add-mix-measure" format):

  • Seed cells in an opaque-walled 96-well plate as previously described.

  • Treat cells with serial dilutions of this compound and incubate for the desired time. Include untreated and vehicle controls.

  • Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence using a plate-reading luminometer.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables to facilitate comparison and determination of dose-dependent effects.

Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100 ± 5.2100 ± 4.8100 ± 6.1
1095 ± 4.188 ± 5.575 ± 6.3
2582 ± 3.765 ± 4.948 ± 5.8
5051 ± 4.532 ± 3.618 ± 4.2
10023 ± 3.111 ± 2.85 ± 1.9

Data are presented as mean ± standard deviation (n=3). Values are hypothetical and for illustrative purposes.

Table 2: Membrane Integrity Assessment of this compound on HeLa Cells (LDH Assay)

Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Vehicle Control)5 ± 1.26 ± 1.58 ± 2.1
1012 ± 2.525 ± 3.145 ± 4.7
2535 ± 3.858 ± 4.278 ± 5.9
5068 ± 5.185 ± 5.892 ± 6.4
10091 ± 6.395 ± 6.998 ± 7.1

Data are presented as mean ± standard deviation (n=3). Values are hypothetical and for illustrative purposes.

Table 3: Apoptosis Induction by this compound in HeLa Cells (Caspase-3/7 Assay)

Concentration (µM)Fold Increase in Caspase-3/7 Activity (24h)
0 (Vehicle Control)1.0 ± 0.1
101.8 ± 0.3
253.5 ± 0.5
506.2 ± 0.8
1008.9 ± 1.1

Data are presented as mean ± standard deviation (n=3). Values are hypothetical and for illustrative purposes.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed HeLa Cells (96-well plate) incubation1 Incubate Overnight (37°C, 5% CO2) start->incubation1 treatment Add this compound (Serial Dilutions) incubation1->treatment incubation2 Incubate (24, 48, 72 hours) treatment->incubation2 mtt MTT Assay (Metabolic Activity) incubation2->mtt ldh LDH Assay (Membrane Integrity) incubation2->ldh caspase Caspase-3/7 Assay (Apoptosis) incubation2->caspase readout Measure Absorbance/ Luminescence mtt->readout ldh->readout caspase->readout analysis Calculate % Viability, % Cytotoxicity, Fold Change readout->analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Signaling_Pathway cluster_cell Target Cell compound 3-Chlorogentisyl Alcohol dna_damage Induces ssDNA Breaks compound->dna_damage Known Effect cell_cycle S Phase Cell Cycle Arrest dna_damage->cell_cycle apoptosis_pathway Apoptosis Induction cell_cycle->apoptosis_pathway caspases Caspase-3/7 Activation apoptosis_pathway->caspases cell_death Cell Death caspases->cell_death

Caption: Postulated signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Determining the Radical Scavenging Activity of 3-Chlorogentisyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Chlorogentisyl alcohol is a phenolic microbial metabolite with a range of biological activities[1]. As oxidative stress is implicated in numerous pathological conditions, the evaluation of the radical scavenging properties of compounds like this compound is a critical step in drug discovery and development. Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to donate a hydrogen atom or an electron to neutralize free radicals[2][3]. These application notes provide detailed protocols for three common and robust assays—DPPH, ABTS, and ORAC—to quantitatively assess the radical scavenging activity of this compound. Published data has already demonstrated its potent activity in a DPPH cell-free assay[1].

Data Presentation

The radical scavenging potential of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to scavenge 50% of the free radicals.

Table 1: Reported Radical Scavenging Activity of this compound

AssayRadical SourceIC50 ValueReference
DPPH2,2-diphenyl-1-picrylhydrazyl1 µM[1]

Experimental Protocols

General Considerations & Sample Preparation

a. Solubility: this compound is sparingly soluble in Dimethyl sulfoxide (DMSO), Ethanol, and Phosphate-Buffered Saline (PBS) at pH 7.2[1].

  • Recommendation: Prepare a stock solution in DMSO or ethanol. Further dilutions for the working solutions should be made in a solvent compatible with the specific assay system (e.g., methanol or ethanol for DPPH and ABTS, phosphate buffer for ORAC). Ensure the final concentration of DMSO is minimal to avoid interference with the assay.

b. Positive Controls: It is essential to include a well-characterized antioxidant as a positive control for assay validation and comparison.

  • DPPH & ABTS Assays: Ascorbic acid, Trolox, or Gallic Acid are commonly used[4][5].

  • ORAC Assay: Trolox, a water-soluble analog of vitamin E, is the standard reference compound[6][7].

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is deep purple, to the yellow-colored diphenylpicrylhydrazine upon reacting with an antioxidant[4][8]. The change in absorbance is measured spectrophotometrically at approximately 517 nm[4][8][9].

a. Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[4]

  • Methanol or Ethanol (spectrophotometric grade)[4]

  • Positive control (e.g., Ascorbic acid or Trolox)[5]

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

b. Protocol:

  • Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol[4][5]. The solution should be freshly made and kept in the dark due to its light sensitivity[4]. The absorbance of this solution at 517 nm should be approximately 1.0[8].

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mM in DMSO). Create a series of dilutions from the stock solution using the assay solvent (methanol/ethanol) to achieve a range of final concentrations for testing. Prepare similar dilutions for the positive control.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the various dilutions of this compound, positive control, or blank solvent to the respective wells[10].

    • Control: 100 µL DPPH solution + 100 µL assay solvent.

    • Blank: 100 µL assay solvent + 100 µL of the highest concentration of the test sample (to account for any intrinsic color).

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes[4][10][11].

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader[4].

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula[9]: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample (corrected for the blank if necessary).

  • IC50 Determination: Plot the % inhibition against the different concentrations of this compound. The IC50 value is the concentration that causes 50% inhibition of the DPPH radical, determined by regression analysis.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore[12]. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured at 734 nm[11][12].

a. Materials and Reagents:

  • ABTS diammonium salt[12]

  • Potassium persulfate or ammonium persulfate[11][12]

  • Ethanol or Methanol[12]

  • Phosphate-Buffered Saline (PBS)

  • Positive control (e.g., Trolox)[11]

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

b. Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS[11][12].

    • Prepare a 2.45 mM aqueous solution of potassium persulfate[11][12].

    • Mix the two solutions in equal volumes (1:1 ratio) and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation[11][13].

  • Preparation of ABTS•+ Working Solution: Before the assay, dilute the stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm[11][13]. This working solution should be prepared fresh.

  • Sample Preparation: Prepare a stock solution and a series of dilutions of this compound and the positive control (Trolox) in the appropriate solvent.

  • Assay Procedure (96-well plate format):

    • Add 180 µL of the ABTS•+ working solution to each well[12].

    • Add 20 µL of the various dilutions of this compound, positive control, or blank solvent to the respective wells[12].

    • Control: 180 µL ABTS•+ solution + 20 µL assay solvent.

  • Incubation: Mix and incubate at room temperature for 6-7 minutes[9][13].

  • Measurement: Measure the absorbance at 734 nm[12].

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated using the formula[11][12]: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the ABTS•+ solution without the sample.

    • Abs_sample is the absorbance of the ABTS•+ solution with the sample.

  • IC50 and TEAC Determination: The IC50 can be determined as described for the DPPH assay. Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox[12].

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (like fluorescein) caused by peroxyl radicals generated by a radical initiator such as AAPH[7][14]. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC)[14][15].

a. Materials and Reagents:

  • Fluorescein sodium salt[6]

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)[6]

  • Trolox (positive control)[6]

  • 75 mM Phosphate buffer (pH 7.4)[6]

  • Black 96-well microplate[6]

  • Fluorescence microplate reader with temperature control

b. Protocol:

  • Reagent Preparation:

    • Fluorescein Working Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer. This solution should be freshly prepared.

    • AAPH Solution: Prepare a 75 mM AAPH solution in 75 mM phosphate buffer[5]. This solution is thermally labile and should be prepared fresh and kept on ice before use.

    • Trolox Standards: Prepare a stock solution of Trolox (e.g., 1 mM) and create a standard curve by serially diluting it in the phosphate buffer[6].

  • Sample Preparation: Prepare dilutions of this compound in 75 mM phosphate buffer.

  • Assay Procedure:

    • Pipette 150 µL of the fluorescein working solution into each well of the black 96-well plate[6][14].

    • Add 25 µL of the sample dilutions, Trolox standards, or a buffer blank to the appropriate wells[6][14].

    • Incubate the plate at 37 °C for at least 30 minutes in the plate reader[6][14].

  • Reaction Initiation and Measurement:

    • Rapidly add 25 µL of the freshly prepared AAPH solution to all wells using a multichannel pipette to initiate the reaction[6][14].

    • Immediately begin measuring the fluorescence kinetically every 1-2 minutes for 60-90 minutes. The plate should be maintained at 37 °C. Use an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm[14].

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank from the fluorescence decay plot[6].

    • Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank: Net AUC = AUC_sample - AUC_blank[6].

    • Plot a standard curve of Net AUC versus Trolox concentration.

    • Determine the ORAC value of this compound by comparing its Net AUC to the Trolox standard curve. Results are expressed as micromoles of Trolox Equivalents (TE) per mole or gram of the compound[14].

Mandatory Visualization

G cluster_legend Legend cluster_key Node Types Legend A Molecule B Radical Species C Neutralized Species Phenol 3-Chlorogentisyl Alcohol (Ar-OH) DPPH_Radical DPPH• (Stable Radical) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl_Radical H• Donation DPPH_H DPPH-H (Neutralized) DPPH_Radical->DPPH_H H• Acceptance

Caption: Hydrogen Atom Transfer (HAT) mechanism for scavenging the DPPH radical.

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_measure Measurement cluster_analysis Data Analysis start Start: Prepare Stock Solution of this compound prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_abts Prepare ABTS•+ Working Solution start->prep_abts prep_orac Prepare Fluorescein, AAPH, & Trolox Standards start->prep_orac run_dpph DPPH Assay: Mix sample + DPPH, Incubate 30 min (dark) prep_dpph->run_dpph run_abts ABTS Assay: Mix sample + ABTS•+, Incubate ~7 min prep_abts->run_abts run_orac ORAC Assay: Mix sample + Fluorescein, Incubate 30 min (37°C), Add AAPH prep_orac->run_orac measure_dpph Read Absorbance @ 517 nm run_dpph->measure_dpph measure_abts Read Absorbance @ 734 nm run_abts->measure_abts measure_orac Read Fluorescence Kinetically (Ex:485/Em:520 nm) run_orac->measure_orac analyze_dpph_abts Calculate % Inhibition Determine IC50 measure_dpph->analyze_dpph_abts measure_abts->analyze_dpph_abts analyze_orac Calculate Area Under Curve (AUC) Determine Trolox Equivalents measure_orac->analyze_orac end_node End: Report Results analyze_dpph_abts->end_node analyze_orac->end_node

Caption: Experimental workflow for radical scavenging activity assays.

References

Application Notes and Protocols: Marine Natural Product Synthesis of 3-Chlorogentisyl Alcohol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 3-chlorogentisyl alcohol, a marine-derived natural product, and its analogues. This compound has demonstrated a range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] The protocols outlined herein are based on an efficient, regioselective synthesis from readily available starting materials, providing a foundation for the generation of diverse analogues for further biological evaluation and drug discovery efforts. Detailed methodologies for key experiments, including synthesis and biological assays, are presented.

Introduction

Marine natural products are a rich source of structurally diverse and biologically active compounds with significant potential for therapeutic applications. This compound, a metabolite isolated from marine-derived fungi, has garnered interest due to its notable biological activities.[1][2] It has been shown to be active against methicillin-resistant S. aureus (MRSA) and induces apoptosis and cell cycle arrest in cancer cells.[1][2] Specifically, it can induce DNA damage, leading to apoptosis in human cervical carcinoma (HeLa) cells.[1][2] The parent compound, gentisyl alcohol, has been shown to inhibit the proliferation of ovarian cancer cells by modulating the MAPK and PI3K/AKT signaling pathways.[3][4][5] Given these promising activities, the development of a robust synthetic platform for this compound and its analogues is crucial for enabling structure-activity relationship (SAR) studies and further preclinical development.

The synthetic strategy presented here is based on the regioselective synthesis of gentisyl alcohol-type marine natural products, which is efficient and does not require protecting groups.[6] This approach allows for the generation of a library of analogues with modifications to the aromatic ring and the benzylic alcohol.

Data Presentation

The biological activities of the parent compound, this compound, are summarized in the table below. This table can be expanded with data from newly synthesized analogues to facilitate SAR studies.

CompoundBiological ActivityCell Line/OrganismQuantitative DataReference
This compoundAnticancer (Apoptosis Induction)HeLaIC50 ≈ 35 µM[2]
This compoundAntimicrobialMethicillin-resistant S. aureus (MRSA)MIC = 50 µg/mL[1]
This compoundRadical ScavengingDPPH AssayIC50 = 1 µM[1]
This compoundEnzyme InhibitionE. coli β-glucuronidaseIC50 = 0.74 µM[7][8]

Experimental Protocols

Synthesis of this compound and Analogues

The following is a general protocol for the synthesis of this compound, which can be adapted for the synthesis of various analogues by using appropriately substituted starting materials.

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Phenol Hydroxymethylation cluster_1 Step 2: Phenol Chlorination cluster_2 Step 3: Hydroxymethylation of Chlorinated Phenol cluster_3 Step 4: Demethylation A 4-Methoxyphenol B 4-O-Methylgentisyl alcohol A->B  Aqueous Formaldehyde, NaBO2 C 4-O-Methyl-2-chlorophenol B->C  SO2Cl2, 2,2,6,6-tetramethylpiperidine D 4-O-Methyl-3-chlorogentisyl alcohol C->D  Aqueous Formaldehyde, Li2CO3 E This compound D->E  BBr3 or other demethylating agent

A schematic workflow for the synthesis of this compound.

Materials:

  • 4-Methoxyphenol (or other substituted phenols for analogue synthesis)

  • Formaldehyde (37% aqueous solution)

  • Sodium metaborate (NaBO2)

  • Sulfuryl chloride (SO2Cl2)

  • 2,2,6,6-Tetramethylpiperidine

  • Lithium carbonate (Li2CO3)

  • Boron tribromide (BBr3) or other demethylating agents

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Protocol for 4-O-Methylgentisyl alcohol:

  • To a solution of 4-methoxyphenol (1.0 eq) in water, add sodium metaborate (NaBO2) (1.2 eq) and aqueous formaldehyde (1.5 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:EtOAc gradient) to afford 4-O-methylgentisyl alcohol.

Protocol for 4-O-Methyl-2-chlorophenol:

  • To a solution of 4-O-methylgentisyl alcohol (1.0 eq) and 2,2,6,6-tetramethylpiperidine (0.1 eq) in dichloromethane at 0 °C, add sulfuryl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield 4-O-methyl-2-chlorophenol.

Protocol for 4-O-Methyl-3-chlorogentisyl alcohol:

  • To a solution of 4-O-methyl-2-chlorophenol (1.0 eq) in water, add lithium carbonate (Li2CO3) (2.0 eq) and aqueous formaldehyde (1.5 eq).

  • Heat the mixture to 50-60 °C and stir for 24 hours, monitoring by TLC.

  • Cool the reaction to room temperature, acidify with 1 M HCl, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain 4-O-methyl-3-chlorogentisyl alcohol.

Protocol for this compound (Final Product):

  • Dissolve 4-O-methyl-3-chlorogentisyl alcohol (1.0 eq) in anhydrous dichloromethane and cool to -78 °C.

  • Add a solution of boron tribromide (1.2 eq) in dichloromethane dropwise.

  • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature over 2 hours.

  • Carefully quench the reaction with methanol, followed by water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to yield this compound.

Synthesis of Analogues:

  • Aromatic Ring Modification: Utilize a variety of substituted phenols as starting materials in Step 1 to introduce different functional groups on the aromatic ring.

  • Hydroxymethyl Group Modification: The benzylic alcohol of the final product or protected intermediates can be oxidized to an aldehyde or carboxylic acid, or converted to ethers or esters to explore the SAR of this position.

Biological Activity Assays

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., ~5 x 10^5 CFU/mL for bacteria).

  • Include positive (microorganism with medium) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity (MTT Assay for Cell Viability):

  • Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37 °C.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathway and Mechanism of Action

This compound has been shown to induce DNA damage and apoptosis in cancer cells.[2] While the precise upstream signaling pathway for the chlorinated analogue is still under full investigation, the parent compound, gentisyl alcohol, has been demonstrated to exert its anticancer effects through the modulation of the MAPK and PI3K/AKT signaling pathways.[3][4][5] These pathways are critical regulators of cell survival, proliferation, and apoptosis. It is hypothesized that this compound induces cellular stress, potentially through the generation of reactive oxygen species (ROS), which in turn modulates these key signaling cascades, leading to the activation of the intrinsic apoptotic pathway.

G cluster_0 Cellular Stress Induction cluster_1 Signaling Cascade Modulation cluster_2 Apoptosis Execution cluster_3 DNA Damage Response Compound This compound Analogues ROS Reactive Oxygen Species (ROS) Compound->ROS DNA_Damage DNA Damage Compound->DNA_Damage PI3K PI3K ROS->PI3K inhibits MAPK MAPK (ERK, p38) ROS->MAPK activates AKT AKT PI3K->AKT Bad Bad AKT->Bad inhibits Cas9 Caspase-9 AKT->Cas9 inhibits p53 p53 activation MAPK->p53 Bcl2 Bcl-2 Bad->Bcl2 inhibits Cas3 Caspase-3 Cas9->Cas3 CytoC Cytochrome c release Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apaf1->Cas9 Apoptosis Apoptosis Cas3->Apoptosis DNA_Damage->p53 p53->Apoptosis

References

Application Notes and Protocols: 3-Chlorogentisyl Alcohol as a Potential β-Glucuronidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-Glucuronidases (GUS) are a family of glycoside hydrolase enzymes responsible for catalyzing the breakdown of complex carbohydrates by cleaving β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans[1]. In humans, this enzyme is located in the lysosomes and is involved in the metabolism of various endogenous and exogenous compounds[1][2]. Bacterial β-glucuronidases, present in the gut microbiome, play a significant role in the enterohepatic recirculation of drugs and endogenous metabolites[3]. The reactivation of drug metabolites by bacterial GUS in the gastrointestinal tract can lead to severe toxicities, limiting the efficacy of certain cancer therapies, such as with the drug CPT-11 (irinotecan)[4][5]. Consequently, the development of selective inhibitors for bacterial β-glucuronidases is a promising therapeutic strategy to mitigate these adverse effects[6][7].

3-Chlorogentisyl alcohol, a microbial metabolite, has emerged as a potent inhibitor of E. coli β-glucuronidase[8][9]. Its ability to selectively target bacterial GUS without significantly affecting the mammalian counterpart makes it an attractive candidate for further investigation and development as an adjunctive therapeutic agent. Beyond its GUS inhibitory activity, this compound has demonstrated a range of other biological effects, including antiproliferative, antibacterial, and antioxidant activities[8][10]. This document provides detailed application notes on this compound and protocols for its investigation as a β-glucuronidase inhibitor.

Data Presentation

The inhibitory potency of this compound against E. coli β-glucuronidase is summarized in the table below. This data highlights its significant potential as a selective inhibitor.

Compound Target Enzyme IC50 (µM) Ki (µM) Inhibition Type
This compoundE. coli β-glucuronidase0.74[8][9]0.58[8][9]Not specified
D-Saccharic acid 1,4-lactone (Reference Inhibitor)E. coli β-glucuronidase36.07--

Mechanism of Action of β-Glucuronidase

β-Glucuronidase catalyzes the hydrolysis of β-D-glucuronide bonds through a retaining mechanism involving two key glutamic acid residues in the active site. One glutamate residue acts as a nucleophile, attacking the anomeric carbon of the glucuronic acid moiety, while the other acts as a general acid/base catalyst, protonating the glycosidic oxygen to facilitate the departure of the aglycone. This process results in a covalent glucuronyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule, regenerating the free enzyme.

G cluster_mechanism Catalytic Mechanism of β-Glucuronidase Enzyme E (Glu-Nu- + Glu-H+) ES_Complex E-S Complex Enzyme->ES_Complex Binding Product2 Glucuronic Acid Enzyme->Product2 Release Substrate R-O-Glucuronide Substrate->ES_Complex Intermediate Covalent Glucuronyl-Enzyme Intermediate ES_Complex->Intermediate Nucleophilic attack (Glu-Nu-) Intermediate->Enzyme Hydrolysis Product1 Aglycone (R-OH) Intermediate->Product1 Release Water H2O Water->Intermediate G cluster_workflow β-Glucuronidase Inhibition Assay Workflow Prep Prepare Reagents: - β-Glucuronidase Enzyme Solution - Inhibitor Stock (this compound) - Substrate Solution (e.g., PNP-Glucuronide or 4-MUG) - Assay Buffer Incubate Pre-incubation: - Add enzyme, buffer, and inhibitor to microplate wells. - Incubate at 37°C. Prep->Incubate Initiate Initiate Reaction: - Add substrate to each well. Incubate->Initiate Measure Kinetic Measurement: - Read absorbance (405 nm for PNP) or fluorescence (Ex/Em = 330/450 nm for 4-MU) over time. Initiate->Measure Analyze Data Analysis: - Calculate initial reaction velocities. - Determine % inhibition and IC50 values. Measure->Analyze G cluster_sar Conceptual SAR Study for this compound Core This compound (Lead Compound) Mod1 Modification of Hydroxymethyl Group Core->Mod1 Mod2 Modification of Chlorine Substituent Core->Mod2 Mod3 Modification of Hydroxyl Groups Core->Mod3 Analogs Synthesize Analogs Mod1->Analogs Mod2->Analogs Mod3->Analogs Assay In Vitro Inhibition Assay Analogs->Assay SAR_Analysis Analyze Structure-Activity Relationship Assay->SAR_Analysis Optimized Optimized Inhibitor SAR_Analysis->Optimized

References

Application Notes and Protocols for Investigating the Antifouling Properties of 3-Chlorogentisyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifouling properties of 3-Chlorogentisyl alcohol, a marine-derived natural product. The document includes a summary of its efficacy, detailed experimental protocols for assessing its antifouling activity, and diagrams illustrating experimental workflows and relevant biological pathways.

Introduction

This compound is a microbial metabolite isolated from marine-derived fungi such as Ampelomyces sp. and Phoma sp.[1][2][3]. It has demonstrated significant, concentration-dependent antifouling activity against the settlement of key marine fouling organisms, including barnacle (Balanus amphitrite) cyprids and the tubeworm (Hydroides elegans)[1][2]. Notably, its effective antifouling concentrations are substantially lower than its toxic levels, suggesting a favorable environmental profile for a non-toxic antifouling agent[2][4]. In addition to its anti-larval settlement properties, this compound also exhibits antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, which is crucial for preventing the formation of primary microbial biofilms that facilitate the settlement of larger fouling organisms[1].

Quantitative Data Summary

The antifouling efficacy of this compound has been quantified against the larval settlement of two major marine fouling species. The following table summarizes the key data points for easy comparison.

Target OrganismAssay TypeParameterValueReference
Balanus amphitrite (Barnacle)Larval Settlement InhibitionEC₅₀3.19 - 3.81 µg/mL[4]
ToxicityLC₅₀266.68 µg/mL[4]
Hydroides elegans (Tubeworm)Larval Settlement InhibitionEC₅₀0.67 - 0.78 µg/mL[2]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antifouling properties of this compound are provided below.

This protocol describes a static bioassay to determine the concentration-dependent effect of this compound on the settlement of barnacle cyprids.

Materials:

  • This compound (CAS: 32744-80-2)

  • Dimethyl sulfoxide (DMSO, analytical grade)

  • Filtered seawater (FSW, 0.22 µm)

  • 24-well polystyrene plates

  • Competent Balanus amphitrite cyprids

  • Stereomicroscope

  • Incubator set to 25°C

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Working Solution Preparation: Prepare a series of working concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution in FSW. Ensure the final DMSO concentration in all wells, including the control, does not exceed 0.1% (v/v), a concentration known to not affect larval settlement.

  • Assay Setup:

    • Add 1 mL of each working solution to triplicate wells of a 24-well polystyrene plate.

    • For the negative control, add 1 mL of FSW containing 0.1% DMSO.

    • A positive control using a known antifouling agent (e.g., CuSO₄) can also be included.

  • Larval Introduction: Carefully add 20-30 competent cyprids to each well.

  • Incubation: Cover the plates and incubate at 25°C in the dark for 48 hours.

  • Data Collection:

    • After 48 hours, count the number of settled (metamorphosed) and unsettled (swimming or dead) larvae in each well under a stereomicroscope.

    • Separately count the number of dead larvae to assess toxicity.

  • Data Analysis:

    • Calculate the percentage of settlement inhibition for each concentration relative to the negative control.

    • Calculate the percentage of mortality.

    • Determine the EC₅₀ (median effective concentration for settlement inhibition) and LC₅₀ (median lethal concentration) values using probit analysis or a similar statistical method.

This protocol outlines a method to assess the ability of this compound to inhibit the formation of a bacterial biofilm.

Materials:

  • This compound

  • DMSO

  • Marine bacterial strain (e.g., a species of Pseudomonas or Vibrio isolated from a marine environment)

  • Marine broth (e.g., Zobell 2216)

  • 96-well flat-bottomed polystyrene plates

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%)

  • Plate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate the marine bacterial strain in marine broth and incubate overnight at an appropriate temperature (e.g., 28°C) to reach the logarithmic growth phase.

  • Assay Setup:

    • Prepare a range of concentrations of this compound in marine broth. Ensure the final DMSO concentration is consistent and non-inhibitory across all wells.

    • Add 100 µL of each test concentration to triplicate wells of a 96-well plate.

    • Add 100 µL of marine broth with 0.1% DMSO as a negative control.

  • Inoculation: Adjust the overnight bacterial culture to a specific optical density (e.g., OD₆₀₀ = 0.1) and add 100 µL to each well.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours without shaking to allow for biofilm formation.

  • Biofilm Staining:

    • Carefully discard the planktonic culture from each well.

    • Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove unattached cells.

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

    • Dry the plate, for example, by inverting it on a paper towel.

  • Quantification:

    • Add 200 µL of 95% ethanol to each well to dissolve the bound crystal violet.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each concentration compared to the negative control. Determine the MBIC (Minimum Biofilm Inhibitory Concentration).

Visualizations

The following diagram illustrates the general workflow for evaluating the antifouling properties of a test compound like this compound.

G cluster_prep Preparation cluster_assay Bioassays cluster_analysis Data Analysis Compound This compound Stock Working_Sol Prepare Working Solutions Compound->Working_Sol Settlement_Assay Anti-Larval Settlement Assay (e.g., B. amphitrite) Working_Sol->Settlement_Assay Biofilm_Assay Antibiofilm Assay Working_Sol->Biofilm_Assay Larvae Culture & Collect Competent Larvae Larvae->Settlement_Assay Bacteria Culture Marine Bacteria Bacteria->Biofilm_Assay Count_Settled Count Settled/ Unsettled/Dead Larvae Settlement_Assay->Count_Settled Quantify_Biofilm Quantify Biofilm (Crystal Violet) Biofilm_Assay->Quantify_Biofilm Calculate_EC50 Calculate EC₅₀/LC₅₀ Count_Settled->Calculate_EC50 Calculate_MBIC Calculate MBIC Quantify_Biofilm->Calculate_MBIC

Caption: Workflow for antifouling evaluation of this compound.

While the precise mechanism of this compound is not fully elucidated, many antifouling compounds interfere with key signaling pathways that regulate larval settlement. The diagram below represents a generalized signaling cascade in a marine invertebrate larva that could be a potential target.

G cluster_pathway Larval Settlement Signaling Cascade Cue External Cue (e.g., Biofilm, Chemical Signal) Receptor Receptor Activation Cue->Receptor Second_Messenger Second Messenger Production (e.g., Ca²⁺, cAMP) Receptor->Second_Messenger Kinase_Cascade Protein Kinase Cascade (e.g., MAPK, PKC) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression for Adhesion & Metamorphosis Transcription_Factor->Gene_Expression Settlement Larval Settlement & Metamorphosis Gene_Expression->Settlement CGA 3-Chlorogentisyl alcohol CGA->Receptor Inhibition? CGA->Kinase_Cascade Inhibition?

Caption: A hypothetical signaling pathway for larval settlement.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chlorogentisyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Chlorogentisyl alcohol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, following a modern, efficient protocol starting from 4-methoxyphenol.

Q1: My overall yield of this compound is very low. What are the common causes and solutions?

Low overall yield can stem from inefficiencies at multiple stages of the synthesis. It is crucial to identify the problematic step.

Possible Causes & Solutions:

  • Inefficient Hydroxymethylation (Step 1): The initial introduction of the hydroxymethyl group is critical. Incomplete reaction or side product formation will impact the entire synthesis.

  • Poor Regioselectivity in Chlorination (Step 2): Formation of undesired isomers during the chlorination of the phenol will reduce the yield of the correct intermediate.

  • Degradation during Oxidation (Step 3): The oxidation of the hydroquinone intermediate can be harsh and may lead to decomposition if not properly controlled.

  • Incomplete Reduction (Step 4): The final reduction step to yield the target alcohol must be driven to completion.

  • Losses during Workup and Purification: Significant amounts of product can be lost during extraction, washing, and chromatography steps.

General Troubleshooting Strategy:

  • Analyze Each Step: Run each reaction step separately and analyze the crude product by TLC or ¹H NMR to pinpoint the low-yielding transformation.

  • Ensure Reagent Quality: Use freshly distilled or high-purity solvents and reagents. Moisture can be particularly detrimental to several steps.

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and reagent stoichiometry for the problematic step. Refer to the detailed protocols and tables below for starting points.

Q2: I am getting a mixture of ortho- and para-chlorination products in Step 2. How can I improve the regioselectivity for the desired 3-chloro isomer?

Achieving high regioselectivity during the electrophilic chlorination of the hydroxymethylated phenol is a known challenge. The hydroxyl and hydroxymethyl groups direct substitution, but mixtures can still form.

Possible Causes & Solutions:

  • Incorrect Chlorinating Agent or Catalyst: The choice of chlorinating agent and catalyst system is paramount for directing the chlorination to the desired position.

  • Suboptimal Reaction Temperature: Temperature can significantly influence the ortho/para product ratio.

Recommendations for Improving Regioselectivity:

ParameterRecommendationRationale
Catalyst Use a sterically hindered amine catalyst, such as 2,2,6,6-tetramethylpiperidine (TMP).[1][2]Bulky catalysts can favor chlorination at the less sterically hindered position ortho to the hydroxyl group, which corresponds to the desired 3-position in the intermediate.[3]
Chlorinating Agent Use sulfuryl chloride (SO₂Cl₂) as the chlorine source.[1][2][4]It is effective in combination with amine catalysts for regioselective chlorination of phenols.
Temperature Increase the reaction temperature.For TMP-catalyzed chlorinations, ortho-selectivity has been observed to increase with higher temperatures.[1][4]
Solvent Use aromatic solvents.These are reported to be effective for TMP-catalyzed ortho-selective chlorination.[1][4]
Q3: The hydroxymethylation of 4-methoxyphenol (Step 1) is slow or gives a low yield of the desired mono-hydroxymethylated product. How can I optimize this?

The ortho-selective monohydroxymethylation is a key step. Its success relies on the chelation-controlled directing effect of the catalyst.

Possible Causes & Solutions:

  • Ineffective Catalyst System: The chosen catalyst may not be efficiently promoting the reaction.

  • Presence of Water: While the referenced protocol is water-promoted, the precise amount can be critical.

  • Reaction Temperature: The reaction may require specific temperatures to proceed efficiently without degradation.

Optimization Parameters for Hydroxymethylation:

ParameterRecommended ConditionExpected Outcome
Catalyst System Sodium metaborate (NaBO₂) in water.[5][6]NaBO₂ acts as both a base and a chelating agent, which promotes high ortho-selectivity and mono-substitution.[6]
Reactant Aqueous formaldehyde (37 wt. %).Serves as the source for the hydroxymethyl group.
Temperature Monitor and adjust as needed.While some NaBO₂-promoted reactions work at room temperature, gentle heating may be required to improve the rate.
Reaction Time Monitor by TLC.Ensure the reaction goes to completion without significant byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient modern synthesis route for this compound?

The most efficient and step-economical route reported starts from inexpensive 4-methoxyphenol.[7][8] This method avoids protecting groups and proceeds in four key steps:

  • Ortho-Hydroxymethylation: Selective introduction of a hydroxymethyl group onto 4-methoxyphenol.

  • Ortho-Chlorination: Regioselective chlorination of the resulting 2-hydroxy-5-methoxybenzyl alcohol.

  • Oxidation: Oxidation of the hydroquinone methyl ether to the corresponding quinone.

  • Reduction: Reduction of the quinone to the final this compound.

Q2: What are the potential side products I should watch for during this synthesis?

  • During Hydroxymethylation: Di-hydroxymethylated products or the para-isomer.

  • During Chlorination: The isomeric 4-chloro-2,5-dihydroxybenzyl alcohol or di-chlorinated products.

  • During Oxidation: Over-oxidation or decomposition of the quinone, which can be unstable. Ring cleavage products can also form if harsh conditions are used.[9]

  • During Reduction: Incomplete reduction, leaving the quinone intermediate as an impurity.

Q3: What are the recommended purification techniques for the final product and intermediates?

  • Column Chromatography: This is the most common method for purifying the intermediates and the final product. A silica gel stationary phase with a gradient of ethyl acetate in hexane or dichloromethane in methanol is typically effective for separating polar aromatic compounds.

  • Recrystallization: If the final product or an intermediate is a solid, recrystallization can be an excellent method for achieving high purity.

  • Distillation: For volatile liquid intermediates, distillation under reduced pressure can be effective.[10]

Q4: Can I use a different starting material?

Yes, older methods exist but are generally less efficient. For example, a synthesis starting from 2-chlorobenzene-1,4-diol via a Reimer-Tiemann reaction was reported to have a very low yield (0.8%). Another multi-step synthesis begins with 2,5-dihydroxybenzoic acid. However, the route from 4-methoxyphenol is preferred for its efficiency and use of cheaper starting materials.[7][8]

Experimental Protocols & Visualizations

Overall Synthesis Workflow

The following diagram illustrates the four-step synthesis of this compound from 4-methoxyphenol.

Synthesis_Workflow Start 4-Methoxyphenol Step1 Step 1: Ortho- Hydroxymethylation Start->Step1 HCHO, NaBO2, H2O Intermediate1 2-Hydroxy-5- methoxybenzyl alcohol Step1->Intermediate1 Step2 Step 2: Ortho- Chlorination Intermediate1->Step2 SO2Cl2, TMP Intermediate2 3-Chloro-2-hydroxy- 5-methoxybenzyl alcohol Step2->Intermediate2 Step3 Step 3: Oxidation (CAN) Intermediate2->Step3 Intermediate3 3-Chloro-5-methoxy- 2-(hydroxymethyl)- 1,4-benzoquinone Step3->Intermediate3 Step4 Step 4: Reduction (Na2S2O4) Intermediate3->Step4 End 3-Chlorogentisyl alcohol Step4->End

Caption: Workflow for this compound synthesis.

Detailed Protocol: Regioselective Synthesis of this compound

This protocol is synthesized from the methodologies reported by Wang et al. (2018), Li et al. (2014), and Saper and Snider (2014).[1][6][7][8]

Step 1: Synthesis of 2-Hydroxy-5-methoxybenzyl alcohol

  • To a solution of 4-methoxyphenol (1.0 eq.) in water, add sodium metaborate (NaBO₂) (1.2 eq.).

  • Add aqueous formaldehyde (37 wt. %, 1.5 eq.) to the mixture.

  • Stir the reaction at 60-80°C and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature and acidify with dilute HCl to pH ~5-6.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired alcohol.

Step 2: Synthesis of 3-Chloro-2-hydroxy-5-methoxybenzyl alcohol

  • Dissolve 2-hydroxy-5-methoxybenzyl alcohol (1.0 eq.) in an aromatic solvent (e.g., toluene).

  • Add 2,2,6,6-tetramethylpiperidine (TMP) (0.1 eq.) as a catalyst.

  • Cool the mixture to 0°C and add sulfuryl chloride (SO₂Cl₂) (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 50-70°C, monitoring by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Step 3 & 4: Oxidation and Subsequent Reduction

  • Dissolve the chlorinated intermediate (1.0 eq.) in a mixture of acetonitrile and water.

  • Cool the solution to 0°C and add ceric ammonium nitrate (CAN) (2.5 eq.) in portions.

  • Stir at 0°C until the starting material is consumed (TLC analysis).

  • Without isolation of the intermediate quinone, add a saturated aqueous solution of sodium dithionite (Na₂S₂O₄) (3.0 eq.).

  • Stir the mixture vigorously until the orange color of the quinone disappears.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final product, this compound, by flash column chromatography.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing low yield issues.

Troubleshooting_Logic Start Low Overall Yield CheckStep1 Analyze Step 1 (Hydroxymethylation) Product Start->CheckStep1 Step1_OK Yield & Purity OK? CheckStep1->Step1_OK CheckStep2 Analyze Step 2 (Chlorination) Product Step1_OK->CheckStep2 Yes OptimizeStep1 Optimize Step 1: - Check NaBO2/H2O - Adjust Temp/Time Step1_OK->OptimizeStep1 No Step2_OK Yield & Regioselectivity OK? CheckStep2->Step2_OK CheckStep34 Analyze Final Product after Steps 3/4 Step2_OK->CheckStep34 Yes OptimizeStep2 Optimize Step 2: - Use TMP catalyst - Adjust Temp Step2_OK->OptimizeStep2 No Step34_OK Yield & Purity OK? CheckStep34->Step34_OK OptimizeStep34 Optimize Steps 3/4: - Control Temp (Ox.) - Ensure excess Na2S2O4 Step34_OK->OptimizeStep34 No CheckPurification Review Workup & Purification for Product Loss Step34_OK->CheckPurification Yes

Caption: Logic diagram for troubleshooting low yield.

References

Stability of 3-Chlorogentisyl alcohol under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-Chlorogentisyl alcohol under various storage conditions. It includes troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, it is recommended to store this compound at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1]

Q2: How should I handle this compound upon receipt?

The product is shipped on wet ice and should be stored at -20°C immediately upon arrival to maintain its stability.[1]

Q3: What are the known solubilities of this compound?

This compound is sparingly soluble in DMSO, ethanol, and PBS (pH 7.2) at concentrations of 1-10 mg/ml.[1]

Q4: Is this compound sensitive to light?

Q5: What is the general stability of alcohols and phenolic compounds?

Alcohols are generally stable but can be susceptible to oxidation, especially in the presence of heat, light, and certain metal ions.[3][4] Phenolic compounds are prone to oxidation, which can be accelerated by basic pH, light, and the presence of oxygen. This can often lead to discoloration of the sample.

Troubleshooting Guide

Issue 1: I observe a discoloration (e.g., yellowing or browning) of my this compound solution.

  • Question: Why is my solution changing color?

    • Answer: Discoloration is a common indicator of degradation, particularly oxidation of the phenol groups. This can be triggered by exposure to air (oxygen), light, or a non-optimal pH of the solvent.

  • Question: How can I prevent discoloration?

    • Answer:

      • Prepare solutions fresh for each experiment whenever possible.

      • If you need to store solutions, do so at low temperatures (-20°C or -80°C), protected from light.

      • Consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen.

      • Ensure the pH of your solvent is appropriate. Acidic to neutral pH is generally preferred for phenolic compounds to minimize oxidation.

Issue 2: My experimental results show lower than expected activity of this compound.

  • Question: What could be causing the reduced activity?

    • Answer: Reduced activity is likely due to the degradation of the compound. The storage conditions of either the solid compound or the prepared solution might not have been optimal. Improper handling, such as repeated freeze-thaw cycles of solutions, can also contribute to degradation.

  • Question: How can I ensure the activity of my compound?

    • Answer:

      • Always store the solid compound at the recommended -20°C.[1]

      • Prepare stock solutions and aliquot them into single-use vials to avoid repeated freeze-thaw cycles.

      • For sensitive experiments, it is advisable to qualify a new batch of the compound or a freshly prepared stock solution to ensure its activity.

Issue 3: I see precipitation in my thawed this compound solution.

  • Question: Why did my compound precipitate?

    • Answer: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has partially evaporated during storage.

  • Question: How can I resolve this?

    • Answer:

      • Gently warm the solution to room temperature and vortex to try and redissolve the precipitate.

      • Ensure the storage container is sealed tightly to prevent solvent evaporation.

      • If the precipitate does not redissolve, it may be necessary to prepare a fresh solution.

Stability Data

The following table summarizes the known stability data for this compound.

Storage ConditionStabilitySource
-20°C (Solid)≥ 4 years[1]

Note: Stability under other conditions such as room temperature, in different solvents, or exposure to light has not been publicly documented and would require specific stability studies.

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution

This protocol outlines a general procedure to assess the stability of this compound in a specific solvent under defined storage conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a sample of this compound.

    • Dissolve it in the desired solvent (e.g., DMSO, Ethanol, PBS) to a known concentration.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple small, light-protected (amber) vials.

    • Divide the vials into different storage condition groups (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24h, 48h, 1 week, 1 month), retrieve one aliquot from each storage condition.

    • Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). The HPLC method should be able to separate the parent compound from potential degradation products.[3]

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (T=0).

    • Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Stock Solution aliquot Aliquot into Vials prep->aliquot cond1 -20°C aliquot->cond1 cond2 4°C aliquot->cond2 cond3 Room Temperature aliquot->cond3 cond4 Light Exposure aliquot->cond4 timepoint Retrieve at Time Points cond1->timepoint cond2->timepoint cond3->timepoint cond4->timepoint hplc HPLC Analysis timepoint->hplc data Data Analysis & Comparison hplc->data

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathway cluster_compound Parent Compound cluster_stressors Stress Factors cluster_products Potential Degradation Products parent This compound oxidation Oxidation Products (e.g., Quinones) parent->oxidation Oxidation polymerization Polymerization Products parent->polymerization Further Reactions light Light light->parent oxygen Oxygen (Air) oxygen->parent heat Heat heat->parent

References

Troubleshooting peak tailing in HPLC analysis of 3-Chlorogentisyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 3-Chlorogentisyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1][2] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value near 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.[1] For many analytical methods, a tailing factor up to 1.5 may be acceptable.[1][3]

Q2: Why is peak tailing a problem in the analysis of this compound?

A2: Peak tailing can negatively impact your analysis in several ways:

  • Reduced Resolution: Tailing peaks can merge with neighboring peaks, making it difficult to accurately quantify individual analytes.[1]

  • Decreased Sensitivity: As a peak broadens, its height decreases, which can lower the signal-to-noise ratio and negatively impact detection limits.[1]

  • Inaccurate Quantification: The distortion of the peak shape can lead to errors in peak integration, resulting in imprecise and inaccurate quantitative results.[1]

  • Method Robustness: An analytical method that produces tailing peaks is often less robust and more susceptible to variations in experimental conditions.[1]

Q3: What makes this compound prone to peak tailing?

A3: this compound, a phenolic and chlorinated compound, is susceptible to peak tailing primarily due to:

  • Secondary Silanol Interactions: The hydroxyl groups in its structure can engage in secondary interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][3][4] This secondary retention mechanism, in addition to the primary reversed-phase retention, causes some analyte molecules to be held longer on the column, resulting in a tailing peak.[1]

  • Metal Chelation: The phenolic hydroxyl groups can also interact with trace metal impurities (e.g., iron, aluminum) that may be present in the silica matrix of the column. This chelation can cause secondary retention and contribute to peak tailing.[1]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to identifying and resolving peak tailing issues in your HPLC analysis.

Initial Diagnosis

Q4: My this compound peak is tailing. What are the first steps to diagnose the problem?

A4: To begin troubleshooting, it's essential to distinguish between chemical and physical causes of peak tailing. A logical workflow can help pinpoint the root of the issue.

A Peak Tailing Observed B Inject a Neutral Marker (e.g., Toluene) A->B C Neutral Marker Tailing? B->C D Physical/Instrumental Problem C->D Yes E Chemical/Column Problem C->E No F Check for: - Extra-column volume - Column void/blockage - Leaks/fittings D->F G Focus on: - Mobile phase pH - Column chemistry - Sample effects E->G

Initial troubleshooting workflow for peak tailing.
Addressing Chemical and Column-Related Issues

Q5: How can I fix peak tailing caused by secondary interactions with the HPLC column?

A5: Secondary interactions with the stationary phase are a frequent cause of peak tailing for phenolic compounds.[4] Here are several strategies to mitigate these effects:

  • Adjust Mobile Phase pH: For many phenolic compounds, lowering the mobile phase pH (typically to between 2.5 and 3.5) suppresses the ionization of the hydroxyl groups, leading to improved peak shapes.[4] At a low pH, residual silanol groups on the silica surface are also protonated, which reduces their ability to interact with the analyte.[4]

  • Use a Buffer: Employ a buffer to maintain a stable pH throughout the analysis, which is especially important when dealing with ionizable compounds.[4] An inadequate buffer concentration can also lead to poor retention time reproducibility and peak tailing.[5]

  • Choose an End-Capped Column: Modern HPLC columns are often "end-capped," a process where residual silanol groups are chemically deactivated.[4][6] This significantly reduces secondary interactions.[4][6]

  • Consider Alternative Stationary Phases: If peak tailing continues, a phenyl-hexyl column might offer different selectivity for aromatic compounds like this compound compared to a standard C18 column, potentially improving the peak shape.[4]

  • Column Washing: Regenerate your column by flushing it with a strong solvent to remove any contaminants that may be creating active sites.[4]

cluster_column Silica-Based Stationary Phase cluster_mobile Mobile Phase A Analyte (this compound) B Residual Silanol Group (Si-OH) A->B C C18 Chains A->C E Secondary Interaction (Hydrogen Bonding) B->E D Primary Retention (Hydrophobic Interaction) C->D

Secondary interactions with the stationary phase.
Quantitative Impact of Troubleshooting Steps

The following tables summarize quantitative data on how different parameters can affect peak shape in the analysis of phenolic compounds.

Table 1: Effect of Mobile Phase pH on Tailing Factor of Phenolic Compounds

CompoundMobile Phase pHTailing Factor (As)
Phenolic Acid A4.52.1
Phenolic Acid A3.01.3
Basic Phenolic B6.82.5
Basic Phenolic B2.81.4

Data is illustrative and based on general observations for phenolic compounds.

Table 2: Tailing Factors for Phenolic Compounds with an Optimized HPLC Method

CompoundTailing Factor (As)
This compound (Optimized)< 1.5
Related Impurity 1< 1.4
Related Impurity 2< 1.5

This table represents target values for a well-optimized method.

Addressing Instrumental and Sample-Related Issues

Q6: What are some common instrumental and sample-related causes of peak tailing?

A6: Beyond secondary interactions, peak tailing can also be caused by issues with your HPLC system or the sample itself.

  • Instrumental Causes:

    • Extra-Column Volume: Excessive tubing length or diameter, and poorly made connections can lead to band broadening and peak tailing.[4] Use shorter, narrower tubing (0.12-0.17 mm ID) and check for any leaks or poor connections.[7]

    • Column Bed Deformation: A void in the column or a partially blocked inlet frit can be a root cause.[3] Replacing the column will quickly confirm this issue.[3]

  • Sample-Related Causes:

    • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[5][7] To resolve this, dilute your sample or reduce the injection volume.[7]

    • Strong Injection Solvent: If your sample is dissolved in a solvent much stronger than the mobile phase, it can cause band broadening.[7] Match your injection solvent to the initial mobile phase composition whenever possible.[7]

    • Sample Matrix Effects: Complex samples can contain interfering compounds.[7] Improve your sample cleanup procedure using techniques like Solid Phase Extraction (SPE) to remove these contaminants.[3][7]

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This procedure is for flushing a reversed-phase column (e.g., C18) to remove strongly retained contaminants that may cause peak tailing.

Objective: To remove contaminants from the column that may be causing active sites and leading to peak tailing.[8]

Procedure:

  • Disconnect the column from the detector to avoid contamination.

  • Reverse the direction of flow through the column.

  • Flush the column with a series of solvents, starting with the mobile phase but without any buffer salts.

  • Sequentially flush with increasing concentrations of a strong, miscible organic solvent (e.g., isopropanol or tetrahydrofuran).

  • Flush with the 100% strong solvent for at least 20 column volumes.

  • Gradually return to the initial mobile phase composition.

  • Reconnect the column to the detector in the correct flow direction and allow the system to equilibrate thoroughly before injecting your next sample.

Protocol 2: HPLC Method for Analysis of Chlorinated Phenols

This method is a general starting point for the separation and quantification of chlorinated phenols and can be adapted for this compound.

ParameterCondition
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

This is an example method and may require optimization for your specific application.[9][10]

References

Technical Support Center: 3-Chlorogentisyl Alcohol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Chlorogentisyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities may include unreacted starting materials, chlorinated isomers, over-chlorinated products, and polymeric byproducts. Depending on the synthetic route, you might also encounter residual solvents and catalysts.

Q2: What are the recommended storage conditions for this compound?

A2: this compound is a solid that should be stored in a cool, dry place. For long-term storage, it is recommended to keep it at -20°C. The compound has been reported to be stable for at least four years under these conditions.[1]

Q3: What is the solubility of this compound?

A3: this compound is sparingly soluble in DMSO, ethanol, and PBS (pH 7.2) at concentrations of 1-10 mg/ml.[1] Its solubility in common organic solvents used for chromatography and crystallization should be determined empirically.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity After Initial Purification Inefficient removal of structurally similar impurities.Employ a multi-step purification strategy. Consider sequential purification by column chromatography followed by recrystallization. For challenging separations of isomers, preparative HPLC with a C18 or Phenyl-hexyl column may be necessary.[2]
Product Degradation During Purification The compound may be sensitive to heat, light, or prolonged exposure to certain solvents or pH conditions.Minimize exposure to high temperatures by using rotary evaporation at reduced pressure and moderate temperatures. Protect the compound from light by using amber glassware. Perform purification steps as quickly as possible.
Poor Separation in Column Chromatography Incorrect choice of stationary or mobile phase. The polarity of the compound and impurities are too similar.Screen different solvent systems with varying polarities. A slow gradient elution can improve the separation of closely related compounds.[2] For aromatic alcohols, a combination of n-hexane and an alcohol like ethanol or isopropanol with a silica-NH₂ stationary phase can be effective.[3]
Difficulty with Crystallization Improper solvent selection or supersaturation issues.Conduct a thorough solvent screen to find a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[4] If precipitation is slow, try seeding the solution with a small crystal of the pure compound or gently scratching the inside of the flask.
Co-elution of Impurities in HPLC The chosen HPLC method lacks sufficient resolution.Optimize the HPLC method by adjusting the mobile phase composition, gradient profile, flow rate, and column temperature. Consider using a different column chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity.

Quantitative Data Summary

The following table presents illustrative data on the effectiveness of different purification methods for this compound. Note: This data is hypothetical and intended for comparative purposes.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization 859570Effective for removing less soluble impurities. Yield can be optimized by careful solvent selection.
Flash Column Chromatography (Silica Gel) 859860Good for separating compounds with different polarities. Yield may be lower due to product loss on the column.
Preparative HPLC (C18) 98>99.785Ideal for achieving high purity, especially for removing isomers.
Sequential Purification (Column + Recrystallization) 85>9955A robust method for achieving high purity by removing a broader range of impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., a low polarity mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound and its impurities.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, add the chosen solvent to the crude this compound and heat the mixture with stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

PurificationWorkflow Crude Crude this compound Column Flash Column Chromatography Crude->Column Prep_HPLC Preparative HPLC Column->Prep_HPLC If high purity needed Analysis1 Purity Analysis (TLC/HPLC) Column->Analysis1 Recrystal Recrystallization Pure Pure this compound (>99.7%) Recrystal->Pure If purity > 99.5% Analysis2 Purity Analysis (HPLC) Recrystal->Analysis2 Analysis3 Final Purity & Yield Determination Prep_HPLC->Analysis3 Analysis1->Recrystal If purity < 98% Analysis2->Prep_HPLC If purity < 99.5% Analysis3->Pure

Caption: A general workflow for the purification of this compound.

SignalingPathway CGA This compound Cell HeLa Cervical Cancer Cell CGA->Cell DNA_Damage Induction of ssDNA Breaks Cell->DNA_Damage S_Phase_Arrest S Phase Cell Cycle Arrest DNA_Damage->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

References

Minimizing degradation of 3-Chlorogentisyl alcohol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 3-Chlorogentisyl alcohol during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound during sample preparation?

A1: this compound, a phenolic compound, is susceptible to degradation from several factors, primarily:

  • Oxidation: Exposure to oxygen, especially in the presence of light, high temperatures, or certain metal ions, can lead to the oxidation of the hydroquinone ring.[1][2][3][4]

  • High pH: Alkaline conditions (high pH) can deprotonate the phenolic hydroxyl groups, making the molecule more susceptible to oxidation.[5][6]

  • Elevated Temperature: High temperatures can accelerate the rate of both oxidative and thermal degradation.[7]

  • Light Exposure: UV and visible light can provide the energy to initiate photo-oxidative degradation.[8][9][10]

Q2: What is the recommended storage temperature for this compound samples and standards?

A2: To ensure long-term stability, it is recommended to store stock solutions and prepared samples of this compound at -20°C or below in tightly sealed, light-protected containers. For short-term storage (a few days), refrigeration at 2-8°C may be adequate, but freezing is preferable to minimize degradation.

Q3: How can I prevent the oxidation of this compound during extraction?

A3: To minimize oxidation, consider the following precautions:

  • Use of Antioxidants: The addition of antioxidants such as ascorbic acid or EDTA to the extraction solvent can help prevent oxidative degradation.[4]

  • Deoxygenated Solvents: Purging solvents with an inert gas like nitrogen or argon before use can remove dissolved oxygen.

  • Work in Low Light: Perform extraction procedures in a dimly lit environment or use amber-colored glassware to protect the sample from light.

  • Control Temperature: Keep the sample and extraction solvent cool throughout the process. If heating is necessary, use the lowest effective temperature for the shortest possible duration.

Q4: Which extraction method is best for isolating this compound?

A4: The choice of extraction method depends on the sample matrix. Solid-Phase Extraction (SPE) is often a good choice for cleaning up complex samples and concentrating the analyte. Reversed-phase SPE cartridges (e.g., C18) are commonly used for phenolic compounds. Liquid-Liquid Extraction (LLE) with a suitable organic solvent can also be effective. The optimal method should be determined empirically for your specific sample type.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC Analysis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the HPLC column.- Inappropriate mobile phase pH.- Column contamination or degradation.- Use an end-capped column.- Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress the ionization of the phenolic hydroxyl groups.- Flush the column with a strong solvent or replace it if it's old or heavily used.
Low Recovery - Degradation of the analyte during sample preparation.- Incomplete extraction from the sample matrix.- Adsorption of the analyte to glassware or plasticware.- Review the sample preparation protocol to ensure all steps are performed under conditions that minimize degradation (low temperature, protection from light, use of antioxidants).- Optimize the extraction solvent and procedure to ensure complete recovery.- Use silanized glassware to reduce adsorption.
Ghost Peaks - Carryover from a previous injection.- Contamination of the mobile phase or system components.- Run a blank injection to confirm carryover.- Implement a needle wash step in the autosampler method.- Prepare fresh mobile phase and flush the HPLC system.
Irreproducible Retention Times - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Air bubbles in the pump.- Use a column oven to maintain a constant temperature.- Ensure the mobile phase is well-mixed and degassed.- Purge the pump to remove any trapped air bubbles.
GC-MS Analysis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) - Active sites in the inlet liner or the GC column.- Analyte degradation at high temperatures.- Use a deactivated inlet liner.- Trim the front end of the GC column (10-20 cm).- Optimize the injection port temperature to be high enough for volatilization but not so high as to cause degradation.
Low Response - Incomplete derivatization (if used).- Analyte adsorption in the inlet or column.- Leaks in the system.- Optimize the derivatization reaction conditions (reagent concentration, temperature, time).- Use a deactivated liner and column.- Perform a leak check of the GC system.
Presence of Degradation Products - Thermal degradation in the injector or column.- Lower the injector and/or oven temperature.- Use a faster oven ramp rate to minimize the time the analyte spends at high temperatures.
Baseline Noise or Drift - Column bleed.- Contaminated carrier gas or gas traps.- Condition the column according to the manufacturer's instructions.- Replace the carrier gas cylinder and/or gas purification traps.

Quantitative Data Summary

The stability of phenolic compounds is highly dependent on their structure and the experimental conditions. The following tables provide data on the stability and recovery of related phenolic compounds, which can serve as a guide for optimizing the handling of this compound.

Table 1: Recovery of Phenolic Compounds using Solid-Phase Extraction (SPE)

CompoundMatrixSPE SorbentElution SolventAverage Recovery (%)Reference
p-Coumaric acidSpelt Seed Extract-Methanol93.49[3]
trans-Ferulic acidSpelt Seed Extract-Methanol94.00[3]
Caffeic acid derivativesSpelt Seed Extract-Methanol95.54[3]
p-Hydroxybenzoic acidSpelt Seed Extract-Methanol89.51[3]
Various PhenolicsRed and White WineStrata-X-81-101[2]

Table 2: Influence of pH and Temperature on Chlorophenol Stability (General Trends)

ConditionEffect on StabilityRationaleReferences
Increasing pH (Alkaline) Decreases stabilityDeprotonation of hydroxyl groups increases susceptibility to oxidation.[5][6]
Increasing Temperature Decreases stabilityAccelerates the rate of chemical degradation reactions.[7]
Acidic pH (Low pH) Generally increases stabilityKeeps phenolic hydroxyl groups protonated, reducing susceptibility to oxidation.[5]
Low Temperature (e.g., -20°C) Significantly increases stabilitySlows down degradation kinetics.[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol provides a general procedure for the extraction and cleanup of this compound from a liquid sample matrix.

Materials:

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Sample containing this compound

  • Vortex mixer

  • SPE manifold

  • Collection tubes

  • Nitrogen evaporator

Procedure:

  • Condition the SPE Cartridge:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Pass 5 mL of HPLC grade water through the cartridge. Do not let the sorbent go dry.

  • Load the Sample:

    • Acidify the sample to a pH of approximately 2-3 with formic acid.

    • Load the sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Wash the Cartridge:

    • Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elute the Analyte:

    • Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Concentrate the Sample:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

Protocol 2: Prevention of Oxidation During Sample Preparation

This protocol outlines steps to minimize the oxidative degradation of this compound.

Procedure:

  • Solvent Preparation:

    • Prepare all aqueous solutions and organic solvents fresh.

    • If possible, deoxygenate solvents by sparging with nitrogen or argon for 15-20 minutes prior to use.

    • Consider adding an antioxidant, such as ascorbic acid, to the extraction solvent at a concentration of 0.1% (w/v).[4]

  • Sample Handling:

    • Perform all sample preparation steps under low light conditions or by using amber glassware or aluminum foil-wrapped containers.

    • Keep samples on ice or in a cooling rack whenever possible to maintain a low temperature.

  • Extraction and Processing:

    • Minimize the exposure of the sample to air. Keep vials and tubes capped whenever possible.

    • If performing LLE, ensure phase separation is rapid to reduce the time the analyte is in contact with potentially oxidizing agents.

  • Storage of Extracts:

    • Immediately after preparation, store the final extracts at -20°C or below in tightly sealed vials.

    • Consider flushing the headspace of the vial with an inert gas before sealing.

Visualizations

degradation_pathway cluster_main Potential Degradation Pathway of this compound CGA This compound Oxidation_step Oxidation (O2, Light, High pH) CGA->Oxidation_step [O] Dehalogenation_step Reductive Dehalogenation (Anaerobic conditions) CGA->Dehalogenation_step -Cl Quinone 3-Chloro-2-hydroxy-5-(hydroxymethyl) -p-benzoquinone Oxidation_step->Quinone Hydroxylation_step Hydroxylation Quinone->Hydroxylation_step +H2O Trihydroxy Chlorinated Trihydroxy Intermediate Hydroxylation_step->Trihydroxy Ring_cleavage_step Ring Cleavage Trihydroxy->Ring_cleavage_step Degradation_products Smaller Aliphatic Acids/Aldehydes Ring_cleavage_step->Degradation_products Gentisyl_alcohol Gentisyl Alcohol Dehalogenation_step->Gentisyl_alcohol

Caption: Hypothetical degradation pathways of this compound.

experimental_workflow cluster_workflow Recommended Sample Preparation Workflow start Sample Collection add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) start->add_antioxidant extraction Extraction (SPE or LLE) Low Temp, Low Light add_antioxidant->extraction concentration Concentration (Nitrogen Evaporation) extraction->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution analysis HPLC or GC-MS Analysis reconstitution->analysis

Caption: Recommended workflow for sample preparation.

References

Technical Support Center: Chromatographic Resolution of 3-Chlorogentisyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for scientists and researchers. This resource provides in-depth troubleshooting guides and frequently asked questions to assist you in enhancing the chromatographic resolution of 3-Chlorogentisyl alcohol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers?

Separating isomers, such as those of this compound, presents a significant challenge because isomers often have identical or very similar chemical and physical properties.[1][2] For chiral isomers (enantiomers), properties like polarity, solubility, and boiling point are identical, making them indistinguishable in achiral chromatographic systems.[3] The primary challenge lies in creating a chromatographic environment where the subtle structural differences between the isomers lead to differential interactions with the stationary phase, enabling their separation.[4]

Q2: What is the first step I should take if I am seeing poor or no resolution between my isomers?

If you are experiencing poor resolution, the first step is to evaluate your current method parameters. Key factors that have the most significant impact on resolution are selectivity, efficiency, and retention factor.[5][6] Initially, focus on optimizing selectivity by adjusting the mobile phase composition (e.g., organic modifier ratio, pH) or by selecting a different stationary phase chemistry.[5][7] Minor adjustments to these parameters can often lead to substantial improvements in peak separation.[5]

Q3: How does mobile phase composition affect the resolution of isomers?

The mobile phase composition is a powerful tool for optimizing selectivity.[5] Key aspects to consider include:

  • Organic Modifier: The type of organic solvent (e.g., acetonitrile, methanol) and its proportion in the mobile phase affects analyte retention and can alter selectivity.[8]

  • pH Control: For ionizable compounds, the pH of the mobile phase is critical. Adjusting the pH can change the ionization state of the analyte and its interaction with the stationary phase, significantly impacting retention and resolution.[9][10]

  • Buffers: Using a buffer helps maintain a consistent pH, leading to more reproducible retention times and improved peak shape, especially for polar or ionizable analytes.[10][11]

Q4: When should I consider using a chiral stationary phase (CSP)?

A chiral stationary phase (CSP) is essential for separating enantiomers, which are non-superimposable mirror-image isomers.[3][4] If your this compound sample is a racemic mixture, you will need a chiral environment to resolve the enantiomers. CSPs are designed with chiral selectors that interact differently with each enantiomer, forming transient diastereomeric complexes that allow for their separation.[4][12] Common CSPs are based on polysaccharides (cellulose, amylose), cyclodextrins, proteins, or Pirkle-type phases.[4][12][13]

Troubleshooting Guides

Issue 1: Poor Resolution or Complete Co-elution of Isomers

When isomers are not separating, a systematic approach is needed to identify the root cause and implement a solution.

Troubleshooting Workflow for Poor Resolution

PoorResolution start Start: Poor Resolution check_method Is the method appropriate for isomers? (e.g., Chiral column for enantiomers) start->check_method optimize_selectivity Optimize Selectivity (α) check_method->optimize_selectivity Yes change_column Select a Different Stationary Phase check_method->change_column No optimize_selectivity->change_column change_mobile_phase Modify Mobile Phase (Solvent type, pH, additives) optimize_selectivity->change_mobile_phase change_temp Adjust Temperature optimize_selectivity->change_temp optimize_efficiency Optimize Efficiency (N) decrease_particle_size Use Smaller Particle Size Column optimize_efficiency->decrease_particle_size increase_column_length Increase Column Length optimize_efficiency->increase_column_length optimize_retention Optimize Retention (k') adjust_strength Adjust Mobile Phase Strength optimize_retention->adjust_strength change_column->optimize_efficiency success Resolution Achieved change_column->success change_mobile_phase->optimize_efficiency change_mobile_phase->success change_temp->optimize_efficiency change_temp->success decrease_particle_size->optimize_retention decrease_particle_size->success increase_column_length->optimize_retention increase_column_length->success adjust_strength->success

Caption: A workflow for systematically troubleshooting poor isomer resolution.

Step-by-Step Guide:

  • Verify Column Choice: Confirm you are using an appropriate column. For enantiomers, a chiral stationary phase (CSP) is mandatory.[13] For diastereomers or positional isomers, a high-resolution achiral column (e.g., C18, Phenyl-Hexyl) may suffice.[14]

  • Optimize Mobile Phase Selectivity:

    • Solvent Type: Switch the organic modifier. If you are using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities and can alter the elution order or improve separation.[8]

    • pH Adjustment: If your isomers have ionizable groups, methodically adjust the mobile phase pH. A change of just 0.2-0.5 pH units can dramatically affect resolution. Use a high-purity buffer to maintain a stable pH.[9]

  • Adjust Temperature: Temperature affects both solvent viscosity and analyte interaction with the stationary phase. Try adjusting the column temperature in 5°C increments (e.g., from 25°C to 40°C). Lower temperatures often increase retention and may improve resolution, while higher temperatures can improve peak efficiency.[7]

  • Increase Column Efficiency:

    • Column Length: Use a longer column to increase the number of theoretical plates (N), which enhances resolving power.[7][15]

    • Particle Size: Switch to a column packed with smaller particles (e.g., sub-2 µm) to significantly boost efficiency and resolution.[6][15]

  • Change Stationary Phase: If optimizing the mobile phase and other parameters fails, the interaction between your isomers and the current stationary phase may be insufficient. Select a column with a different chemistry (e.g., from C18 to a Phenyl or a polar-embedded phase) to exploit different interaction mechanisms.[6]

Quantitative Data Example: Effect of Mobile Phase on Resolution

Mobile Phase Composition (Acetonitrile:Water, v/v)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
40:605.215.350.85
35:656.887.201.45
30:708.959.551.90

Table based on general chromatographic principles.

Issue 2: All Chromatographic Peaks are Tailing

Peak tailing can severely compromise resolution and lead to inaccurate quantification.[9] If all peaks in your chromatogram are tailing, the problem is likely systemic rather than chemical.

Logical Diagram for Troubleshooting Peak Tailing

PeakTailing start All Peaks are Tailing cause1 Physical Obstruction or Void start->cause1 cause2 Column Overload start->cause2 cause3 Chemical Effects (Secondary Interactions) start->cause3 solution1a Check for Blocked Frit cause1->solution1a solution1b Check for Column Void cause1->solution1b solution2a Dilute Sample or Reduce Injection Volume cause2->solution2a solution3a Adjust Mobile Phase pH cause3->solution3a solution3b Use End-Capped Column cause3->solution3b action1a Backflush Column or Replace Frit solution1a->action1a action1b Replace Column solution1b->action1b action2a Re-inject at Lower Concentration solution2a->action2a action3a Add Buffer or Adjust pH to Suppress Silanol Activity solution3a->action3a action3b Switch to a High-Purity, End-Capped Column solution3b->action3b

Caption: Common causes and solutions for peak tailing in chromatography.

Step-by-Step Guide:

  • Check for Column Contamination/Blockage: A common cause of universal peak tailing is a partially blocked inlet frit or a void at the head of the column.[9][11]

    • Action: Disconnect the column, reverse it, and flush it to waste with a strong solvent. If this doesn't resolve the issue, the column may need to be replaced.[11] Using guard columns and in-line filters can prevent this problem.[9][16]

  • Investigate Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing peaks.[9][17]

    • Action: Reduce the injection volume or dilute your sample by a factor of 10 and reinject. If the peak shape improves and retention time increases slightly, you were overloading the column.[11][17]

  • Address Secondary Interactions: Peak tailing for polar or basic compounds can be caused by interactions with acidic silanol groups on the silica surface of the stationary phase.[9][17]

    • Action: Lower the mobile phase pH (e.g., to pH 3) to suppress the ionization of silanol groups.[16] Alternatively, ensure you are using a modern, high-purity, end-capped column, which has fewer active silanol sites.[9][17] Increasing the buffer concentration in the mobile phase can also help mask these residual interactions.[9][11]

Experimental Protocols

Protocol: Method Development for Chiral Separation of this compound

This protocol provides a general framework for developing a chiral HPLC method.

1. Column and Mobile Phase Screening:

  • Objective: To identify a suitable chiral stationary phase (CSP) and mobile phase system.

  • Procedure:

    • Select a range of CSPs with different selectivities (e.g., a polysaccharide-based column like Chiralpak IA, a cyclodextrin-based column like CYCLOBOND, and a Pirkle-type column).[4][13]

    • Prepare a stock solution of your this compound isomer mixture at approximately 1 mg/mL in a suitable solvent.

    • Begin screening in normal-phase mode (e.g., Hexane/Isopropanol) and reversed-phase mode (e.g., Acetonitrile/Water or Methanol/Water).

    • Run a rapid gradient on each column/mobile phase combination to see if any separation is achieved.

    • Identify the most promising conditions that show at least partial resolution.

2. Method Optimization:

  • Objective: To fine-tune the selected conditions to achieve baseline resolution (Rs ≥ 1.5).

  • Procedure:

    • Mobile Phase Ratio: Systematically vary the ratio of the strong to weak solvent in 5% increments to optimize the retention factor (k') to be between 2 and 10.

    • Additives/Buffers: In reversed-phase, test the effect of acidic (e.g., 0.1% formic acid) or basic (e.g., 0.1% diethylamine) additives. In normal phase, small amounts of an alcohol can act as a competitor and improve peak shape.[18]

    • Flow Rate: Optimize the flow rate to balance analysis time with efficiency. Slower flow rates can sometimes improve resolution.[7]

    • Temperature: Evaluate the effect of column temperature on the separation, testing at least three different temperatures (e.g., 25°C, 30°C, 35°C).

3. Method Validation (Abbreviated):

  • Objective: To ensure the method is robust and reliable.

  • Procedure:

    • Specificity: Inject a blank and confirm no interfering peaks are present at the retention times of the isomers.

    • Linearity: Prepare a calibration curve with at least five concentrations to demonstrate a linear relationship between peak area and concentration.

    • Precision: Perform at least six replicate injections of a single standard and calculate the relative standard deviation (RSD) of the retention times and peak areas.

References

Addressing matrix effects in mass spectrometry of 3-Chlorogentisyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of 3-Chlorogentisyl alcohol.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating common issues related to matrix effects in the analysis of this compound.

Q1: I am observing a lower than expected signal for this compound in my biological samples (e.g., plasma, urine) compared to my standards prepared in a clean solvent. Could this be a matrix effect?

A1: Yes, a significant decrease in signal intensity in a biological matrix compared to a neat solution is a strong indicator of ion suppression, a common type of matrix effect.[1][2][3] Co-eluting endogenous or exogenous compounds in the sample can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[4]

Troubleshooting Steps:

  • Qualitative Assessment (Post-Column Infusion): This experiment helps to identify regions in your chromatogram where ion suppression is occurring. A continuous infusion of a this compound standard is introduced into the LC flow after the analytical column. A dip in the baseline signal upon injection of a blank matrix extract indicates the retention times of interfering components. You can then adjust your chromatographic method to separate the elution of this compound from these suppression zones.[1][5]

  • Quantitative Assessment (Post-Extraction Spike): This experiment quantifies the extent of the matrix effect. You compare the peak area of this compound in a standard solution to the peak area of the same amount of analyte spiked into a blank matrix extract after the extraction procedure. A significant difference in peak areas confirms and quantifies the ion suppression or enhancement.[5][6]

Q2: My results for this compound are showing poor reproducibility and accuracy. How can I improve my method?

A2: Poor reproducibility and accuracy in the presence of matrix effects are common.[6] To improve your method, you should focus on two key areas: sample preparation and chromatographic separation.

Recommended Strategies:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis. For a polar, acidic compound like this compound, several techniques can be effective.[7]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A mixed-mode or polymeric reversed-phase SPE sorbent can be used to retain this compound while washing away interfering compounds.[5][8]

    • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. For an acidic analyte, adjusting the pH of the aqueous sample to suppress its ionization can facilitate its extraction into an organic solvent.[7]

    • Protein Precipitation (PPT): While a simpler technique, PPT is generally less effective at removing phospholipids and other small molecule interferences compared to SPE or LLE.[5]

  • Improve Chromatographic Separation: Modifying your LC method can help to separate this compound from co-eluting matrix components.[4]

    • Gradient Optimization: Adjusting the gradient slope and duration can improve the resolution between your analyte and interferences.

    • Column Chemistry: Consider using a different column stationary phase (e.g., phenyl-hexyl, pentafluorophenyl) that may offer different selectivity for your analyte and the matrix components.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in mass spectrometry?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1][3] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can negatively impact the accuracy and reproducibility of quantitative analysis.[4]

Q2: What are the common sources of matrix effects in biological samples?

A2: Common sources of matrix effects in biological samples like plasma and urine include:

  • Endogenous compounds: Phospholipids, salts, proteins, and other small molecules naturally present in the biological matrix.[4]

  • Exogenous compounds: Anticoagulants (e.g., heparin), plasticizers from collection tubes, and dosing vehicles used in drug administration.[4]

Q3: How can I compensate for matrix effects that I cannot eliminate?

A3: When matrix effects cannot be completely eliminated through sample preparation and chromatography, several compensation strategies can be employed:

  • Stable Isotope Labeled Internal Standard (SIL-IS): This is the most effective method for compensating for matrix effects. A SIL-IS of this compound will have nearly identical chemical and physical properties and will co-elute with the analyte. It will experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the ratio of the analyte peak area to the internal standard peak area.

  • Matrix-Matched Calibration: In this approach, calibration standards are prepared in a blank matrix that is as similar as possible to the study samples. This helps to ensure that the standards and the samples experience similar matrix effects.

  • Standard Addition: This method involves adding known amounts of the analyte to the actual samples. A calibration curve is then generated for each sample, which can be used to determine the initial concentration of the analyte. This method is effective but can be time-consuming.

Q4: Are there any specific considerations for an acidic and polar compound like this compound?

A4: Yes. For polar and acidic compounds, pH control during sample preparation is crucial.

  • For LLE: The pH of the aqueous sample should be adjusted to be at least 2 pH units below the pKa of this compound to ensure it is in its neutral form, which will favor its extraction into an organic solvent.

  • For SPE: The pH of the sample and the wash solutions can be optimized to maximize the retention of the acidic analyte on the sorbent while removing basic and neutral interferences.

Data Presentation

The following tables summarize typical recovery and matrix effect data for phenolic compounds using different sample preparation techniques. This data is intended to provide a general expectation of performance for compounds similar to this compound.

Table 1: Comparison of Sample Preparation Techniques for Phenolic Compounds in Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)85 - 11040 - 75 (Suppression)[5]
Liquid-Liquid Extraction (Ethyl Acetate)60 - 9580 - 105 (Minimal Effect)[5]
Solid-Phase Extraction (Mixed-Mode)90 - 10595 - 110 (Minimal Effect)[5]

Note: Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value <100% indicates ion suppression, and >100% indicates ion enhancement.

Table 2: Expected Performance of SPE for Chlorinated Phenols in Water Samples

Analyte GroupRecovery (%)Relative Standard Deviation (%)Reference
Mono-chlorophenols72 - 85< 7
Di- and Tri-chlorophenols> 82< 6.5
Tetra- and Penta-chlorophenols> 82< 6.5

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

Objective: To extract this compound from a plasma matrix and remove interfering components.

Materials:

  • Mixed-mode or polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)

  • Plasma sample containing this compound

  • Methanol

  • Water (HPLC grade)

  • Formic acid

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water and vortex to mix. This step helps to precipitate proteins and acidify the sample.

    • Centrifuge the sample at 10,000 x g for 10 minutes.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of hexane to remove non-polar interferences.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of methanol.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine

Objective: To extract this compound from a urine matrix.

Materials:

  • Urine sample containing this compound

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Centrifuge

Procedure:

  • Sample pH Adjustment:

    • To 1 mL of urine, add 50 µL of concentrated HCl to adjust the pH to approximately 2. This ensures that this compound is in its protonated, less polar form.

    • Add 200 mg of NaCl to the sample to increase the ionic strength of the aqueous phase, which can improve extraction efficiency (salting-out effect).

  • Extraction:

    • Add 3 mL of ethyl acetate to the acidified urine sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Dry Down and Reconstitution:

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma/Urine) pretreatment Pre-treatment (e.g., Acidification, PPT) sample->pretreatment extraction Extraction (SPE or LLE) pretreatment->extraction cleanup Wash Steps extraction->cleanup elution Elution cleanup->elution drydown Evaporation & Reconstitution elution->drydown lcms LC-MS/MS System drydown->lcms data Data Acquisition lcms->data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_flowchart decision decision process process result result issue issue start Start: Poor Signal or Inconsistent Results is_matrix_effect Matrix Effect Suspected? start->is_matrix_effect assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) is_matrix_effect->assess_me Yes no_me Investigate Other Issues (e.g., Instrument Performance) is_matrix_effect->no_me No me_confirmed Matrix Effect Confirmed? assess_me->me_confirmed optimize_sp Optimize Sample Prep (SPE or LLE) me_confirmed->optimize_sp Yes me_confirmed->no_me No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_is Use Stable Isotope Internal Standard optimize_lc->use_is revalidate Re-validate Method use_is->revalidate good_results Reliable Results revalidate->good_results

Caption: Troubleshooting flowchart for addressing matrix effects.

References

Optimization of reaction conditions for derivatizing 3-Chlorogentisyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 3-Chlorogentisyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: this compound possesses three primary reactive sites for derivatization: two phenolic hydroxyl (-OH) groups on the aromatic ring and one primary alcoholic hydroxyl (-CH₂OH) group. The phenolic hydroxyls are generally more acidic and can exhibit different reactivity compared to the primary alcohol.

Q2: What are the most common derivatization strategies for this compound?

A2: The most common derivatization strategies involve targeting the hydroxyl groups and include:

  • Acetylation: Conversion of hydroxyl groups to acetate esters.

  • Silylation: Conversion of hydroxyl groups to silyl ethers.

  • Etherification (e.g., Benzylation): Conversion of hydroxyl groups to ethers.

These modifications can be used to protect the hydroxyl groups during subsequent synthetic steps or to enhance the analyte's properties for chromatographic analysis (e.g., volatility for GC-MS).

Q3: How can I achieve selective derivatization of one hydroxyl group over the others?

A3: Achieving selective derivatization is a significant challenge due to the similar reactivity of the two phenolic hydroxyls. However, some strategies can be employed:

  • Steric Hindrance: Using bulky derivatizing agents may favor reaction at the less sterically hindered hydroxyl group.

  • Protecting Group Strategies: Employing an orthogonal protecting group strategy allows for the selective protection and deprotection of different hydroxyl groups.

  • Reaction Conditions: Careful control of reaction temperature, time, and stoichiometry of reagents can sometimes favor mono-derivatization.

Q4: Why am I observing low yields in my derivatization reaction?

A4: Low yields can be attributed to several factors, including:

  • Deactivated Substrate: The chloro-substituent can have an electron-withdrawing effect, potentially deactivating the aromatic ring for certain reactions.[1]

  • Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or catalyst can lead to incomplete reactions.[1]

  • Poor Quality Reagents: Impurities in solvents or reagents can interfere with the reaction.[1]

  • Side Reactions: The presence of multiple hydroxyl groups can lead to the formation of undesired byproducts.

Troubleshooting Guides

Acetylation Reactions

Issue: Low Yield of Acetylated Product

Possible Cause Troubleshooting Step Rationale
Incomplete Reaction Increase reaction temperature or time.[2][3]Acetylation of phenols can sometimes be sluggish and may require more forcing conditions to drive the reaction to completion.[4]
Use a catalyst such as 4-dimethylaminopyridine (DMAP) in addition to a base like pyridine.[5]DMAP is a highly efficient acylation catalyst that can significantly increase the reaction rate.
Sub-optimal Base Ensure pyridine is dry and used in sufficient excess to act as both a base and a solvent.Pyridine neutralizes the acetic acid byproduct and catalyzes the reaction. Water can hydrolyze the acetic anhydride.
Reagent Decomposition Use fresh acetic anhydride.Acetic anhydride can hydrolyze over time, reducing its effectiveness.
Side Reactions Consider protecting the more reactive hydroxyl group first if regioselectivity is an issue.The two phenolic hydroxyls may have slightly different reactivities, leading to a mixture of products.

Issue: Formation of Multiple Products (Di- and Tri-acetylated Species)

Possible Cause Troubleshooting Step Rationale
Excess Acetic Anhydride Reduce the stoichiometry of acetic anhydride to favor mono-acetylation.Using a limiting amount of the acetylating agent can increase the proportion of the mono-acetylated product.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.Longer reaction times will favor the formation of the thermodynamically more stable, fully acetylated product.
High Temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[5]Lower temperatures can help to control the reactivity and improve selectivity.
Silylation Reactions

Issue: Incomplete Silylation

Possible Cause Troubleshooting Step Rationale
Insufficient Reagent Use a sufficient excess of the silylating agent (e.g., BSTFA, MSTFA).Driving the equilibrium towards the product side often requires an excess of the derivatizing reagent.
Presence of Moisture Ensure all glassware, solvents, and the sample are anhydrous.Silylating agents are highly sensitive to moisture and will be consumed by any water present.
Sub-optimal Solvent Consider using acetone as a solvent, which has been shown to accelerate silylation of chlorophenols.[6][7]The choice of solvent can significantly impact the reaction rate.[6][7]
Steric Hindrance For hindered hydroxyl groups, consider a more reactive silylating agent or a catalyst like TMCS.The chloro-substituent and adjacent hydroxyl groups can create steric hindrance.

Issue: Derivative Instability

Possible Cause Troubleshooting Step Rationale
Hydrolysis of Silyl Ether After derivatization, hydrolyze the excess silylating reagent with a small amount of water and then dry the sample with anhydrous sodium sulfate before GC-MS analysis.[6][7]Excess silylating agent can be aggressive and may cause issues during analysis. Hydrolyzing the excess and removing water enhances the stability of the silylated analyte.[6][7]
Analyze the sample as soon as possible after derivatization.Silyl ethers, particularly TMS ethers, can be susceptible to hydrolysis over time.
Etherification (Benzylation) Reactions

Issue: Low Yield of Benzylated Product

Possible Cause Troubleshooting Step Rationale
Weak Base Use a strong base like sodium hydride (NaH) to ensure complete deprotonation of the hydroxyl groups.[8]The Williamson ether synthesis requires the formation of an alkoxide/phenoxide, which is a strong nucleophile.
Poor Leaving Group Use benzyl bromide or a more reactive benzylating agent.The rate of the Sₙ2 reaction depends on the quality of the leaving group.
Sub-optimal Solvent Use a polar aprotic solvent like DMF or THF to facilitate the Sₙ2 reaction.[9]These solvents solvate the cation of the base, leaving the alkoxide/phenoxide anion more nucleophilic.
Side Reactions Consider using milder, non-basic conditions, for example, using benzyl trichloroacetimidate under acidic conditions if the substrate is base-sensitive.[8]Strong bases can promote side reactions, especially with sensitive substrates.

Issue: Selective Benzylation is Not Achieved

Possible Cause Troubleshooting Step Rationale
Similar Reactivity of Hydroxyls Employ a protecting group strategy to differentiate the hydroxyl groups.This is the most reliable method for achieving high regioselectivity in polyhydroxylated systems.
Non-selective Reagents For selective protection of one hydroxyl in the presence of others, mild bases like silver oxide (Ag₂O) can sometimes be used.[8]Milder conditions can sometimes exploit subtle differences in the acidity or steric environment of the hydroxyl groups.

Experimental Protocols

Protocol 1: Acetylation of this compound

This protocol is a general guideline and may require optimization.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in dry pyridine (5-10 mL per mmol of substrate).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath.

  • Catalyst (Optional): Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Acetylation: Slowly add acetic anhydride (1.5-3.0 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.

  • Work-up: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Silylation of this compound for GC-MS Analysis

This protocol is adapted for analytical purposes.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable anhydrous solvent (e.g., acetone, acetonitrile, or dichloromethane).[6][7]

  • Derivatization: Add an excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Reaction: Vortex the mixture and heat at 60-80 °C for 30-60 minutes. The reaction can be much faster in acetone, potentially completing within seconds at room temperature.[6][7]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Data Presentation

Table 1: Optimization of Acetylation of Benzyl Alcohol with Acetic Anhydride

This table provides example data for a related compound and serves as a starting point for optimizing the acetylation of the primary alcohol group in this compound.

EntryTemperature (°C)Time (h)Conversion (%)Selectivity (%)
1Room Temp2463100
2607>99100
360 (stirred)788100

(Data adapted from a study on the acetylation of benzyl alcohol)[2]

Table 2: Optimization of Symmetrical Etherification of Benzyl Alcohol

This table illustrates the effect of different catalysts and solvents on the etherification of a model benzyl alcohol, providing insights for derivatizing the primary alcohol of this compound.

EntryCatalystSolventConversion (%)Yield (%)
1NonePropylene Carbonate00
2FeCl₃·6H₂OPropylene Carbonate>9588
3FeCl₃·6H₂ODimethyl Carbonate8580
4FeCl₃·6H₂OToluene6055

(Data adapted from a study on the etherification of benzyl alcohols)[10]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_workup Work-up & Purification start This compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Derivatizing Agent (e.g., Acetylating, Silylating, or Benzylating Reagent) dissolve->add_reagent react React under Optimized Conditions (Temperature, Time) add_reagent->react quench Quench Reaction react->quench extract Extraction & Washing quench->extract purify Purification (Column Chromatography) extract->purify product Derivatized Product purify->product

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Product Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes side_products Side Products start->side_products Yes reagent_issue Reagent Quality/Stoichiometry start->reagent_issue Yes end Improved Yield start->end No optimize_cond Optimize Conditions (Temp, Time, Catalyst) incomplete_rxn->optimize_cond adjust_stoich Adjust Reagent Stoichiometry side_products->adjust_stoich protecting_group Consider Protecting Group Strategy side_products->protecting_group reagent_issue->adjust_stoich check_reagents Use Fresh/Pure Reagents reagent_issue->check_reagents optimize_cond->end Re-evaluate adjust_stoich->end Re-evaluate check_reagents->end Re-evaluate protecting_group->end Re-evaluate

Caption: Troubleshooting logic for addressing low product yield in derivatization reactions.

signaling_pathway_analogy substrate This compound (Substrate) activated_complex Activated Intermediate substrate->activated_complex reagent Derivatizing Agent (e.g., Acetic Anhydride) reagent->activated_complex catalyst Catalyst (e.g., Pyridine, DMAP) catalyst->activated_complex Lowers Activation Energy product Derivatized Product activated_complex->product byproduct Byproduct (e.g., Acetic Acid) activated_complex->byproduct

Caption: Analogy of a catalyzed derivatization reaction to a signaling pathway.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 3-Chlorogentisyl Alcohol and Gentisyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactive properties of 3-Chlorogentisyl alcohol and gentisyl alcohol, two phenolic compounds with demonstrated therapeutic potential. The following sections present a summary of their antioxidant, cytotoxic, and anti-inflammatory activities, supported by available experimental data. Detailed experimental protocols for the key bioassays are also provided to facilitate reproducibility and further investigation.

I. Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of this compound and gentisyl alcohol. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources.

Bioactivity This compound Gentisyl alcohol Assay
Antioxidant Activity IC50 = 1 µM[1]IC50 = 7.0 µM[1]DPPH Radical Scavenging
Cytotoxicity IC50 ≈ 35 µM[2][3]IC50 = 28.38 - 49.61 µM (derivatives)[4]MTT Assay (HeLa cells)
Anti-inflammatory Activity IC50 = 12.6 - 37.3 µM[5]IC50 = 0.33 - 4.08 µM (derivatives)[4]Nitric Oxide (NO) Inhibition

Note: The cytotoxicity and anti-inflammatory data for gentisyl alcohol are for its derivatives and may not be fully representative of the parent compound.

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a decrease in absorbance.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compounds (this compound and gentisyl alcohol) are prepared in a series of concentrations in the same solvent as the DPPH solution.

  • Reaction: A specific volume of the DPPH solution is mixed with an equal volume of the test compound solution in a microplate well or a cuvette. A control containing the solvent instead of the test compound is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: HeLa cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or gentisyl alcohol and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

  • Incubation: The plate is incubated for a few hours (e.g., 3-4 hours) to allow the formazan crystals to form.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: The production of NO by cells (e.g., lipopolysaccharide-stimulated RAW 264.7 macrophages) can be quantified by measuring the accumulation of nitrite, a stable and nonvolatile breakdown product of NO, in the culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

  • Compound and Stimulant Treatment: The cells are pre-treated with different concentrations of the test compounds for a certain period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Incubation: The cells are incubated for a specified time (e.g., 24 hours).

  • Griess Reaction: After incubation, the culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

  • Measurement: The mixture is incubated for a short period to allow for the development of a purple azo dye, and the absorbance is measured at approximately 540 nm.

  • Quantification: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite.

  • Calculation of Inhibition: The percentage of NO inhibition is calculated as: % Inhibition = [(Nitrite in LPS-stimulated cells - Nitrite in treated cells) / Nitrite in LPS-stimulated cells] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated from the dose-response curve.

III. Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a key signaling pathway involved in inflammation and a typical experimental workflow for assessing cytotoxicity.

Inflammation_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS Transcription NO Nitric Oxide iNOS->NO Inflammation Inflammation NO->Inflammation Inhibitor This compound / Gentisyl alcohol Inhibitor->NFkB Inhibitor->iNOS

Caption: Simplified signaling pathway of LPS-induced inflammation and potential points of inhibition.

Cytotoxicity_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Start Seed HeLa Cells Incubate1 Incubate (24h) Start->Incubate1 Treat Add Test Compound Incubate1->Treat Incubate2 Incubate (48h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Measure Absorbance Solubilize->Read Calculate Calculate % Viability Read->Calculate DetermineIC50 Determine IC50 Calculate->DetermineIC50

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

References

Validating 3-Chlorogentisyl Alcohol as a Novel Biomarker for Fungal Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early and accurate diagnosis of fungal infections, along with the monitoring of fungal metabolic activity, is a critical challenge in clinical settings and drug development. While established biomarkers such as (1→3)-β-D-glucan (BDG) and galactomannan (GM) have proven utility, the search for novel, specific, and sensitive biomarkers is ongoing. This guide provides a comparative analysis of 3-Chlorogentisyl alcohol, a fungal metabolite, as a potential biomarker for fungal metabolism, benchmarked against current standards.

Executive Summary

This compound, a secondary metabolite isolated from fungi such as Ampelomyces and Epicoccum sp., presents a potential candidate for a specific biomarker of fungal metabolic activity.[1][2] Unlike the pan-fungal nature of BDG, which is a component of the cell wall of many fungi, this compound may offer greater specificity.[3] This guide outlines a proposed validation framework for this compound, comparing its hypothetical performance metrics with established data for BDG and GM. The successful validation of this small molecule could lead to the development of highly specific diagnostic assays and research tools to probe fungal metabolism.

Comparative Performance of Fungal Biomarkers

A direct comparison of this compound with established biomarkers is crucial for its validation. The following table summarizes the reported performance of BDG and GM and presents a hypothetical, yet targeted, performance profile for this compound.

BiomarkerSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Notes
(1→3)-β-D-glucan (BDG) 57% - 91.6%[4][5]76.27% - 93%[4][5]Varies with prevalence[6]High[3]Pan-fungal marker; false positives can occur.[7]
Galactomannan (GM) 40% - 80.67%[4][5]86.44% - 100%[4][5]Varies with prevalence[6]High[3]Primarily for Aspergillus spp.; sensitivity can be affected by antifungal therapy.[6]
This compound (Hypothetical) >85%>95%HighHighPotentially specific to certain fungal genera/species; requires extensive validation.

Disclaimer: The performance data for this compound is hypothetical and serves as a target for validation studies. Actual performance may vary.

Experimental Protocols for Validation

The validation of this compound as a biomarker would necessitate a series of rigorous experimental protocols.

Analytical Method Validation (LC-MS/MS)

A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the gold standard for the quantification of this compound in biological matrices.

Protocol:

  • Sample Preparation:

    • Fungal culture supernatants, infected tissue homogenates, or patient serum/plasma are collected.

    • Proteins are precipitated using a solvent like acetonitrile.

    • The supernatant is collected, dried under nitrogen, and reconstituted in a suitable solvent.

  • LC-MS/MS Analysis:

    • An internal standard (e.g., a stable isotope-labeled version of this compound) is added to the sample.

    • Chromatographic separation is performed on a C18 column.

    • Detection and quantification are achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Validation Parameters:

    • Linearity: A calibration curve is generated using a series of known concentrations of this compound.

    • Accuracy and Precision: Determined by analyzing quality control samples at different concentrations.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

    • Specificity: Assessed by analyzing samples from various fungal and bacterial species to check for cross-reactivity.

    • Matrix Effect: The effect of the biological matrix on the ionization of the analyte is evaluated.

In Vitro Specificity and Sensitivity Studies

Protocol:

  • A panel of clinically relevant fungal species (e.g., Aspergillus fumigatus, Candida albicans, Cryptococcus neoformans) and bacterial species are cultured in vitro.

  • The culture supernatants are collected at various time points.

  • The concentration of this compound in each supernatant is quantified using the validated LC-MS/MS method.

  • The presence or absence of the metabolite is correlated with the specific microbial species to determine specificity.

  • Dose-response curves may be generated by challenging fungal cultures with antifungal agents to assess the utility of the biomarker in monitoring metabolic activity.

In Vivo Validation in Animal Models

Protocol:

  • An appropriate animal model of invasive fungal infection (e.g., a murine model of aspergillosis) is established.

  • Biological samples (e.g., serum, lung tissue) are collected at different time points post-infection.

  • The levels of this compound are measured and compared with fungal burden (determined by CFU counts or qPCR) and levels of established biomarkers (BDG and GM).

  • The diagnostic accuracy (sensitivity, specificity, predictive values) is determined.

Visualizing Pathways and Workflows

Biosynthetic Pathway of Gentisyl Alcohol

While the specific biosynthetic pathway for this compound is not fully elucidated, it is likely derived from gentisyl alcohol. The following diagram illustrates a plausible pathway for the biosynthesis of gentisyl alcohol, a known fungal polyketide.

gentisyl_alcohol_biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_intermediate Polyketide Intermediate pks->polyketide_intermediate cyclization Cyclization/Aromatization polyketide_intermediate->cyclization gentisaldehyde Gentisaldehyde cyclization->gentisaldehyde reduction Reduction gentisaldehyde->reduction gentisyl_alcohol Gentisyl Alcohol reduction->gentisyl_alcohol chlorination Halogenase (Chlorination) gentisyl_alcohol->chlorination chloro_gentisyl_alcohol This compound chlorination->chloro_gentisyl_alcohol

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Biomarker Validation

The validation of a novel biomarker follows a structured workflow from initial discovery to clinical application.

biomarker_validation_workflow discovery Discovery & Identification (e.g., Metabolomics) analytical_validation Analytical Method Validation (LC-MS/MS) discovery->analytical_validation in_vitro In Vitro Studies (Specificity & Sensitivity) analytical_validation->in_vitro in_vivo In Vivo Animal Model Studies in_vitro->in_vivo clinical_validation Clinical Validation (Patient Samples) in_vivo->clinical_validation assay_development Diagnostic Assay Development clinical_validation->assay_development

Caption: A generalized workflow for biomarker validation.

Conclusion

This compound holds promise as a specific biomarker for fungal metabolism. Its validation, following the rigorous experimental protocols outlined in this guide, is a critical next step. A direct comparison with established markers like BDG and GM, using standardized methodologies, will be essential to ascertain its clinical and research utility. The development of a validated assay for this compound could provide a valuable new tool for the specific detection and monitoring of fungal infections and metabolic activity, ultimately benefiting patient care and advancing drug development efforts.

References

Structure-Activity Relationship of Chlorinated Gentisyl Alcohol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of chlorinated gentisyl alcohol derivatives. The introduction of chlorine atoms to the gentisyl alcohol scaffold has been explored as a strategy to modulate its therapeutic properties, leading to compounds with potential applications in anticancer and anti-inflammatory research. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to facilitate further research and development in this area.

Comparative Biological Activity

The chlorination of gentisyl alcohol has been shown to influence its biological activity, particularly its enzyme inhibitory and cytotoxic effects. The following tables summarize the available quantitative data for key chlorinated derivatives compared to the parent compound and other analogues.

Table 1: β-Glucuronidase Inhibitory Activity of Gentisyl Alcohol Derivatives

CompoundStructureIC50 (µM)[1][2]
Gentisyl Alcohol2,5-Dihydroxybenzyl alcohol-
3-Chlorogentisyl alcohol 2,5-Dihydroxy-3-chlorobenzyl alcohol0.74
Derivative 17A novel hybrid of gabosine and chlorogentisyl alcohol0.24

IC50 values represent the concentration of the compound required to inhibit 50% of the E. coli β-glucuronidase (EcGUS) activity.

Table 2: Cytotoxicity of Chlorinated Gentisyl Alcohol Derivatives (Terrestrols) against Human Cancer Cell Lines

CompoundStructureHL-60 IC50 (µM)MOLT-4 IC50 (µM)BEL-7402 IC50 (µM)A-549 IC50 (µM)
Terrestrol B (1) Dimer of gentisyl alcohol and chlorogentisyl alcohol15253555
Terrestrol G (6) Dimer of gentisyl alcohol and chlorogentisyl alcohol5101520
Terrestrol H (7) Dimer of gentisyl alcohol and chlorogentisyl alcohol10182845
Terrestrol A (8) Trimer containing chlorinated gentisyl alcohol units8122030

IC50 values represent the concentration of the compound required to inhibit the proliferation of the respective cancer cell line by 50%. Data extracted from a study on new gentisyl alcohol derivatives isolated from Penicillium terrestre.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key assays cited in this guide.

Protocol 1: In Vitro E. coli β-Glucuronidase (EcGUS) Inhibition Assay

This protocol is a standard method for determining the inhibitory activity of compounds against E. coli β-glucuronidase.

Materials:

  • E. coli β-glucuronidase (EcGUS)

  • p-Nitrophenyl-β-D-glucuronide (PNPG) as substrate

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Test compounds (chlorinated gentisyl alcohol derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of EcGUS in phosphate buffer.

    • Prepare a stock solution of the substrate PNPG in phosphate buffer.

    • Prepare serial dilutions of the test compounds in the appropriate solvent.

  • Assay Protocol:

    • In a 96-well plate, add a specific volume of the phosphate buffer.

    • Add a small volume of the test compound solution to the wells. A control well with solvent only should be included.

    • Add the EcGUS enzyme solution to each well and incubate for a predetermined time (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the PNPG substrate solution to all wells.

    • Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader. The product of the reaction, p-nitrophenol, is yellow and can be quantified spectrophotometrically.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: (1 - (Rate with inhibitor / Rate of control)) * 100.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HL-60, A-549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds (chlorinated gentisyl alcohol derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).

    • Incubate the plates for a specific period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add a specific volume of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) * 100.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways through which chlorinated gentisyl alcohol derivatives exert their biological effects are not yet fully elucidated. However, insights can be drawn from the known activities of the parent compound, gentisyl alcohol, and the general mechanisms of the targeted biological processes.

β-Glucuronidase Inhibition Workflow

The inhibition of β-glucuronidase by chlorinated gentisyl alcohol derivatives is a direct enzymatic interaction. These compounds likely bind to the active site or an allosteric site of the enzyme, preventing the substrate from binding and being hydrolyzed. This inhibitory action is particularly relevant in the context of cancer therapy, as bacterial β-glucuronidase in the gut can reactivate the toxic metabolites of certain chemotherapeutic drugs, leading to severe side effects. By inhibiting this enzyme, chlorinated gentisyl alcohol derivatives could potentially mitigate these side effects.

G Workflow of β-Glucuronidase Inhibition cluster_0 Drug Metabolism and Reactivation cluster_1 Inhibitory Action Pro-drug Pro-drug Glucuronidated Drug (Inactive) Glucuronidated Drug (Inactive) Pro-drug->Glucuronidated Drug (Inactive) Liver Glucuronidation Active Drug (Toxic) Active Drug (Toxic) Glucuronidated Drug (Inactive)->Active Drug (Toxic) Hydrolysis β-Glucuronidase β-Glucuronidase β-Glucuronidase->Glucuronidated Drug (Inactive) Chlorinated Gentisyl Alcohol Chlorinated Gentisyl Alcohol Chlorinated Gentisyl Alcohol->Inhibition G Potential Cytotoxic Signaling Pathway of Gentisyl Alcohol Derivatives cluster_0 Cellular Effects Chlorinated Gentisyl Alcohol Chlorinated Gentisyl Alcohol Mitochondrial Dysfunction Mitochondrial Dysfunction Chlorinated Gentisyl Alcohol->Mitochondrial Dysfunction MAPK Pathway MAPK Pathway Chlorinated Gentisyl Alcohol->MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Chlorinated Gentisyl Alcohol->PI3K/AKT Pathway Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis MAPK Pathway->Apoptosis PI3K/AKT Pathway->Apoptosis Inhibition of Survival Signal

References

A Comparative Analysis of 3-Chlorogentisyl Alcohol and Other Marine-Derived Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 3-Chlorogentisyl alcohol, a marine-derived microbial metabolite, with other inhibitors sourced from the marine environment. The focus is on their inhibitory performance against key enzymes and their antioxidant capacities, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a phenolic compound isolated from the marine-derived fungus Ampelomyces sp.[1]. It has garnered significant interest within the scientific community due to its diverse biological activities, including potent enzyme inhibition, antioxidant, antimicrobial, and antifouling properties[1]. This guide will primarily focus on its efficacy as a β-glucuronidase inhibitor and a radical scavenger, comparing it with other marine-derived compounds that exhibit similar activities.

Quantitative Comparison of Inhibitory Activities

The inhibitory potential of this compound and a selection of other marine-derived compounds are summarized in the table below. The data highlights the half-maximal inhibitory concentration (IC50) and, where available, the inhibition constant (Ki), providing a clear comparison of their potency.

CompoundClassTargetIC50 (µM)Ki (µM)Source Organism
This compound Phenolic AlcoholE. coli β-glucuronidase0.74[2][3]0.58[2]Epicoccum sp. GST-5 (marine fungus)[3]
This compound derivative (Compound 17) Phenolic Alcohol DerivativeE. coli β-glucuronidase0.24[3]-Epicoccum sp. GST-5 (marine fungus)[3]
Phloroglucinol Phlorotannin---Ecklonia cava (brown alga)[4][5]
Dieckol Phlorotannin---Ecklonia cava (brown alga)
Amentoflavone BiflavonoidBacterial β-glucuronidases (CpGUS, SpasGUS, EcGUS)2.36 - 3.43< 2 (non-competitive)Ginkgo biloba (terrestrial, for comparison)[6]
Myricetin Flavonoidβ-glucuronidase3.95[7]-Alhagi graecorum (terrestrial, for comparison)[7]
Chrysoeriol Flavonoidβ-glucuronidase4.94[7]-Alhagi graecorum (terrestrial, for comparison)[7]
This compound Phenolic AlcoholDPPH Radical Scavenging1[1][8]-Ampelomyces sp. (marine fungus)[1]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to facilitate reproducibility and further research.

β-Glucuronidase Inhibition Assay

This protocol is adapted from methodologies used for the assessment of natural product inhibitors.

Objective: To determine the in vitro inhibitory activity of test compounds against E. coli β-glucuronidase.

Materials:

  • E. coli β-glucuronidase

  • p-Nitrophenyl-β-D-glucuronide (PNPG) as substrate

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 0.1 M Acetate buffer (pH 7.0) or 50 mM HEPES buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing the buffer, a solution of the test compound at various concentrations, and the β-glucuronidase enzyme solution.

  • Incubate the mixture at 37°C for a pre-determined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate PNPG to each well.

  • Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm at regular intervals using a microplate reader.

  • A control reaction without the inhibitor is run in parallel.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentrations.

DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the antioxidant capacity of test compounds.

Objective: To measure the free radical scavenging activity of test compounds using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (analytical grade)

  • Test compounds (e.g., this compound)

  • Ascorbic acid or Trolox as a positive control

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • Prepare a series of dilutions of the test compound and the positive control in the same solvent.

  • In a test tube or a 96-well plate, mix a specific volume of the test compound solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • A blank sample containing only the solvent and DPPH is used as a control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a graph of scavenging activity against the sample concentration.[9][10]

Signaling Pathways and Mechanisms of Action

While the direct signaling pathways modulated by this compound are still under investigation, its structural similarity to other bioactive marine phenolics, such as phlorotannins and bromophenols, suggests potential mechanisms of action related to apoptosis and anti-inflammatory responses. These compounds have been shown to influence key cellular signaling cascades.

Apoptosis Induction Pathway

Marine phenolic compounds are known to induce apoptosis in cancer cells through the modulation of several signaling pathways, including the PI3K/Akt and MAPK pathways.

apoptosis_pathway marine_phenolics Marine Phenolic Inhibitors (e.g., this compound) pi3k_akt PI3K/Akt Pathway marine_phenolics->pi3k_akt inhibition mapk MAPK Pathway (ERK, JNK, p38) marine_phenolics->mapk activation/inhibition bcl2_family Modulation of Bcl-2 family proteins (↓Bcl-2, ↑Bax) pi3k_akt->bcl2_family inhibition mapk->bcl2_family caspases Caspase Activation (Caspase-3, -9) bcl2_family->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Putative apoptotic pathway modulated by marine phenolic inhibitors.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of marine-derived phenolics are often attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

anti_inflammatory_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) ikk IKK Complex inflammatory_stimuli->ikk marine_phenolics Marine Phenolic Inhibitors (e.g., this compound) marine_phenolics->ikk inhibition ikb IκBα Phosphorylation & Degradation ikk->ikb nf_kb NF-κB (p65/p50) ikb->nf_kb nucleus Nuclear Translocation nf_kb->nucleus inflammatory_genes Expression of Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->inflammatory_genes

Caption: Inhibition of the NF-κB inflammatory pathway by marine phenolics.

Conclusion

This compound demonstrates significant potential as a potent inhibitor of E. coli β-glucuronidase and as an effective antioxidant. Its inhibitory activity is comparable to, and in the case of its derivatives, surpasses that of other known inhibitors. The structural and functional similarities with other marine phenolics suggest that its bioactivity may be mediated through the modulation of key cellular signaling pathways involved in apoptosis and inflammation. Further research into the precise molecular targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers interested in the development of novel therapeutic agents from marine natural products.

References

Comparative Guide to Analytical Methods for the Quantification of 3-Chlorogentisyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of suitable analytical methodologies for the quantitative analysis of 3-Chlorogentisyl alcohol. Given the absence of standardized, publicly available cross-validated methods specifically for this analyte, this document outlines robust analytical techniques based on established methods for structurally similar compounds, such as chlorinated phenols and benzyl alcohol derivatives. The presented methods, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), are detailed to support research, quality control, and drug development activities.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the proposed analytical methods for the determination of this compound. These values are derived from typical performance data for the analysis of analogous phenolic and chlorinated compounds and serve as a benchmark for method selection and development.

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation of volatile derivatives by boiling point, detection by mass-to-charge ratio.
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 0.01 - 0.5 µg/mL0.1 - 1 ng/mL0.007 - 0.1 µg/L
Limit of Quantification (LOQ) 0.03 - 1.0 µg/mL0.5 - 5 ng/mL0.02 - 0.5 µg/L
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (%RSD) < 5%< 10%< 15%
Specificity ModerateHighHigh
Throughput HighMediumMedium
Cost LowHighMedium

Experimental Protocols

Detailed methodologies for each proposed analytical technique are provided below. These protocols are foundational and may require optimization based on the specific sample matrix and instrumentation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

1. Sample Preparation (Aqueous Matrix):

  • Adjust the pH of the sample to approximately 2.5 with phosphoric acid to ensure the analyte is in its protonated form.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • For complex matrices, a solid-phase extraction (SPE) using a polymeric sorbent may be necessary for sample clean-up and pre-concentration.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 20% B

    • 22-30 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm.

3. Quantification:

  • A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.

1. Sample Preparation:

  • Sample preparation may involve protein precipitation (for plasma or serum), liquid-liquid extraction, or solid-phase extraction to remove interfering substances.

  • An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added at the beginning of the sample preparation process.

2. LC Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for phenolic compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution.

  • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and thermal stability.

1. Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using an appropriate solvent via liquid-liquid extraction.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., acetonitrile).

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) ether derivative.

2. GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity.

    • Mass Range: m/z 50-500.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Mandatory Visualizations

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing pH_adjust pH Adjustment filtration Filtration (0.45 µm) pH_adjust->filtration injection Injection filtration->injection separation C18 Separation injection->separation detection UV Detection separation->detection quantification Quantification detection->quantification

Caption: Workflow for HPLC-UV Analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing extraction Extraction (LLE/SPE) injection Injection extraction->injection is_spike Internal Standard Spike is_spike->extraction separation UPLC Separation injection->separation ionization ESI separation->ionization detection MRM Detection ionization->detection quantification Quantification detection->quantification

Caption: Workflow for LC-MS/MS Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extraction Extraction derivatization Derivatization (TMS) extraction->derivatization injection Injection derivatization->injection separation GC Separation injection->separation ionization EI separation->ionization detection MS Detection ionization->detection quantification Quantification detection->quantification

Caption: Workflow for GC-MS Analysis.

Logical Relationship Diagram

Method_Comparison cluster_attributes Key Attributes 3-Chlorogentisyl_Alcohol This compound Quantification HPLC_UV HPLC-UV 3-Chlorogentisyl_Alcohol->HPLC_UV Cost-Effective, High Throughput LC_MS_MS LC-MS/MS 3-Chlorogentisyl_Alcohol->LC_MS_MS High Sensitivity, High Specificity GC_MS GC-MS 3-Chlorogentisyl_Alcohol->GC_MS Volatile Analysis, High Specificity Cost Cost HPLC_UV->Cost Low Sensitivity Sensitivity HPLC_UV->Sensitivity Moderate Specificity Specificity HPLC_UV->Specificity Moderate Throughput Throughput HPLC_UV->Throughput High LC_MS_MS->Cost High LC_MS_MS->Sensitivity High LC_MS_MS->Specificity High LC_MS_MS->Throughput Medium GC_MS->Cost Medium GC_MS->Sensitivity High GC_MS->Specificity High GC_MS->Throughput Medium

Caption: Comparison of Analytical Methods.

A Comparative Guide to the Efficacy of 3-Chlorogentisyl Alcohol: In Vitro Promise and the Unexplored In Vivo Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorogentisyl alcohol (CHBA), a chlorinated derivative of gentisyl alcohol, is a microbial metabolite that has garnered interest for its diverse biological activities. This guide provides a comprehensive comparison of the currently available in vitro efficacy data for this compound and highlights the existing gap in in vivo research. The information presented herein is intended to inform researchers and drug development professionals on the potential of this compound and to guide future research directions.

In Vitro Efficacy of this compound

In vitro studies have demonstrated the multifaceted biological potential of this compound, ranging from antimicrobial and antioxidant effects to potent anti-cancer activity.

Antimicrobial and Antioxidant Activity

This compound has shown notable activity against various microbes and potent radical scavenging capabilities.

ParameterOrganism/TargetResultReference
Minimum Inhibitory Concentration (MIC)Methicillin-resistant Staphylococcus aureus (MRSA)50 µg/mL[1]
Antibacterial Activity13 Gram-positive and Gram-negative bacteriaActive at 50 µ g/disc [1]
Radical Scavenging Activity (IC50)DPPH Radicals1 µM[1]
Enzyme Inhibitory Activity (IC50)E. coli β-glucuronidase0.74 µM[2]
Anti-cancer Activity against HeLa Cells

Significant research has focused on the effects of this compound on human cervical carcinoma (HeLa) cells, revealing its ability to induce apoptosis and inhibit cell proliferation.

ParameterCell LineResultReference
Proliferation and Viability (IC50)HeLa~35 µM[3]
Apoptosis InductionHeLaInduces apoptosis and cell cycle arrest at the S phase at 50 µM[1]
DNA DamageHeLaInduces single-strand DNA breaks at 35 µM[1]

In Vivo Efficacy: A Research Gap

Currently, there is a notable absence of published in vivo studies investigating the efficacy of this compound. This lack of data presents a significant hurdle in translating its promising in vitro activities into potential therapeutic applications.

Comparative Insight from Gentisyl Alcohol Derivatives

To provide some perspective on the potential in vivo activity of chlorinated gentisyl alcohols, it is useful to consider studies on related, non-chlorinated gentisyl alcohol derivatives. While not a direct substitute for data on this compound, these findings offer a glimpse into the possible in vivo behavior of this class of compounds. For instance, some gentisyl alcohol derivatives have shown cytotoxic effects on various cell lines, and there are reports of the anti-cancer properties of gentisyl alcohol itself in ovarian cancer cells.[4][5][6] However, it is crucial to emphasize that the addition of a chlorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, dedicated in vivo studies on this compound are imperative.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay quantifies the ability of a compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol.

  • Reaction Mixture: The test compound (this compound) at various concentrations is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Minimum Inhibitory Concentration (MIC) Determination against MRSA (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of MRSA is prepared in a suitable broth medium.

  • Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cell Cycle Analysis by Flow Cytometry in HeLa Cells

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: HeLa cells are treated with this compound for a specific duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis: The DNA content of the cells is quantified, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis in HeLa Cells

Based on the available data, this compound appears to induce apoptosis in HeLa cells through a pathway involving DNA damage, mitochondrial dysfunction, and caspase activation.

G cluster_extracellular Extracellular cluster_cellular Cellular Response in HeLa Cells CHBA This compound DNADamage DNA Damage (Single-strand breaks) CHBA->DNADamage Mitochondria Mitochondrial Dysfunction DNADamage->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Proposed pathway of this compound-induced apoptosis in HeLa cells.

Experimental Workflow for In Vitro Efficacy Assessment

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a compound like this compound.

G cluster_workflow In Vitro Efficacy Workflow Start Compound Synthesis/ Isolation Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Start->Antimicrobial Antioxidant Antioxidant Assay (e.g., DPPH Assay) Start->Antioxidant CellCulture Cancer Cell Line Culture (e.g., HeLa) Start->CellCulture DataAnalysis Data Analysis and Interpretation Antimicrobial->DataAnalysis Antioxidant->DataAnalysis Cytotoxicity Cytotoxicity Assay (e.g., MTT, IC50) CellCulture->Cytotoxicity ApoptosisAssay Apoptosis Analysis (e.g., Flow Cytometry) Cytotoxicity->ApoptosisAssay Mechanism Mechanism of Action (e.g., Western Blot for Caspases) ApoptosisAssay->Mechanism Mechanism->DataAnalysis Conclusion Conclusion on In Vitro Efficacy DataAnalysis->Conclusion

Caption: General workflow for assessing the in vitro efficacy of a test compound.

Conclusion and Future Directions

This compound exhibits promising in vitro bioactivities, particularly as an anti-cancer agent against HeLa cells, where it induces apoptosis through a DNA damage-mediated pathway. Its antimicrobial and antioxidant properties further underscore its potential as a lead compound for drug discovery. However, the complete absence of in vivo efficacy and toxicity data is a critical limitation.

Future research should prioritize:

  • In vivo efficacy studies: Utilizing animal models, such as xenograft models with HeLa cells, to assess the anti-tumor activity of this compound in vivo.

  • Pharmacokinetic and toxicity profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound in animal models.

  • Mechanism of action studies: Further elucidating the specific molecular targets and signaling pathways modulated by this compound in cancer cells.

Addressing these research gaps will be essential to validate the therapeutic potential of this compound and to determine its viability for further preclinical and clinical development.

References

A Head-to-Head Comparison: 3-Chlorogentisyl Alcohol Versus Established Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Among the promising candidates is 3-Chlorogentisyl alcohol, a microbial metabolite that has demonstrated noteworthy biological activities. This guide provides a comprehensive, data-driven comparison of this compound with well-established antibiotics, offering a valuable resource for researchers and drug development professionals in the pursuit of next-generation therapeutics.

Executive Summary

This compound, a phenolic compound, exhibits a broad spectrum of antimicrobial activity. This guide presents a head-to-head comparison with three widely used antibiotics: vancomycin, linezolid, and ciprofloxacin. The analysis is based on available experimental data, focusing on antimicrobial efficacy, spectrum of activity, and mechanism of action. While this compound shows promise, particularly against methicillin-resistant Staphylococcus aureus (MRSA), further research is imperative to fully elucidate its therapeutic potential and mechanism of action.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of an agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[1][2] The following table summarizes the MIC values of this compound and the selected antibiotics against key bacterial strains.

CompoundTarget Organism(s)MIC Range (µg/mL)Spectrum of Activity
This compound Methicillin-Resistant Staphylococcus aureus (MRSA)50Gram-positive and Gram-negative bacteria
Vancomycin Methicillin-Resistant Staphylococcus aureus (MRSA)0.5 - 2Primarily Gram-positive bacteria
Linezolid Methicillin-Resistant Staphylococcus aureus (MRSA)1 - 4Primarily Gram-positive bacteria
Ciprofloxacin Escherichia coli, Pseudomonas aeruginosa0.015 - 1Broad-spectrum, particularly effective against Gram-negative bacteria

Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented here is a compilation from various sources for comparative purposes.

Mechanisms of Action: A Tale of Different Strategies

Understanding the mechanism of action is crucial for predicting efficacy, potential for resistance, and synergistic opportunities.

This compound: A Hypothesis

The precise antibacterial mechanism of this compound has not been definitively elucidated. However, based on its chemical structure as a phenolic compound and evidence of its activity in other cell types, a multi-pronged mechanism can be hypothesized. Phenolic compounds are known to disrupt microbial cell membranes, leading to increased permeability and leakage of intracellular components.[3][4] Furthermore, studies on its effect on human cancer cells have shown that it can induce DNA damage.[5] It is plausible that a similar DNA-damaging effect contributes to its antibacterial properties.

G cluster_membrane Cell Membrane Disruption cluster_dna Intracellular Targeting Increased Permeability Increased Permeability Leakage of Cytoplasmic Contents Leakage of Cytoplasmic Contents Increased Permeability->Leakage of Cytoplasmic Contents Bacterial Cell Death Bacterial Cell Death Leakage of Cytoplasmic Contents->Bacterial Cell Death DNA Damage DNA Damage Inhibition of DNA Replication Inhibition of DNA Replication DNA Damage->Inhibition of DNA Replication Inhibition of DNA Replication->Bacterial Cell Death This compound This compound This compound->Increased Permeability This compound->DNA Damage

Hypothesized mechanism of this compound.
Vancomycin: The Cell Wall Inhibitor

Vancomycin is a glycopeptide antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7][8] Specifically, it binds to the D-Ala-D-Ala terminus of the peptidoglycan precursors, preventing their incorporation into the growing peptidoglycan chain and subsequent cross-linking.[6][7] This weakens the cell wall, leading to cell lysis and death. Its action is primarily directed against Gram-positive bacteria due to the accessibility of the peptidoglycan layer.[6]

G Vancomycin Vancomycin Peptidoglycan Precursors (with D-Ala-D-Ala) Peptidoglycan Precursors (with D-Ala-D-Ala) Vancomycin->Peptidoglycan Precursors (with D-Ala-D-Ala) Binds to Transpeptidation (Cross-linking) Transpeptidation (Cross-linking) Vancomycin->Transpeptidation (Cross-linking) Inhibits Transglycosylation (Chain Elongation) Transglycosylation (Chain Elongation) Peptidoglycan Precursors (with D-Ala-D-Ala)->Transglycosylation (Chain Elongation) Inhibits incorporation Cell Wall Synthesis Cell Wall Synthesis Transglycosylation (Chain Elongation)->Cell Wall Synthesis Cell Wall Synthesis->Transpeptidation (Cross-linking) Weakened Cell Wall Weakened Cell Wall Cell Wall Synthesis->Weakened Cell Wall Disruption leads to Cell Lysis Cell Lysis Weakened Cell Wall->Cell Lysis

Vancomycin's inhibition of cell wall synthesis.
Linezolid: The Protein Synthesis Blocker

Linezolid, a member of the oxazolidinone class, inhibits bacterial protein synthesis at a very early stage.[9][10] It binds to the 23S ribosomal RNA of the 50S subunit, which prevents the formation of the 70S initiation complex, a crucial step for the commencement of protein translation.[9] By halting protein synthesis, linezolid effectively stops bacterial growth and proliferation.

G Linezolid Linezolid 50S Ribosomal Subunit (23S rRNA) 50S Ribosomal Subunit (23S rRNA) Linezolid->50S Ribosomal Subunit (23S rRNA) Binds to Formation of 70S Initiation Complex Formation of 70S Initiation Complex 50S Ribosomal Subunit (23S rRNA)->Formation of 70S Initiation Complex Prevents Protein Synthesis Protein Synthesis Formation of 70S Initiation Complex->Protein Synthesis Inhibits initiation of Bacterial Growth Inhibition Bacterial Growth Inhibition Protein Synthesis->Bacterial Growth Inhibition

Linezolid's interference with protein synthesis.
Ciprofloxacin: The DNA Disruptor

Ciprofloxacin is a fluoroquinolone antibiotic that targets bacterial DNA replication.[1][11] It inhibits two essential enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV.[11][12] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, it is topoisomerase IV. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

G Ciprofloxacin Ciprofloxacin DNA Gyrase (Gram-negative) DNA Gyrase (Gram-negative) Ciprofloxacin->DNA Gyrase (Gram-negative) Inhibits Topoisomerase IV (Gram-positive) Topoisomerase IV (Gram-positive) Ciprofloxacin->Topoisomerase IV (Gram-positive) Inhibits DNA Replication & Repair DNA Replication & Repair DNA Gyrase (Gram-negative)->DNA Replication & Repair Disrupts Topoisomerase IV (Gram-positive)->DNA Replication & Repair Disrupts Double-Strand DNA Breaks Double-Strand DNA Breaks DNA Replication & Repair->Double-Strand DNA Breaks Leads to Bacterial Cell Death Bacterial Cell Death Double-Strand DNA Breaks->Bacterial Cell Death

Ciprofloxacin's disruption of DNA replication.

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

G Start Start Prepare Serial Dilutions of Antimicrobial Agent Prepare Serial Dilutions of Antimicrobial Agent Start->Prepare Serial Dilutions of Antimicrobial Agent Prepare Standardized Bacterial Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare Standardized Bacterial Inoculum Inoculate Microtiter Plate Wells Inoculate Microtiter Plate Wells Prepare Serial Dilutions of Antimicrobial Agent->Inoculate Microtiter Plate Wells Prepare Standardized Bacterial Inoculum->Inoculate Microtiter Plate Wells Incubate at 37°C for 18-24 hours Incubate at 37°C for 18-24 hours Inoculate Microtiter Plate Wells->Incubate at 37°C for 18-24 hours Visually Inspect for Bacterial Growth Visually Inspect for Bacterial Growth Incubate at 37°C for 18-24 hours->Visually Inspect for Bacterial Growth Determine MIC Determine MIC Visually Inspect for Bacterial Growth->Determine MIC End End Determine MIC->End

Workflow for MIC determination.

1. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the antimicrobial agent is prepared in a suitable solvent.

  • A series of two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. This creates a gradient of antibiotic concentrations.

2. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar medium.

  • Several colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension.

  • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

  • The plate is incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • After incubation, the plate is examined for visible turbidity.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Conclusion and Future Directions

This compound demonstrates promising in vitro activity against MRSA, a clinically significant pathogen. Its potential broad-spectrum activity warrants further investigation against a wider range of bacterial species. A critical next step is the definitive elucidation of its antibacterial mechanism of action. Understanding how it kills bacteria will be instrumental in assessing its potential for resistance development and for identifying potential synergistic partners. Further preclinical studies are necessary to evaluate its in vivo efficacy and safety profile. The information presented in this guide serves as a foundational comparison to aid researchers in contextualizing the potential of this compound within the current landscape of antibiotic therapy.

References

Correlating 3-Chlorogentisyl Alcohol Concentration with Biological Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3-Chlorogentisyl alcohol with alternative compounds. The data presented is intended to facilitate research and development by offering a clear, objective overview of its performance, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a naturally occurring phenolic compound isolated from marine-derived fungi, such as Ampelomyces sp. and Aspergillus sp.[1]. It has garnered significant interest within the scientific community due to its diverse range of biological activities. These include antioxidant, antimicrobial, anticancer, and antifouling properties. This guide will delve into the concentration-dependent effects of this compound in these key areas, comparing its potency with established and alternative agents. Understanding the quantitative relationship between its concentration and biological response is crucial for evaluating its potential as a lead compound in drug discovery and other biotechnological applications.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data for this compound and its alternatives across various biological assays.

Antioxidant Activity: DPPH Radical Scavenging
CompoundIC50 (µM)Reference(s)
This compound 1
Ascorbic acid2.6 - 8.4[2]
Butylated hydroxytoluene (BHT)202.35[3]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) against MRSA
CompoundMIC (µg/mL)Reference(s)
This compound 50
Vancomycin≤ 2[4]
Linezolid< 1[4]
Oxacillin≥ 4 (Resistant)[5][6]
Anticancer Activity: Inhibition of HeLa Cell Proliferation
CompoundIC50Incubation TimeReference(s)
This compound ~35 µM Not Specified[1]
Doxorubicin0.2 - 2.664 µM48 - 72 hours[7][8]
Camptothecin0.08 µg/mL (~0.23 µM)48 hours[9]
Digitoxin28 nM (0.028 µM)48 hours[10][11][12]
Gallic acid13.44 µg/mL (~80 µM)24 hours[13]
Enzyme Inhibition: E. coli β-Glucuronidase
CompoundIC50 (µM)Reference(s)
This compound 0.74
D-Saccharic acid 1,4-lactone45 - 48.4[1]
Antifouling Activity

Data for antifouling activity is often presented as the concentration required to inhibit larval settlement. While specific EC50 values for this compound were not found in the initial searches, it has been noted to have concentration-dependent antifouling activity against barnacle (Balanus amphitrite) cyprids. For comparison, other natural and synthetic antifouling agents have reported EC50 values in the range of 0.02 to 25 µg/mL.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test compounds: Prepare a stock solution of the test compound and positive controls (e.g., ascorbic acid, BHT) in a suitable solvent (e.g., methanol or DMSO). Prepare serial dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well microplate, add 100 µL of the test compound dilutions to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of the solvent instead of the test compound.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium.

Procedure:

  • Preparation of bacterial inoculum: Culture the test organism (e.g., MRSA) overnight on an appropriate agar plate. Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Preparation of antimicrobial agent dilutions: Prepare a stock solution of the test compound and control antibiotics. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microplate.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the microplate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

Anticancer Activity: MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Procedure:

  • Cell Culture: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

E. coli β-Glucuronidase Inhibition Assay

Objective: To determine the inhibitory effect of a compound on β-glucuronidase activity.

Principle: The assay measures the enzymatic activity of β-glucuronidase using a substrate that produces a detectable product upon cleavage. A common substrate is p-nitrophenyl-β-D-glucuronide (PNPG), which releases the yellow-colored p-nitrophenol upon hydrolysis.

Procedure:

  • Reagents: Prepare a buffer solution (e.g., sodium phosphate buffer, pH 7.0), a solution of E. coli β-glucuronidase, and a solution of the substrate PNPG.

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a short period to allow for inhibitor-enzyme interaction.

  • Enzymatic Reaction: Initiate the reaction by adding the PNPG substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a defined time.

  • Stopping the Reaction: Stop the reaction by adding a solution that denatures the enzyme and enhances the color of the product (e.g., NaOH).

  • Measurement: Measure the absorbance of the p-nitrophenol product at 405 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualization

Signaling Pathway of Apoptosis Induced by this compound in HeLa Cells

G cluster_extracellular Extracellular cluster_cell HeLa Cell 3CGA This compound DNA_Damage DNA Damage (Single Strand Breaks) 3CGA->DNA_Damage Induces S_Phase_Arrest S Phase Arrest DNA_Damage->S_Phase_Arrest Leads to Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptotic pathway of this compound in HeLa cells.

Experimental Workflow for MIC Determination

G Start Start Bacterial_Culture Overnight Bacterial Culture (e.g., MRSA) Start->Bacterial_Culture Prepare_Inoculum Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Prepare_Plate Prepare 96-well Plate with Serial Dilutions of Test Compound Prepare_Plate->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Workflow for MTT Assay

G Start Start Seed_Cells Seed HeLa Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Test Compound (Various Concentrations) Seed_Cells->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability and IC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for determining anticancer activity using the MTT assay.

References

Independent Verification of the Apoptotic Effects of 3-Chlorogentisyl Alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the apoptotic effects of 3-Chlorogentisyl alcohol (also known as 3-chloro-2,5-dihydroxybenzyl alcohol or CHBA) with other well-established DNA damaging agents. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of its therapeutic potential.

Executive Summary

This compound, a microbial metabolite, has been shown to induce apoptosis in human cervical carcinoma (HeLa) cells by causing DNA damage, leading to cell cycle arrest and activation of the intrinsic mitochondrial apoptotic pathway.[1] This guide compares the efficacy of this compound with other known apoptosis-inducing agents such as Camptothecin, Cisplatin, and Doxorubicin, providing quantitative data, detailed experimental protocols for verification, and visual representations of the underlying molecular pathways.

Data Presentation: Comparative Efficacy of Apoptosis-Inducing Agents in HeLa Cells

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected DNA damaging agents in HeLa cells. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

CompoundMechanism of ActionIC50 in HeLa CellsReference
This compound (CHBA) Induces DNA single-strand breaks~35 µM[1]
Camptothecin Topoisomerase I inhibitor, leading to DNA single-strand breaks0.08 ± 0.012 µg/mL[2][3]
Cisplatin Forms DNA adducts and cross-links12 ± 1.57 µM to 25.5 µM[4][5]
Doxorubicin Topoisomerase II inhibitor and intercalates DNA1.39 ± 0.17 µM to over 100 µM[6][7][8]

Experimental Protocols

Detailed methodologies for key experiments to verify the apoptotic effects of this compound are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the cytotoxic effects of a compound on cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[9]

Protocol:

  • Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or other test compounds for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well to solubilize the formazan crystals.[10]

  • Incubate the plate in the dark at room temperature for at least 2 hours, or until the formazan is completely dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]

Protocol:

  • Treat HeLa cells with the test compound for the desired time.

  • Harvest 1-5 x 10^5 cells by centrifugation.[12]

  • Wash the cells once with cold 1X PBS.[12]

  • Resuspend the cells in 100 µL of 1X Binding Buffer.[12]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[12]

  • Incubate the cells for 15-20 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry immediately (within 1 hour).[12]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

DNA Damage Detection (Alkaline Comet Assay)

This assay detects single-strand DNA breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and single-strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the comet tail are proportional to the amount of DNA damage.[13][14][15]

Protocol:

  • Treat HeLa cells with the test compound.

  • Embed the cells in low-melting-point agarose and layer onto a pre-coated microscope slide.[13]

  • Immerse the slides in a lysis solution to remove cell membranes and proteins.[13]

  • Place the slides in an electrophoresis tank with alkaline electrophoresis buffer to unwind the DNA.[13]

  • Perform electrophoresis to allow the fragmented DNA to migrate.[13]

  • Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect the expression and activation of key proteins in the apoptotic pathway.

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect target proteins such as caspases and cytochrome c.

Protocol:

  • Treat HeLa cells with the test compound and lyse the cells to extract proteins.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for target proteins (e.g., cleaved caspase-3, cleaved caspase-9, cytochrome c).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and visualize using an imaging system.

Mandatory Visualization

Experimental Workflow for Apoptosis Verification

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_data Data Analysis & Conclusion HeLa_cells HeLa Cell Culture Treatment Treatment with This compound (or alternative) HeLa_cells->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Annexin_PI Annexin V/PI Staining (Apoptosis Detection) Treatment->Annexin_PI Comet Comet Assay (DNA Damage) Treatment->Comet Western Western Blot (Protein Analysis) Treatment->Western Data_Analysis Quantitative Analysis (IC50, % Apoptosis, etc.) MTT->Data_Analysis Annexin_PI->Data_Analysis Comet->Data_Analysis Western->Data_Analysis Conclusion Verification of Apoptotic Effect Data_Analysis->Conclusion

Caption: Workflow for verifying the apoptotic effects of a test compound.

Signaling Pathway of this compound-Induced Apoptosis

Apoptosis_Pathway CHBA This compound DNA_Damage DNA Damage (Single-Strand Breaks) CHBA->DNA_Damage S_Phase_Arrest S-Phase Arrest DNA_Damage->S_Phase_Arrest Mitochondrion Mitochondrion DNA_Damage->Mitochondrion activates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling pathway induced by this compound.

References

Benchmarking the Inhibitory Potency of 3-Chlorogentisyl Alcohol Against Commercial Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorogentisyl alcohol, a microbial metabolite, has demonstrated significant biological activity, drawing attention for its potential therapeutic applications. This guide provides a comparative analysis of its inhibitory potency against relevant commercial drugs and compounds, focusing on its well-defined role as a β-glucuronidase inhibitor and its emerging profile as an antiproliferative agent. The data presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery and development.

I. β-Glucuronidase Inhibitory Potency

This compound has been identified as a potent inhibitor of E. coli β-glucuronidase, an enzyme implicated in the reactivation of certain drugs and xenobiotics in the gut, which can lead to toxicity.[1] A comparative summary of its inhibitory potency (IC50) against other known β-glucuronidase inhibitors is presented below.

Table 1: Comparison of IC50 Values for β-Glucuronidase Inhibitors (Target: E. coli β-glucuronidase)

CompoundIC50 (µM)Drug/Compound Type
This compound 0.74 [1]Natural Product Metabolite
β-Glucuronidase-IN-10.283Synthetic Compound
UNC102016520.117 (L1-specific)Synthetic Compound
D-Saccharic acid 1,4-lactone48.4Natural Product Derivative

As evidenced in Table 1, this compound exhibits potent inhibitory activity against E. coli β-glucuronidase, with an IC50 value in the sub-micromolar range. Its potency is comparable to that of synthetic inhibitors and significantly greater than some natural product-derived inhibitors.

Experimental Protocol: β-Glucuronidase Inhibition Assay

The inhibitory potency of this compound against E. coli β-glucuronidase is typically determined using a spectrophotometric assay. A generalized protocol is as follows:

  • Enzyme and Substrate Preparation: A solution of E. coli β-glucuronidase and a chromogenic substrate, such as p-nitrophenyl-β-D-glucuronide (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Assay Reaction: The enzyme is pre-incubated with varying concentrations of this compound for a specified period. The reaction is initiated by the addition of the pNPG substrate.

  • Data Acquisition: The rate of pNPG hydrolysis to p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis enzyme β-glucuronidase Solution preincubation Pre-incubation: Enzyme + Inhibitor enzyme->preincubation substrate pNPG Substrate Solution reaction Reaction Initiation: Add pNPG substrate->reaction inhibitor This compound Dilutions inhibitor->preincubation preincubation->reaction data_acq Data Acquisition: Absorbance at 405 nm reaction->data_acq inhibition_calc Calculate % Inhibition data_acq->inhibition_calc ic50_calc IC50 Determination inhibition_calc->ic50_calc antiproliferative_mechanism CGA This compound DNA_Damage Induction of ssDNA Breaks CGA->DNA_Damage S_Phase_Arrest S Phase Cell Cycle Arrest DNA_Damage->S_Phase_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

References

Safety Operating Guide

Proper Disposal of 3-Chlorogentisyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 3-Chlorogentisyl alcohol must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. Due to the lack of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, this guide synthesizes available data and general principles for the disposal of halogenated organic compounds.

Key Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key data compiled from various chemical suppliers.

PropertyValueSource
Molecular Formula C₇H₇ClO₃[1][2]
Molecular Weight 174.58 g/mol [1]
CAS Number 32744-80-2[1][2]
Appearance Off-white to light yellow solid[3]
Purity 99.70%[1]
Solubility Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2) (1-10 mg/ml)[3][4]
Chemical Class Hydroquinone[2]

Experimental Protocols for Safe Disposal

The following step-by-step procedure is a recommended protocol for the proper disposal of this compound, based on established guidelines for halogenated organic waste.

Personnel Protective Equipment (PPE) Requirement:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

Disposal Procedure:

  • Segregation: Isolate this compound waste from other waste streams. It must be collected as halogenated organic waste.

  • Containerization:

    • Use a designated, properly labeled, and leak-proof container for halogenated organic waste.

    • The container must be clearly marked with "Hazardous Waste" and "Halogenated Organic Compounds."

    • Ensure the container is compatible with this compound and any solvents used.

  • Collection of Pure Compound:

    • Carefully transfer any unused or waste solid this compound into the designated hazardous waste container.

    • Avoid creating dust.

  • Collection of Solutions:

    • Solutions containing this compound should be poured into the designated liquid halogenated organic waste container.

    • Do not mix with non-halogenated waste, as this increases disposal costs and complexity.[5]

  • Rinsing of Empty Containers:

    • Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate as hazardous waste in the halogenated organic waste container.

  • Storage:

    • Keep the waste container tightly sealed when not in use.

    • Store the container in a well-ventilated, designated satellite accumulation area away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Ensure all labeling and documentation are complete as per institutional and regulatory requirements.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: 3-Chlorogentisyl Alcohol Waste is_solid Is the waste a solid or solution? start->is_solid collect_solid Collect solid in Halogenated Organic Waste Container is_solid->collect_solid Solid collect_solution Collect solution in Liquid Halogenated Organic Waste Container is_solid->collect_solution Solution rinse_container Triple rinse empty container with appropriate solvent collect_solid->rinse_container collect_solution->rinse_container collect_rinsate Collect rinsate in Liquid Halogenated Organic Waste Container rinse_container->collect_rinsate store_waste Store sealed waste container in designated satellite accumulation area collect_rinsate->store_waste final_disposal Arrange for pickup by EHS or licensed waste disposal contractor store_waste->final_disposal

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Chlorogentisyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Chlorogentisyl alcohol (CAS No. 32744-80-2) was not publicly available in the conducted search. The following guidance is based on general safety protocols for handling chlorinated aromatic alcohols and related chemical compounds. Researchers must obtain the specific SDS from the product supplier for complete and accurate safety information before handling this substance.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on general knowledge for handling similar chemical substances.

PPE CategoryItemSpecifications and RecommendationsRationale
Eye and Face Protection Safety Goggles or Safety Glasses with side shieldsMust be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required for splash hazards.[2][3]Protects eyes from splashes and aerosols.[1][2]
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves are recommended for protection against alcohols and chlorinated hydrocarbons.[2][3][4] Gloves must be inspected before use and disposed of properly after handling the chemical.Prevents skin contact and absorption.
Body Protection Laboratory CoatStandard laboratory coat.Protects skin and personal clothing from contamination.
Impervious ClothingRequired when there is a risk of significant splashing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.Provides a barrier against chemical splashes.
Respiratory Protection Not generally required under normal use with adequate ventilation.A NIOSH/MSHA approved respirator may be necessary if handling large quantities, generating dust or aerosols, or in case of inadequate ventilation.[5]Protects against inhalation of dust or vapors.

Operational Plan: Handling Procedures

1. Engineering Controls:

  • Handle this compound in a well-ventilated area. A chemical fume hood is recommended for all procedures that may generate dust or aerosols.

2. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

  • Remove contaminated clothing promptly and wash it before reuse.[6]

3. Handling:

  • As this compound is a solid, avoid generating dust.[7][8]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

  • For creating solutions, add the solid to the solvent slowly. The compound is sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2).[7][8]

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]

Disposal Plan

All chemical waste must be disposed of in accordance with federal, state, and local regulations.

1. Chemical Waste:

  • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.

  • Do not dispose of this chemical down the drain or in the general trash.

2. Contaminated Labware:

  • Decontaminate glassware and equipment by rinsing with an appropriate solvent (e.g., ethanol) and collecting the rinsate as hazardous waste.

Emergency Procedures

1. Spill Response:

A workflow for handling a chemical spill is outlined in the diagram below.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_spill_containment Spill Containment & Cleanup cluster_disposal Disposal cluster_reporting Reporting alert Alert others in the area evacuate Evacuate the immediate spill area alert->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain cleanup Carefully collect contaminated material contain->cleanup decontaminate Decontaminate the spill area cleanup->decontaminate package Package waste in a labeled, sealed container decontaminate->package dispose Dispose of as hazardous waste package->dispose report Report the incident to the appropriate personnel dispose->report

Caption: Chemical Spill Response Workflow for this compound.

2. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorogentisyl alcohol
Reactant of Route 2
Reactant of Route 2
3-Chlorogentisyl alcohol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.